Product packaging for Chlorophenol Red sodium salt(Cat. No.:CAS No. 123333-64-2)

Chlorophenol Red sodium salt

Cat. No.: B1142352
CAS No.: 123333-64-2
M. Wt: 445.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorophenol Red sodium salt is a useful research compound. Its molecular formula is C19H11Cl2NaO5S and its molecular weight is 445.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11Cl2NaO5S B1142352 Chlorophenol Red sodium salt CAS No. 123333-64-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDIGZFHHZGTEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-64-2
Record name Chlorophenol Red Sodium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Chlorophenol Red Sodium Salt for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chlorophenol Red sodium salt is a sulfonephthalein dye widely utilized by researchers, scientists, and drug development professionals as a pH indicator. Its distinct color transition and stability in various solutions make it an invaluable tool in numerous laboratory applications, from titrations and biochemical assays to monitoring microbial growth and cell culture conditions. This in-depth technical guide provides comprehensive information on its chemical structure, properties, and applications, complete with experimental protocols and data presented for practical use.

Chemical Structure and Properties

Chlorophenol Red is chemically known as sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate.[1] The presence of two chlorine atoms on the phenolic rings influences its acidity and, consequently, its pH indication range. The sodium salt form enhances its solubility in aqueous solutions.

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate[1]
Synonyms 3′,3′′-Dichlorophenolsulfonephthalein sodium salt[2]
CAS Number 123333-64-2[2]
Molecular Formula C₁₉H₁₁Cl₂NaO₅S[1][2]
Molecular Weight 445.24 g/mol [2]
Appearance Dark red to brown crystalline powder[2]
Melting Point 266 - 268 °C[2]
Solubility Soluble in water[]
pH Transition Range 4.8 - 6.4 (Yellow to Red/Violet)[4][5][6]
pKa ~6.0
λmax (in 0.1 M NaOH) 572 - 579 nm[5][6]
Molar Absorptivity (ε) ≥45000 at 573-579 nm in 0.1 M NaOH[7]
≥12000 at 295-301 nm in 0.1 M NaOH[7]
≥5000 at 368-374 nm in 0.1 M NaOH[7]

Mechanism of pH Indication

The function of Chlorophenol Red as a pH indicator is based on the reversible protonation and deprotonation of its molecular structure, leading to a change in its electronic conjugation and, consequently, its color. In acidic solutions, the molecule is in its protonated, lactone form, which is yellow. As the pH increases, the lactone ring opens, and the molecule deprotonates to form a quinoidal structure that is red or violet in color. This transition occurs over a specific pH range, making it a useful visual indicator.

G Acid_Form Acidic Form (Yellow) pH < 4.8 Transition_State Transition Range pH 4.8 - 6.4 Acid_Form->Transition_State + OH⁻ Transition_State->Acid_Form + H⁺ Base_Form Basic Form (Red/Violet) pH > 6.4 Transition_State->Base_Form + OH⁻ Base_Form->Transition_State + H⁺

Figure 1. pH-dependent equilibrium of Chlorophenol Red.

Synthesis Overview

While detailed, proprietary synthesis methods may vary, the general synthesis of sulfonephthalein dyes like Chlorophenol Red involves the condensation of a substituted phenol with a derivative of sulfonic acid. A related patent describes the synthesis of a Chlorophenol Red derivative by reacting bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester with Chlorophenol Red in the presence of potassium carbonate in N,N-dimethylformamide.[8] This suggests that the core Chlorophenol Red structure can be synthesized and subsequently modified for various applications.

Experimental Protocols

Preparation of Chlorophenol Red Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a stock solution of this compound for general use as a pH indicator.

Workflow:

G weigh 1. Weigh 0.1 g of This compound dissolve 2. Dissolve in 100 mL of distilled or deionized water weigh->dissolve mix 3. Mix thoroughly until fully dissolved dissolve->mix store 4. Store in a labeled, light-resistant bottle mix->store

Figure 2. Workflow for preparing the indicator solution.

Materials:

  • This compound

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

  • Storage bottle (amber glass recommended)

Procedure:

  • Accurately weigh 0.1 g of this compound using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of distilled or deionized water to the flask.

  • Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing.

  • Once the solid is completely dissolved, add water to the 100 mL mark.

  • Invert the flask several times to ensure a homogenous solution.

  • Transfer the solution to a labeled, light-resistant storage bottle. The solution is stable at room temperature.

Acid-Base Titration using Chlorophenol Red

This protocol describes the use of Chlorophenol Red as an indicator for the titration of a weak base with a strong acid.

Materials:

  • Chlorophenol Red indicator solution (0.1% w/v)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Weak base solution of unknown concentration (e.g., sodium bicarbonate)

  • Burette

  • Pipette

  • Erlenmeyer flask

  • White tile or paper

Procedure:

  • Rinse the burette with the standardized strong acid solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Pipette a known volume of the weak base solution into an Erlenmeyer flask.

  • Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn red or violet.

  • Place the flask on a white tile or paper to easily observe the color change.

  • Slowly add the strong acid from the burette to the weak base solution while constantly swirling the flask.

  • Continue the titration until the color of the solution changes from red/violet to yellow. This is the endpoint of the titration.

  • Record the final volume of the acid from the burette.

  • Calculate the concentration of the weak base using the titration formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.

Monitoring pH in Cell Culture Media

Chlorophenol Red can be used as a non-invasive indicator of pH changes in cell culture media, which is crucial for maintaining optimal cell growth conditions.

Logical Relationship:

G metabolism Cellular Metabolism co2 Increased CO₂ Production metabolism->co2 lactic_acid Lactic Acid Production metabolism->lactic_acid ph_drop Decrease in Media pH co2->ph_drop lactic_acid->ph_drop color_change Chlorophenol Red (Red to Yellow) ph_drop->color_change

Figure 3. Monitoring cell culture pH with Chlorophenol Red.

Procedure:

  • Prepare the cell culture medium as per the specific cell line requirements.

  • Aseptically add a sterile-filtered solution of this compound to the medium to a final concentration of typically 1-15 mg/L. The optimal concentration may need to be determined empirically for different media and cell types.

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Visually monitor the color of the culture medium daily. A change from red to orange to yellow indicates a drop in pH due to the accumulation of metabolic byproducts like lactic acid and CO₂.

  • The color change can be used as a qualitative guide for when to change the medium to maintain a healthy culture environment. For quantitative measurements, a spectrophotometer can be used to measure the absorbance at around 572 nm. A decrease in absorbance at this wavelength corresponds to a decrease in pH.

Applications in Research and Development

Beyond its primary use as a pH indicator in titrations, this compound finds applications in various research areas:

  • Microbiology: It is incorporated into culture media to monitor pH changes resulting from microbial growth and metabolism.[2]

  • Biochemical Assays: The pH-dependent color change is utilized in enzyme assays where a change in pH is a product of the enzymatic reaction.

  • Water Quality Testing: It can be used for the colorimetric determination of pH in water samples.

  • Selective Determination of Chlorine Dioxide: Chlorophenol Red reacts selectively with chlorine dioxide, making it useful for its quantification in drinking water.[9]

This technical guide provides a comprehensive overview of this compound for professionals in research and development. Its reliable performance and clear visual indication of pH make it an indispensable tool in a wide range of scientific applications.

References

An In-depth Technical Guide to Chlorophenol Red Sodium Salt: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorophenol Red sodium salt is a versatile sulfonephthalein dye predominantly utilized as a pH indicator in a multitude of scientific and industrial applications. Its distinct and sensitive color transition within a specific pH range makes it an invaluable tool in analytical chemistry, biochemistry, and cell culture monitoring. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its practical application.

Core Physical and Chemical Properties

This compound is the sodium salt of 3',3''-dichlorophenolsulfonephthalein. Its chemical structure and fundamental properties are summarized below.

PropertyValueReferences
Chemical Name sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate[1]
Synonyms 3',3''-Dichlorophenolsulfonephthalein sodium salt, CPRS[2]
CAS Number 123333-64-2[3]
Molecular Formula C₁₉H₁₁Cl₂NaO₅S[1]
Molecular Weight 445.24 g/mol [3]
Appearance Dark red to brown crystalline powder[3]
Melting Point 266 - 268 °C[3]
Solubility Soluble in water and ethanol.[1]
pKa ~6.0
pH Transition Range pH 4.8 (yellow) to pH 6.4 (red/purple)[1][2]
Maximum Absorption (λmax) 572-578 nm[4]

pH Indicator Mechanism and Visual Transition

The utility of Chlorophenol Red as a pH indicator stems from the pH-dependent equilibrium between its protonated (acidic) and deprotonated (basic) forms, which exhibit different colors. In acidic solutions, the equilibrium favors the protonated, yellow-colored form. As the pH increases, the equilibrium shifts towards the deprotonated, red- or purple-colored form.

G cluster_acid Acidic Conditions (pH < 4.8) cluster_transition Transition Range (pH 4.8 - 6.4) cluster_base Basic Conditions (pH > 6.4) Acid Yellow Transition Orange/Red Acid->Transition + OH⁻ Transition->Acid + H⁺ Base Red/Purple Transition->Base + OH⁻ Base->Transition + H⁺

Caption: pH-Dependent Color Transition of Chlorophenol Red.

Experimental Protocols

Preparation of Chlorophenol Red Indicator Solution (0.1% w/v)

This protocol describes the preparation of a stock solution of Chlorophenol Red suitable for use in titrations and other pH-sensitive assays.

Materials:

  • This compound

  • 20% Ethanol in deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution

  • 100 mL volumetric flask

  • Weighing balance

  • Magnetic stirrer and stir bar

Procedure:

  • Method A (Ethanolic Solution):

    • Accurately weigh 0.1 g of this compound.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of 20% ethanol and stir until the solid is completely dissolved.

    • Bring the final volume to 100 mL with 20% ethanol.[3]

  • Method B (Aqueous Solution):

    • Accurately weigh 0.04 g of this compound.

    • In a beaker, dissolve the powder in 0.94 mL of 0.1 M NaOH solution.[3]

    • Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

    • Bring the final volume to 100 mL with deionized water.[3]

Storage: Store the prepared indicator solution in a tightly sealed container at room temperature, protected from light.

Acid-Base Titration Using Chlorophenol Red Indicator

This protocol outlines the use of Chlorophenol Red as an indicator for the titration of a weak acid with a strong base.

Materials:

  • Unknown concentration of a weak acid (e.g., acetic acid)

  • Standardized strong base titrant (e.g., 0.1 M NaOH)

  • Chlorophenol Red indicator solution (0.1%)

  • Burette, stand, and clamp

  • Erlenmeyer flask

  • Pipette and bulb

  • Deionized water

  • White background (for easy color change observation)

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

    • Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into an Erlenmeyer flask.

    • Add approximately 50 mL of deionized water to the flask to ensure sufficient volume for observation.

    • Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn yellow.[1]

  • Titration:

    • Place the Erlenmeyer flask on a white background beneath the burette.

    • Slowly add the NaOH titrant from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[5]

    • As the endpoint is approached, the red/purple color will begin to persist for longer periods upon addition of the base.

    • Add the titrant dropwise near the endpoint until the solution exhibits a distinct and permanent color change from yellow to reddish-purple. This is the endpoint of the titration.[1][2]

  • Data Analysis:

    • Record the final volume of the NaOH solution in the burette.

    • Calculate the volume of NaOH added by subtracting the initial volume from the final volume.

    • Use the stoichiometry of the acid-base reaction and the known concentration of the NaOH solution to calculate the concentration of the weak acid.

G start Start: Prepare Titration Setup prep_analyte Pipette known volume of weak acid into Erlenmeyer flask start->prep_analyte fill_burette Fill burette with standardized strong base (NaOH) start->fill_burette add_water Add deionized water prep_analyte->add_water add_indicator Add 2-3 drops of Chlorophenol Red indicator add_water->add_indicator observe_color Solution turns yellow add_indicator->observe_color titrate Slowly add NaOH to the flask while swirling observe_color->titrate fill_burette->titrate approach_endpoint Observe for persistent red/purple color titrate->approach_endpoint approach_endpoint->titrate Endpoint not reached endpoint Permanent color change to reddish-purple approach_endpoint->endpoint Endpoint reached record_volume Record final volume of NaOH endpoint->record_volume calculate Calculate acid concentration record_volume->calculate end End calculate->end

Caption: Experimental Workflow for Acid-Base Titration.

Monitoring pH in Cell Culture Media

Chlorophenol Red can be used as a visual indicator of pH changes in cell culture media, which can be indicative of cell metabolism, proliferation, or contamination.[6]

Application in Drug Development:

During drug screening or cytotoxicity assays, changes in cellular metabolism induced by a test compound can lead to acidification of the culture medium. Monitoring this pH shift with Chlorophenol Red can provide a qualitative or semi-quantitative measure of the compound's effect.

Protocol for Visual pH Monitoring:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density in culture medium containing Chlorophenol Red. Most standard media formulations already include a pH indicator, often phenol red, which has a similar principle of action. If using a custom medium, Chlorophenol Red can be added, though its biocompatibility and potential for interference should be validated for the specific cell line and assay.

  • Compound Addition: Add the test compounds at various concentrations to the appropriate wells. Include vehicle-only controls and positive/negative controls.

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Visual Observation: At regular time points, visually inspect the color of the culture medium in each well. A color change from red towards yellow indicates a decrease in pH, which may correlate with increased metabolic activity or cell death leading to lysis and release of acidic intracellular contents.[6]

  • Spectrophotometric Analysis (Optional): For a more quantitative assessment, the absorbance of the culture medium can be measured at approximately 560-575 nm. A decrease in absorbance at this wavelength corresponds to a decrease in pH. A calibration curve of pH versus absorbance can be generated for the specific medium to allow for more precise pH determination.[7]

Considerations:

  • The buffering capacity of the culture medium will influence the rate and magnitude of the pH change.

  • Phenol red, a related indicator commonly used in media, has been reported to have weak estrogenic effects, which should be considered in studies involving hormone-sensitive cells. While less data is available for Chlorophenol Red, similar caution is warranted.

  • For fluorescence-based assays, the potential for spectral overlap with the indicator should be evaluated.

Conclusion

This compound is a reliable and effective pH indicator with a well-defined color transition. Its utility in both classical analytical techniques like titration and modern biological applications such as cell culture monitoring makes it a valuable tool for researchers and scientists. The protocols provided in this guide offer a starting point for the practical application of this versatile compound in a laboratory setting. Adherence to proper preparation and procedural steps will ensure accurate and reproducible results.

References

An In-depth Technical Guide to Chlorophenol Red Sodium Salt as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorophenol Red sodium salt, a vital pH indicator for various scientific applications. This document details its pH indicator range, color transition properties, and the experimental protocols for their determination, adhering to the highest standards of scientific accuracy and data presentation.

Core Properties of this compound

This compound is a sulfonephthalein dye widely utilized in laboratory settings for the colorimetric determination of pH. Its distinct color change provides a clear visual reference for the acidity or alkalinity of a solution.

Data Presentation

The quantitative properties of this compound as a pH indicator are summarized in the table below for easy reference and comparison.

ParameterValueReference
Visual pH Transition Range 4.8 - 6.7[1][2]
Color in Acidic Medium (pH < 4.8) Yellow[3][4]
Color in Basic Medium (pH > 6.7) Red-violet/Purple[1][3][5]
pKa Approximately 6.0
λmax (Acidic Form) 432 - 440 nm[3][6]
λmax (Basic Form) 572 - 582 nm[3][4][6][7]

Chemical Transition and Signaling Pathway

The color change of Chlorophenol Red is a result of a pH-dependent equilibrium between its acidic (HIn) and basic (In⁻) forms. The transition involves the dissociation of a proton, leading to a change in the molecule's electronic structure and, consequently, its light absorption properties.

G Figure 1. Chemical Transition of Chlorophenol Red cluster_equilibrium pH-Dependent Equilibrium Acidic Acidic Form (HIn) Yellow λmax ≈ 432-440 nm Basic Basic Form (In⁻) Red-Violet λmax ≈ 572-582 nm Acidic->Basic + OH⁻ Basic->Acidic + H⁺ Proton H⁺

Figure 1. Chemical Transition of Chlorophenol Red

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound as a pH indicator.

Preparation of Indicator Stock Solution
  • Weighing: Accurately weigh 100 mg of this compound.

  • Dissolving: Dissolve the powder in 100 mL of 20% ethanol or distilled water to prepare a 0.1% stock solution. Gentle warming may be required to facilitate dissolution. For a water-based solution, a small amount of dilute sodium hydroxide can be added to aid dissolution.

Determination of λmax for Acidic and Basic Forms

This protocol utilizes a spectrophotometer to determine the wavelengths of maximum absorbance for the fully protonated and deprotonated forms of the indicator.

G Figure 2. Workflow for λmax Determination start Start prep_stock Prepare 0.1% Indicator Stock Solution start->prep_stock prep_acid Prepare Acidic Sample (add stock to 0.1 M HCl) prep_stock->prep_acid prep_base Prepare Basic Sample (add stock to 0.1 M NaOH) prep_stock->prep_base scan_acid Scan Absorbance of Acidic Sample (400-700 nm) prep_acid->scan_acid scan_base Scan Absorbance of Basic Sample (400-700 nm) prep_base->scan_base det_lambda_acid Determine λmax for Acidic Form scan_acid->det_lambda_acid det_lambda_base Determine λmax for Basic Form scan_base->det_lambda_base end End det_lambda_acid->end det_lambda_base->end

Figure 2. Workflow for λmax Determination
  • Preparation of Acidic Solution (pH << 4.8): Add a small aliquot of the indicator stock solution to a solution of 0.1 M hydrochloric acid.

  • Preparation of Basic Solution (pH >> 6.7): Add a small aliquot of the indicator stock solution to a solution of 0.1 M sodium hydroxide.

  • Spectrophotometric Analysis:

    • Calibrate the spectrophotometer with a blank solution (0.1 M HCl and 0.1 M NaOH, respectively).

    • Measure the absorbance spectrum of the acidic solution from 400 nm to 700 nm to determine the λmax of the yellow form.

    • Measure the absorbance spectrum of the basic solution from 400 nm to 700 nm to determine the λmax of the red-violet form.

Spectrophotometric Determination of pKa and pH Transition Range

This protocol involves the preparation of a series of buffer solutions of known pH to measure the absorbance of the indicator at different points within its transition range.

G Figure 3. Protocol for pKa and pH Range Determination start Start prep_buffers Prepare a Series of Buffer Solutions (e.g., pH 4.0 to 8.0 in 0.2 increments) start->prep_buffers add_indicator Add a Constant Amount of Indicator Stock Solution to Each Buffer prep_buffers->add_indicator measure_ph Measure and Record the Exact pH of Each Solution with a Calibrated pH Meter add_indicator->measure_ph measure_abs Measure Absorbance of Each Solution at the λmax of the Basic Form measure_ph->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pka Determine pKa (pH at half-maximum absorbance) plot_data->determine_pka end End determine_pka->end

Figure 3. Protocol for pKa and pH Range Determination
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values spanning the expected transition range of Chlorophenol Red (e.g., from pH 4.0 to 8.0 in increments of 0.2 pH units). Phosphate or acetate buffer systems are suitable.

  • Sample Preparation: To a constant volume of each buffer solution, add a small, constant volume of the Chlorophenol Red stock solution.

  • pH Measurement: Accurately measure the pH of each final solution using a calibrated pH meter.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the λmax determined for the basic (red-violet) form.

    • Measure the absorbance of each buffered indicator solution.

  • Data Analysis:

    • Plot the measured absorbance as a function of pH.

    • The pKa of the indicator corresponds to the pH at which the absorbance is halfway between the minimum (acidic) and maximum (basic) absorbance.

    • The visual transition range is the pH range over which the most significant change in absorbance occurs.

This comprehensive guide provides the necessary technical information and protocols for the effective use and characterization of this compound as a pH indicator in a research and development setting.

References

A Technical Guide to the Mechanism of Action of Chlorophenol Red as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physicochemical principles governing the function of Chlorophenol Red as a pH indicator. It details its mechanism of action, quantitative properties, and standardized experimental protocols relevant to research and development settings.

Core Mechanism of Action

Chlorophenol Red (3',3''-Dichlorophenolsulfonphthalein) is a sulfonephthalein dye that functions as a weak acid, enabling its use as a pH indicator.[1][2] Its mechanism is analogous to other phthalein-based indicators, relying on a proton-dependent equilibrium between two distinct structural forms that absorb light at different wavelengths.[1]

Chemical Structure and Equilibrium

The color change of Chlorophenol Red is the result of a reversible protonation/deprotonation reaction.[3] In acidic conditions (below pH 4.8), the indicator exists predominantly in its protonated, lactone form (HIn), which is yellow.[4][5][6] As the pH increases, the phenolic hydroxyl groups deprotonate. This deprotonation induces a structural rearrangement from the non-conjugated lactone ring to a highly conjugated quinoid structure (In²⁻), which is responsible for the characteristic red-violet color observed in more alkaline conditions (above pH 6.7).[6][7]

The equilibrium can be represented as:

HIn (Yellow) + H₂O ⇌ H₃O⁺ + In⁻ (Red-Violet) [3]

This structural transformation alters the molecule's electronic system and, consequently, its interaction with light. The extended π-conjugation in the deprotonated quinoid form lowers the energy required for electronic transitions, shifting the maximum absorbance (λmax) to a longer wavelength in the visible spectrum.

Figure 1: Acid-Base Equilibrium of Chlorophenol Red.

Physicochemical and Spectroscopic Properties

The utility of Chlorophenol Red is defined by its quantitative chemical and spectroscopic characteristics. These properties are summarized below.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula C₁₉H₁₂Cl₂O₅S[4][8][9]
Molar Mass 423.26 g/mol [1][4]
pKa ~6.0[7]
pH Transition Range 4.8 – 6.7 (Yellow to Red-Violet)[5][6][7]
λmax (Acidic Form, HIn) 432 - 440 nm (at pH 4.8)[4][5]
λmax (Basic Form, In⁻) 572 - 582 nm (at pH 6.4)[1][4][5][10]
Molar Absorptivity (ε) ≥45,000 L·mol⁻¹·cm⁻¹ at ~575 nm in 0.1 M NaOH

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of Chlorophenol Red in a laboratory setting.

Preparation of a Chlorophenol Red Indicator Solution (0.1% w/v)

This protocol describes the preparation of a stock solution suitable for titrations and other analytical applications.

Reagents and Materials:

  • Chlorophenol Red powder

  • 95% Ethanol

  • Volumetric flask (100 mL)

  • Analytical balance

  • Deionized water

Procedure:

  • Accurately weigh 0.1 g of Chlorophenol Red powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 20 mL of 95% ethanol and swirl to dissolve the powder completely.

  • Once dissolved, dilute the solution to the 100 mL mark with deionized water.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Store the solution in a well-sealed container, protected from light.

Figure 2: Workflow for Preparing Chlorophenol Red Indicator.

Spectrophotometric Determination of pKa

This method allows for the precise determination of the pKa of Chlorophenol Red by measuring absorbance as a function of pH.[11][12]

Principle: The Henderson-Hasselbalch equation is applied to spectrophotometric data. By measuring the absorbance of the indicator in solutions of varying known pH at the λmax of the basic form (In⁻), the ratio of [In⁻]/[HIn] can be determined. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[13]

Methodology:

  • Solution Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the transition range of the indicator (e.g., pH 5.0 to 7.5).

    • Prepare two additional solutions: one strongly acidic (e.g., pH 1) to obtain a pure spectrum of HIn, and one strongly basic (e.g., pH 13) for a pure spectrum of In⁻.[11]

    • Add an identical, small volume of a concentrated Chlorophenol Red stock solution to a set volume of each buffer.

  • Spectrophotometric Measurement:

    • Record the full absorbance spectrum (e.g., 380-700 nm) for the acidic (pH 1) and basic (pH 13) solutions to determine the λmax for both HIn (~435 nm) and In⁻ (~575 nm).[4][5]

    • Measure the absorbance (A) of each buffered indicator solution at the λmax of the basic form (In⁻).

    • Measure the absorbance of the fully acidic solution (A_acid) and the fully basic solution (A_base) at this same wavelength.

  • Data Analysis:

    • For each buffered solution, calculate the ratio of the indicator forms using the equation: [In⁻]/[HIn] = (A - A_acid) / (A_base - A) .[12]

    • Plot log([In⁻]/[HIn]) (y-axis) versus pH (x-axis).

    • Perform a linear regression on the data points. The pKa is the value of the x-intercept (the pH at which log([In⁻]/[HIn]) = 0).[12]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Buffer Series (pH 5.0 - 7.5) B Add Constant Amount of Indicator Stock A->B C Measure Absorbance (A) of each solution at λmax of Basic Form (~575 nm) B->C D Calculate log([In⁻]/[HIn]) for each buffer C->D E Plot log([In⁻]/[HIn]) vs. pH D->E F Determine pKa from x-intercept E->F

Figure 3: Experimental Workflow for pKa Determination.

Acid-Base Titration using Chlorophenol Red

This protocol details the use of Chlorophenol Red for endpoint determination in the titration of a weak acid with a strong base.

Materials:

  • Analyte: Acetic acid solution (~0.1 M)

  • Titrant: Standardized sodium hydroxide solution (~0.1 M)

  • Chlorophenol Red indicator solution (0.1%)

  • Buret, pipettes, and Erlenmeyer flasks

Procedure:

  • Pipette a precise volume (e.g., 25.00 mL) of the acetic acid solution into a clean Erlenmeyer flask.

  • Add 2-3 drops of the Chlorophenol Red indicator solution. The solution will appear yellow.

  • Fill a buret with the standardized NaOH solution and record the initial volume.

  • Titrate the acetic acid by adding the NaOH solution from the buret while continuously swirling the flask.

  • The endpoint is reached upon the first appearance of a persistent red-violet color.

  • Record the final volume of NaOH solution added.

  • Repeat the titration at least two more times for precision.

  • Calculate the concentration of the acetic acid using the stoichiometric relationship: M_acid × V_acid = M_base × V_base.

Conclusion

Chlorophenol Red's function as a pH indicator is a direct consequence of its molecular structure as a weak acid. The reversible, pH-dependent equilibrium between its yellow lactone form and its red-violet quinoid form provides a distinct visual transition over a well-defined pH range. A thorough understanding of its spectroscopic properties and adherence to standardized protocols enables its effective application in quantitative analysis, making it a valuable tool for researchers in chemistry and drug development.

References

Solubility of Chlorophenol Red sodium salt in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Chlorophenol Red sodium salt in water and various organic solvents. The information is compiled to assist researchers in laboratory settings, particularly in fields such as biochemistry, microbiology, and drug development, where this pH indicator is frequently utilized.

Core Solubility Data

SolventThis compoundChlorophenol Red (Non-salt form)Phenol Red Sodium Salt (for comparison)
WaterSoluble[1][2][3]; Forms a clear red solution at 0.1% (w/v)[4]1 mg/mL15 mg/mL[5]
EthanolSoluble[2]10 mg/mL (in 95% ethanol)20 mg/mL[5]
Methanol / Water (1:1)Not available0.1 g/10 mLNot available
DMSONot availableNot available75 mg/mL[5]

Note: The solubility of sulfonephthalein dyes can be influenced by factors such as pH, temperature, and the presence of other solutes. The data presented should be considered as a guideline, and empirical determination is recommended for specific applications.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method, based on the common "shake-flask" technique, is widely accepted for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Spectrophotometer or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

  • Analysis of the Saturated Solution:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 572-578 nm).

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Visualization of the pH-Dependent Equilibrium

Chlorophenol Red functions as a pH indicator due to a change in its chemical structure in response to varying hydrogen ion concentrations. This reversible equilibrium between the acidic (yellow) and basic (red/violet) forms is a key aspect of its utility.

pH Indicator Signaling Pathway

The diagram below illustrates the structural transition of Chlorophenol Red that results in its characteristic color change. In acidic conditions, it exists predominantly in a lactone form, which is yellow. As the pH increases, deprotonation leads to the opening of the lactone ring and the formation of a more conjugated quinoid structure, which is responsible for the red or violet color.

Chlorophenol_Red_Equilibrium cluster_acidic Acidic (pH < 4.8) cluster_basic Basic (pH > 6.4) Acidic_Form Lactone Form (Yellow) Basic_Form Quinoid Form (Red/Violet) Acidic_Form->Basic_Form + OH- Basic_Form->Acidic_Form + H+

Caption: pH-dependent equilibrium of Chlorophenol Red.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., UV-Vis Spectroscopy) separate->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Generalized workflow for solubility determination.

References

Chlorophenol Red Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 123333-64-2 Molecular Formula: C₁₉H₁₁Cl₂NaO₅S

This technical guide provides an in-depth overview of Chlorophenol Red sodium salt, a versatile pH indicator with significant applications in research, diagnostics, and drug development. This document details its chemical and physical properties, provides experimental protocols for its use, and illustrates key concepts with diagrams.

Core Properties and Specifications

This compound is a sulfonephthalein dye recognized for its distinct color change in response to pH variations.[1] It is widely utilized in laboratory settings for its reliability and clear visual indication of pH.[1]

PropertyValueReference
CAS Number 123333-64-2[2][3][4][5][6][7]
Molecular Formula C₁₉H₁₁Cl₂NaO₅S[2][3][6]
Molecular Weight 445.25 g/mol [3][6]
Appearance Dark red to brown crystalline powder[4]
Melting Point 266 - 268 °C[4]
pH Transition Range 4.8 - 6.7 (yellow to red/violet)

Applications in Research and Development

This compound's primary function as a pH indicator lends itself to a variety of applications across different scientific disciplines.

Microbiology and Cell Culture

In microbiology, it is a valuable tool for monitoring microbial growth by detecting pH changes in culture media resulting from metabolic activity.[4] A decrease in pH, often due to the fermentation of carbohydrates, is indicated by a color change. This principle is fundamental in carbohydrate fermentation tests to differentiate bacterial species.

Similarly, in cell culture, this compound is incorporated into media to provide a visual assessment of cell health and viability.[4] Cellular respiration and metabolism can alter the pH of the culture medium, and the indicator's color change can signal the need for media replacement or indicate potential issues with the cell culture.[4]

Biochemical and Enzyme Assays

The sensitivity of Chlorophenol Red to pH changes makes it suitable for monitoring reactions that involve the production or consumption of acids or bases. This is particularly useful in enzyme assays where the enzymatic activity results in a pH shift.

A notable application involves the use of a derivative, Chlorophenol Red-β-D-galactopyranoside (CPRG), as a chromogenic substrate for β-galactosidase. Enzymatic cleavage of CPRG releases Chlorophenol Red, leading to a color change that can be quantified to measure enzyme activity. This assay is employed in microbiology for detecting coliforms and in molecular biology as a reporter gene assay.

Environmental and Analytical Chemistry

Chlorophenol Red is utilized in environmental monitoring, particularly for the determination of chlorine dioxide in water samples. The reaction between chlorine dioxide and Chlorophenol Red results in a color change that is proportional to the concentration of chlorine dioxide, allowing for its quantification.

Experimental Protocols

Preparation of Chlorophenol Red Indicator Solution

A standard indicator solution can be prepared for general pH testing purposes.

Materials:

  • This compound

  • 20% Ethanol or Distilled Water

  • 0.1 M Sodium Hydroxide (optional, for the free acid form)

Procedure:

  • Method A (in Ethanol): Dissolve 0.1 g of this compound in 100 ml of 20% ethanol.

  • Method B (Aqueous): Dissolve 0.04 g of Chlorophenol Red (the free acid form) in 0.94 ml of 0.1 M sodium hydroxide and dilute to 100 ml with distilled water.

Microbial Carbohydrate Fermentation Test

This protocol outlines the use of Chlorophenol Red in a basal fermentation broth to assess the ability of a microorganism to ferment a specific carbohydrate.

Materials:

  • Basal fermentation broth medium (containing peptone and other nutrients)

  • Specific carbohydrate (e.g., glucose, lactose) at a final concentration of 0.5-1%

  • Chlorophenol Red indicator solution

  • Durham tubes (for gas detection)

  • Test tubes

  • Microorganism culture

Procedure:

  • Prepare the basal fermentation broth and add the desired carbohydrate.

  • Add Chlorophenol Red indicator to the broth according to the desired concentration (typically a few drops of a prepared stock solution per liter of media). The initial color of the medium should be reddish-orange.

  • Dispense the medium into test tubes, inserting an inverted Durham tube into each.

  • Sterilize the media by autoclaving.

  • Aseptically inoculate the tubes with a pure culture of the test microorganism.

  • Incubate at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours, or longer if necessary.

  • Interpretation of Results:

    • Yellow color: Positive for acid production from carbohydrate fermentation.

    • Red or no color change: Negative for fermentation.

    • Gas bubble in Durham tube: Positive for gas production.

Lysis-Associated β-Galactosidase Assay (LAGA) with CPRG

This protocol is adapted for quantifying bacterial lysis using the chromogenic substrate Chlorophenol Red-β-D-galactopyranoside (CPRG).[2]

Materials:

  • Chlorophenol Red-β-D-galactopyranoside (CPRG)

  • Bacterial cultures (attacker and recipient strains, where the recipient expresses β-galactosidase)

  • Appropriate growth media

  • 96-well microtiter plates

  • Spectrophotometer (capable of reading absorbance at 572 nm)

Procedure:

  • Culture the attacker and recipient bacterial strains to the desired growth phase.

  • Mix the attacker and recipient cultures at an appropriate ratio and spot them onto an agar plate. Incubate to allow for interaction and lysis of the recipient cells.

  • After incubation, treat the cell spots with a solution of CPRG.

  • The β-galactosidase released from lysed recipient cells will hydrolyze CPRG, releasing Chlorophenol Red.

  • Quantify the amount of Chlorophenol Red produced by measuring the absorbance at 572 nm. The intensity of the red color is proportional to the extent of cell lysis.

Visualizing Key Processes

To better understand the applications and mechanisms involving Chlorophenol Red, the following diagrams illustrate key workflows and relationships.

G cluster_prep Indicator Solution Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent (e.g., 20% Ethanol) weigh->dissolve ready Indicator Solution Ready for Use dissolve->ready

Caption: Workflow for Preparing a Chlorophenol Red Indicator Solution.

G cluster_fermentation Microbial Fermentation Test cluster_results Observe Results inoculate Inoculate Microbe into Carbohydrate Broth (with Chlorophenol Red) incubate Incubate inoculate->incubate acid Acid Production (pH decrease) incubate->acid Fermentation Occurs no_acid No Acid Production (pH neutral/alkaline) incubate->no_acid No Fermentation gas Gas Production (Bubble in Durham Tube) acid->gas If Gas is a Byproduct

Caption: Logical Flow of a Microbial Carbohydrate Fermentation Test.

G cluster_laga Lysis-Associated β-Galactosidase Assay (LAGA) mix_cells Mix Attacker and Recipient (β-gal expressing) Cells incubate Incubate to Induce Lysis mix_cells->incubate add_cprg Add CPRG Substrate incubate->add_cprg hydrolysis β-galactosidase Hydrolyzes CPRG add_cprg->hydrolysis color_dev Chlorophenol Red is Released (Color Development) hydrolysis->color_dev measure Measure Absorbance at 572 nm color_dev->measure

Caption: Experimental Workflow for the LAGA Assay using CPRG.

References

An In-depth Technical Guide to the Safety and Handling of Chlorophenol Red Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides comprehensive safety and handling information for Chlorophenol Red sodium salt (CAS No. 123333-64-2), a common pH indicator used in research and development. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this chemical. This document outlines the material's physical and chemical properties, GHS hazard classification, toxicological profile, and detailed protocols for safe handling, storage, exposure control, and emergency procedures. All quantitative data is summarized in tables for clarity, and key procedural workflows are illustrated using diagrams.

Chemical Identification and Properties

This compound is the sodium salt form of Chlorophenol Red, a sulfonephthalein dye used as a pH indicator. Its color transition from yellow to red-violet in the pH range of 4.8 to 6.8 makes it valuable for various analytical applications, including cell culture and microbiological assays.[1][2]

The key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 123333-64-2[1][3][4]
Molecular Formula C₁₉H₁₁Cl₂NaO₅S[1][3][5]
Molecular Weight ~445.25 g/mol [3][5][6]
Appearance Dark red to brown crystalline powder[1][6][7]
Melting Point 266 - 268 °C[1][4]
pH Indicator Range pH 4.8 - 6.4 or 5.2 - 6.8 (Yellow to Red/Violet)[1][2]
Stability Stable under normal temperatures and pressures[6][7][8]
Hazardous Decomposition Forms carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride upon combustion[4][7]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its irritant and corrosive effects on the skin, eyes, and respiratory system.[5][6]

GHS ClassificationDetailsReference(s)
Pictograms
alt text
alt text
[6]
Signal Word Danger [5][6]
Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[5][6]
Hazard Classes Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 1)Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory tract irritation)[5][6]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Toxicological Profile

  • Acute Effects: The primary acute hazards are irritation and damage upon direct contact.[2][9]

  • Inhalation: Inhalation of the dust may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[4][6]

  • Skin Contact: Causes skin irritation, characterized by redness, itching, and inflammation.[5][6]

  • Eye Contact: Poses a risk of serious, irreversible eye damage.[5][6] Direct contact can cause severe irritation, pain, and corneal injury.

  • Ingestion: May cause gastrointestinal irritation with symptoms like nausea and vomiting.[7]

  • Chronic Effects: No information was found regarding the chronic effects or carcinogenicity of this substance.[7][10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk. The following workflow outlines the standard procedure for working with this material.

Standard Laboratory Handling Workflow A Review Safety Data Sheet (SDS) B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Handle Solid in Ventilated Area (e.g., Fume Hood) B->C D Perform Experimental Work C->D E Clean Work Area & Equipment D->E F Store Chemical Properly (Tightly Closed, Cool, Dry) E->F G Dispose of Waste per Institutional Guidelines E->G

Caption: Standard workflow for handling this compound.

Handling
  • Engineering Controls: Always handle the solid material in a well-ventilated area.[7] A certified chemical fume hood is recommended to minimize inhalation of dust.[2] Facilities should be equipped with an eyewash station and a safety shower.[7]

  • Administrative Controls: Ensure all personnel are trained on the hazards and safe handling procedures outlined in the SDS. Avoid actions that generate dust.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]

Storage
  • Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Protect from moisture and direct sunlight.[6]

Exposure Control and Personal Protection

Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Protection TypeSpecificationReference(s)
Eye/Face Protection Chemical safety goggles or a face shield are required.[6][8]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.[6][8]
Body Protection A lab coat or other protective clothing to prevent skin contact.[6][7]
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).[4][6]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Response

The following diagram outlines the initial steps to take following an exposure.

First-Aid Response to Exposure cluster_paths cluster_actions start Exposure Occurs A Inhalation B Skin Contact C Eye Contact D Ingestion A_act Move victim to fresh air. Provide oxygen if breathing is difficult. A->A_act B_act Remove contaminated clothing. Wash skin with plenty of soap and water. B->B_act C_act Immediately rinse with water for 15+ min. Remove contact lenses. Continue rinsing. C->C_act D_act Rinse mouth with water. Do NOT induce vomiting. D->D_act end_node Seek Immediate Medical Attention A_act->end_node B_act->end_node C_act->end_node D_act->end_node

Caption: Decision flow for first-aid response based on exposure type.

Exposure RouteFirst-Aid MeasuresReference(s)
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical advice if feeling unwell.[6][7]
Skin Contact Immediately remove contaminated clothing. Gently wash the affected area with plenty of soap and water.[4][6][7]
Eye Contact Seek immediate medical attention. Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2][6][7]
Ingestion Rinse mouth out with water. Never give anything by mouth to an unconscious person. Do not induce vomiting. Seek medical advice.[4][6][7]

Accidental Release (Spill) Procedures

Spill Response Workflow A Spill Detected B Alert personnel in the area A->B C Don appropriate PPE B->C D Prevent dust generation (Do not use dry sweeping) C->D E Gently sweep or scoop up material D->E F Place into a sealed, labeled container for disposal E->F G Clean spill site with a wet cloth after material pickup F->G H Dispose of waste and contaminated materials properly G->H

Caption: Step-by-step procedure for managing a solid spill.

  • Small Spills: For small spills, immediately clean up, observing all precautions.[7] Sweep up the material, avoiding dust generation, and place it into a suitable, dry, closed container for disposal.[2][7]

  • Large Spills: Evacuate non-essential personnel. Contact your institution's Environmental Health and Safety (EHS) department.

  • General: Ensure the area is well-ventilated after cleanup is complete.[7]

Fire-Fighting Measures
  • The substance is noncombustible.[7]

  • In case of a fire in the surrounding area, use extinguishing media appropriate for the fire's source. Recommended media include dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[6]

  • Do not use a direct water jet, as it may scatter the material.[6]

  • Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

Note on Experimental Protocols for Hazard Assessment

The GHS hazard classifications (e.g., Skin Irritant Category 2, Eye Damage Category 1) are determined through standardized experimental testing, though specific study reports for this compound are not publicly available. The methodologies for these assessments are typically based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Methodology for Skin Irritation/Corrosion (Ref: OECD Test Guideline 404): This test typically involves applying the substance to the shaved skin of a test animal (historically the albino rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions determine the classification.

  • Methodology for Serious Eye Damage/Eye Irritation (Ref: OECD Test Guideline 405): This protocol involves applying the test substance to the eye of a test animal. The eye is examined for effects on the cornea, iris, and conjunctiva. The classification is based on the severity and persistence of any observed lesions. Category 1 ("Causes serious eye damage") is assigned when irreversible effects are observed.

These standardized protocols ensure that hazard classifications are consistent and reproducible, forming the basis of the safety information provided in this guide.

References

Technical Guide to the Storage and Stability of Chlorophenol Red Sodium Salt Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the storage and stability assessment of Chlorophenol Red sodium salt powder. The information is compiled from safety data sheets, regulatory guidelines, and analytical literature to ensure the integrity and reliability of this pH indicator in research and development settings.

Introduction to this compound

This compound is a sulfonephthalein dye widely used as a pH indicator.[1][2] Its distinct color change from yellow to red over a pH range of approximately 4.8 to 6.4 makes it a valuable tool in various biochemical, microbiological, and analytical applications.[1] The stability of the powder form is critical for the accuracy and reproducibility of experimental results.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound powder. The following recommendations are based on information from multiple safety data sheets (SDS).[3][4][5]

General Storage Conditions

To ensure its long-term stability, this compound powder should be stored in a cool, dry, and well-ventilated area.[3][4] The container should be kept tightly closed to prevent exposure to moisture and contaminants.[3][4][5] Some suppliers recommend storage at room temperature.[1][6]

Conditions to Avoid

Several environmental factors can degrade the quality of the powder. It is crucial to avoid:

  • Moisture: The compound is soluble in water, and exposure to humidity can lead to caking and potential degradation.[3][7]

  • Direct Sunlight: As with many organic dyes, exposure to light can cause photochemical degradation.[3][6]

  • Incompatible Materials: The powder should be stored away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][7]

  • Dust Generation: Minimize the creation of dust during handling to avoid inhalation and contamination.[3][4]

Handling Precautions

When handling this compound powder, it is important to use adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][4] Hands should be washed thoroughly after handling.[3]

Stability Profile and Shelf Life

This compound is considered stable under normal, recommended storage conditions.[3][4][7] Several sources indicate that if stored properly, the product may have an indefinite shelf life.[8] However, for critical applications, it is recommended to perform periodic quality control checks.

Known Decomposition Products

Under conditions of thermal decomposition, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4]

Quantitative Stability Data

While specific public-domain studies detailing the quantitative stability of this compound powder under various conditions are limited, the following table summarizes the recommended storage conditions based on qualitative data from safety and technical data sheets.

ParameterRecommended ConditionSource(s)
Temperature Cool; Room Temperature[1][3][4][6]
Humidity Dry[1][3][4]
Light Protect from light[3][6]
Atmosphere Well-ventilated area; Tightly closed container[3][4][5]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides[4][7]

Experimental Protocols for Stability Assessment

For users who need to generate their own stability data, this section provides detailed methodologies for conducting stability studies, based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[9][10][11] These protocols can be adapted for chemical reagents like this compound.

Long-Term Stability Study

This study is designed to evaluate the physical and chemical characteristics of the powder over an extended period under recommended storage conditions.

Objective: To establish the re-test period or shelf life under normal storage conditions.

Methodology:

  • Place a sufficient quantity of this compound powder in containers that simulate the actual storage packaging.

  • Store the containers under the long-term storage conditions outlined in the ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[11][12]

  • Withdraw samples at specified time points. For a study of at least 12 months, the frequency of testing should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][13]

  • Analyze the samples for appearance, purity (using a stability-indicating analytical method such as HPLC), and any other relevant quality attributes.

Accelerated Stability Study

This study is designed to increase the rate of chemical degradation and physical change by using exaggerated storage conditions.

Objective: To predict the long-term stability profile in a shorter period.

Methodology:

  • Place a sufficient quantity of the powder in appropriate containers.

  • Store the containers under accelerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.[11][12]

  • Withdraw samples at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[10][13]

  • Analyze the samples using the same methods as in the long-term stability study.

Forced Degradation Study (Stress Testing)

This study involves subjecting the powder to more severe conditions than those used in accelerated stability studies to identify potential degradation products and establish degradation pathways.

Objective: To demonstrate the specificity of the analytical method as stability-indicating and to understand the degradation behavior of the molecule.[9][14]

Methodology:

  • Expose the powder to a range of stress conditions, including:

    • Heat: Elevated temperatures (e.g., >50°C).[9]

    • Humidity: High relative humidity (e.g., ≥75% RH).[9]

    • Light: Photostability testing as described in ICH Q1B guidelines.[9]

    • Oxidation: Exposure to an oxidizing agent.

  • Analyze the stressed samples to identify and quantify any degradation products. This helps in developing a stability-indicating analytical method.[9]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common technique.

Example HPLC-MS Method for Sulfonephthalein Dyes:

  • Column: C18 reverse-phase column.[15]

  • Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., formate buffer).[15]

  • Detection: UV-Vis detector at the lambda max of Chlorophenol Red (around 572 nm) and/or a mass spectrometer for identification of degradation products.

  • Procedure: Dissolve a known concentration of the powder in a suitable solvent and inject it into the HPLC system. The retention time and peak area of the main peak are used to determine the purity. The appearance of new peaks indicates the presence of impurities or degradation products.

Visualizations

The following diagrams illustrate the logical workflows for handling, storing, and testing the stability of this compound powder.

Storage_and_Handling_Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling Receive Receive Chlorophenol Red Sodium Salt Powder Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Container Intact Protect Protect from Light and Moisture Store->Protect Segregate Segregate from Incompatible Materials Protect->Segregate Handle Handle in a Ventilated Area with Appropriate PPE Segregate->Handle Dispense Dispense Required Amount Handle->Dispense Seal Tightly Seal Container After Use Dispense->Seal Seal->Store Return to Storage

Caption: Workflow for proper storage and handling.

Stability_Testing_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Analysis cluster_conclusion Conclusion Define Define Study Objectives (e.g., Shelf Life) Select Select Batches for Testing Define->Select LTS Long-Term Stability Study (e.g., 25°C/60% RH) Select->LTS AS Accelerated Stability Study (e.g., 40°C/75% RH) Select->AS FDS Forced Degradation Study (Heat, Light, Humidity, Oxidation) Select->FDS Sample Sample at Pre-defined Time Points LTS->Sample AS->Sample FDS->Sample Analyze Analyze using Stability-Indicating Method (e.g., HPLC) Sample->Analyze Assess Assess Appearance, Purity, and Degradation Products Analyze->Assess Evaluate Evaluate Data and Determine Trends Assess->Evaluate Establish Establish Shelf Life or Re-test Period Evaluate->Establish

Caption: Workflow for stability testing.

References

The Chemistry of Color: A Technical Guide to Chlorophenol Red Sodium Salt in pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Chlorophenol Red sodium salt, a vital pH indicator for researchers, scientists, and drug development professionals. The document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and provides visual representations of its chemical behavior and application.

Core Mechanism of Action

Chlorophenol Red (C₁₉H₁₂Cl₂O₅S) is a sulfonephthalein dye that functions as a pH indicator by exhibiting a distinct color change over a specific pH range.[1][2] This transition is the result of a pH-dependent structural rearrangement within the molecule. The underlying principle is a reversible protonation and deprotonation reaction, which alters the electronic conjugation of the molecule and, consequently, its absorption of visible light.

In acidic conditions, Chlorophenol Red exists predominantly in its protonated, non-ionized lactone or sultone form. This structure has a limited conjugated system, leading to the absorption of light in the violet-blue region of the spectrum, which results in the solution appearing yellow. As the pH increases and the solution becomes more alkaline, the phenolic hydroxyl groups on the molecule are deprotonated. This deprotonation induces a structural transformation to a highly conjugated quinonoid form. The extended conjugated system in the quinonoid structure absorbs light at a longer wavelength, in the green-yellow region, causing the solution to appear red to violet.[1][3] The transition is reversible, and the addition of acid will shift the equilibrium back towards the yellow lactone form.

This equilibrium between the two forms is central to its function as a pH indicator. The pKa value, the pH at which the concentrations of the acidic and basic forms are equal, is a critical parameter for any pH indicator.

Quantitative Data

The performance of this compound as a pH indicator is defined by several key quantitative parameters. These values are essential for accurate and reliable pH measurements in various analytical and experimental settings.

ParameterValueConditions
pH Transition Range 4.8 - 6.7Aqueous Solution
Yellow to Red/Violet
pKa ~6.0at 25°C
λmax (Acidic Form) ~435 nmpH < 4.8
λmax (Alkaline Form) 572 - 579 nmpH > 6.7
Chemical Formula C₁₉H₁₁Cl₂NaO₅SSodium Salt
Molecular Weight 445.24 g/mol Sodium Salt

Experimental Protocols

Preparation of Chlorophenol Red Indicator Solution

A standard solution of Chlorophenol Red can be prepared for use in titrations and other pH measurements.

Materials:

  • This compound

  • 95% Ethanol

  • 0.1 M Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • Volumetric flasks (100 mL)

  • Beakers

  • Stirring rod

Procedure:

There are two common methods for preparing the indicator solution:

Method A: Ethanolic Solution [4]

  • Weigh out 0.1 g of this compound.

  • Dissolve the solid in 100 mL of 20% ethanol.

  • Stir until fully dissolved.

Method B: Aqueous Solution with NaOH [4]

  • Weigh out 0.04 g of Chlorophenol Red.

  • In a beaker, add 0.94 mL of 0.1 M NaOH and mix.

  • Transfer the solution to a 100 mL volumetric flask.

  • Bring the final volume to 100 mL with distilled or deionized water.

  • Mix thoroughly until the solution is homogeneous.

The prepared indicator solution should be stored in a well-sealed container, away from direct sunlight.

Acid-Base Titration Using Chlorophenol Red

This protocol outlines the use of Chlorophenol Red as an indicator for the titration of a weak acid with a strong base.

Materials:

  • Analyte (weak acid of unknown concentration)

  • Titrant (standardized strong base, e.g., 0.1 M NaOH)

  • Chlorophenol Red indicator solution

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Beakers

  • Magnetic stirrer and stir bar (optional)

  • Distilled or deionized water

Procedure:

  • Rinse the burette with a small amount of the standardized strong base solution and then fill the burette. Record the initial volume.

  • Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into an Erlenmeyer flask.

  • Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn yellow.

  • Place the Erlenmeyer flask under the burette. If using a magnetic stirrer, add the stir bar and begin gentle stirring.

  • Slowly add the strong base from the burette to the weak acid solution, swirling the flask continuously.

  • As the endpoint is approached, the red/violet color will begin to persist for longer periods where the titrant is added. At this stage, add the titrant drop by drop.

  • The endpoint is reached when the addition of a single drop of the titrant causes a permanent color change from yellow to reddish-violet.

  • Record the final volume of the titrant from the burette.

  • Repeat the titration at least two more times to ensure accuracy.

  • Calculate the concentration of the analyte using the average volume of the titrant used.

Visualizations

Signaling Pathway of Chlorophenol Red

The following diagram illustrates the chemical equilibrium of Chlorophenol Red, showing the structural transition between its acidic (yellow) and alkaline (red/violet) forms.

Caption: Chemical equilibrium of Chlorophenol Red.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Experimental Workflow for Acid-Base Titration

This diagram outlines the logical flow of an acid-base titration experiment using Chlorophenol Red as an indicator.

Titration_Workflow start Start prep_analyte Prepare Analyte: Pipette known volume of weak acid into flask start->prep_analyte add_indicator Add 2-3 drops of Chlorophenol Red Indicator prep_analyte->add_indicator observe_color_initial Observe Initial Color (Should be Yellow) add_indicator->observe_color_initial prep_titrant Prepare Titrant: Fill burette with standardized strong base observe_color_initial->prep_titrant titrate Slowly add titrant to analyte while swirling prep_titrant->titrate observe_color_change Observe for color change titrate->observe_color_change observe_color_change->titrate No permanent color change endpoint Endpoint Reached: Permanent red/violet color observe_color_change->endpoint Permanent color change record_volume Record final volume of titrant endpoint->record_volume calculate Calculate analyte concentration record_volume->calculate end End calculate->end

Caption: Workflow for acid-base titration.

References

Technical Guide: Chlorophenol Red Sodium Salt Absorbance Spectrum and Maximum Wavelength

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorbance characteristics of Chlorophenol Red sodium salt, a vital pH indicator. The document outlines its maximum absorption wavelength (λmax), details the experimental protocol for determining its absorbance spectrum, and presents a logical workflow for this procedure.

Core Data: Absorbance Properties

Chlorophenol Red is a sulfonephthalein dye commonly used as a pH indicator. Its color transition and absorbance spectrum are highly dependent on the pH of the solution. The sodium salt form offers good solubility in aqueous solutions.

Quantitative Absorbance Data

The maximum absorption wavelength (λmax) for this compound is consistently observed in the range of 572 to 578 nm. This peak corresponds to the basic (deprotonated) form of the indicator, which typically appears violet. The acidic (protonated) form is yellow and does not absorb significantly in this region of the visible spectrum.

ParameterValueSolvent/Condition
Maximum Wavelength (λmax)572 - 578 nm0.1 M NaOH[1]
Molar Extinction Coefficient (ε) at λmax≥45,000 M⁻¹cm⁻¹0.1 M NaOH[1]
pH Transition Range4.8 - 6.7Aqueous Solution[1]

Experimental Protocol: Determination of Absorbance Spectrum

This section details the methodology for measuring the absorbance spectrum of this compound using a UV-Vis spectrophotometer.

Materials and Reagents
  • This compound

  • 20% Ethanol solution or 0.1 M Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • Volumetric flasks (100 mL)

  • Pipettes

  • Quartz or glass cuvettes

  • UV-Vis Spectrophotometer

Preparation of Stock Solution

Two common methods for preparing a this compound stock solution are:

  • Method A (Ethanolic Solution): Dissolve 0.1 g of this compound in 100 mL of 20% ethanol.[2]

  • Method B (Aqueous Alkaline Solution): Dissolve 0.04 g of this compound in 0.94 mL of 0.1 M NaOH and dilute to a final volume of 100 mL with distilled water.[2]

Spectrophotometer Setup and Calibration
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Set the wavelength range for the scan, typically from 400 nm to 700 nm, to cover the visible spectrum.

  • Prepare a blank solution. This should be the same solvent used to prepare the stock solution (either 20% ethanol or 0.1 M NaOH).

  • Fill a clean cuvette with the blank solution and place it in the spectrophotometer.

  • Perform a baseline correction or "zero" the instrument with the blank solution. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.

Sample Measurement
  • Prepare a working solution by diluting the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU). An 11 μM solution has been shown to provide a clear spectrum.

  • Rinse a clean cuvette with a small amount of the working solution, then fill the cuvette.

  • Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or smudges.

  • Place the sample cuvette in the spectrophotometer.

  • Initiate the absorbance scan. The instrument will measure the absorbance at each wavelength in the specified range.

Data Analysis
  • The resulting output will be a plot of absorbance versus wavelength.

  • Identify the wavelength at which the highest absorbance value is recorded. This is the maximum absorption wavelength (λmax).

  • The shape of the spectrum provides qualitative information about the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the absorbance spectrum of this compound.

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Weigh Chlorophenol Red Sodium Salt B Dissolve in Appropriate Solvent (e.g., 20% Ethanol or 0.1 M NaOH) A->B C Dilute to Working Concentration B->C F Measure Absorbance of Sample Solution C->F Introduce Sample D Prepare Blank Solution (Solvent Only) E Calibrate Spectrophotometer with Blank D->E E->F G Plot Absorbance vs. Wavelength F->G Generate Spectrum H Identify λmax G->H

Caption: Workflow for Absorbance Spectrum Determination.

References

Methodological & Application

Application Notes and Protocols for Chlorophenol Red Sodium Salt in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenol Red sodium salt is a sensitive pH indicator dye used to monitor the acidity of cell culture media. Its distinct color transition from yellow to red over a pH range of approximately 4.8 to 6.8 makes it a valuable tool for visually and spectrophotometrically assessing the metabolic state of cell cultures. As cells proliferate and metabolize nutrients, they release acidic byproducts, leading to a decrease in the pH of the medium. This pH shift can be readily detected by the color change of Chlorophenol Red, providing a simple, non-invasive method to monitor cell health, proliferation, and potential microbial contamination.

These application notes provide a comprehensive guide to the use of this compound in mammalian cell culture media formulation, including its physicochemical properties, preparation of stock solutions, and protocols for monitoring cell culture pH and assessing cell viability.

Physicochemical Properties and pH Indicator Characteristics

A thorough understanding of the properties of this compound is essential for its effective application in cell culture.

PropertyValueReferences
Chemical Name Sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxido-3H-benzo[c][1][2]oxathiol-3-yl]phenolate[3]
CAS Number 123333-64-2[3]
Molecular Formula C₁₉H₁₁Cl₂NaO₅S[3]
Molecular Weight 445.24 g/mol [3]
Appearance Dark red to brown crystalline powder[3]
pH Transition Range 4.8 - 6.8 (Yellow to Red-Violet)[4]
pKa ~6.0
Solubility Water soluble

Recommended Concentration in Cell Culture Media

Based on data from plant tissue culture and the typical concentrations of the similar pH indicator, Phenol Red, in mammalian cell culture, a starting concentration range of 5 to 20 µg/mL of this compound is recommended for mammalian cell culture media.[1][5] The optimal concentration may vary depending on the specific cell line and media formulation, and it is advisable to determine the ideal concentration empirically.

Protocols

Preparation of Sterile Stock Solution (1 mg/mL)

Materials:

  • This compound powder

  • Nuclease-free, sterile distilled water

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

Procedure:

  • In a laminar flow hood, weigh out 10 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Add 10 mL of sterile distilled water to the conical tube.

  • Vortex the solution until the powder is completely dissolved. The solution should be a clear, dark red.

  • To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Label the tube clearly with "Chlorophenol Red Stock Solution (1 mg/mL)," the date of preparation, and your initials.

  • Store the stock solution at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.

Formulation of Cell Culture Media with Chlorophenol Red

Procedure:

  • Prepare your desired volume of basal cell culture medium (e.g., DMEM, RPMI-1640) according to the manufacturer's instructions.

  • Aseptically add the required volume of the 1 mg/mL Chlorophenol Red stock solution to the basal medium to achieve the desired final concentration (5-20 µg/mL). For example, to prepare 500 mL of medium with a final concentration of 10 µg/mL, add 5 mL of the 1 mg/mL stock solution.

  • Add other supplements such as fetal bovine serum (FBS), antibiotics, and L-glutamine as required for your specific cell line.

  • Adjust the pH of the final medium to the desired level (typically 7.2-7.4 for most mammalian cell lines) using sterile 1N HCl or 1N NaOH.

  • The final prepared medium can be stored at 2-8°C for 2-4 weeks.

Experimental Protocols

Visual Monitoring of Cell Culture pH

This protocol describes the routine visual assessment of cell culture pH to monitor cell health and confluency.

Workflow for Visual pH Monitoring

G cluster_0 Routine Cell Culture Maintenance cluster_1 Interpretation and Action culture Cells in Culture with Chlorophenol Red observe Daily Visual Observation of Media Color culture->observe interpret Interpret Color Change observe->interpret action Take Appropriate Action interpret->action yellow Yellow (Acidic, pH < 6.0) - High cell density - Bacterial contamination interpret->yellow Acidic orange Orange-Red (Optimal, pH ~6.5-7.0) - Healthy, proliferating cells interpret->orange Optimal purple Purple (Alkaline, pH > 7.0) - Low cell density - Media instability interpret->purple Alkaline action_yellow - Passage cells - Check for contamination yellow->action_yellow action_orange - Continue routine culture orange->action_orange action_purple - Check CO2 levels - Ensure proper media buffering purple->action_purple

Caption: Workflow for visual monitoring of cell culture pH.

Quantitative Spectrophotometric Monitoring of Cell Culture pH

This method allows for a more precise measurement of pH changes in the cell culture medium.

Materials:

  • Cell culture plate reader with absorbance measurement capabilities

  • 96-well cell culture plates

  • Cell culture medium containing Chlorophenol Red

  • pH meter for calibration

Procedure:

1. Generation of a Standard Curve:

a. Prepare a series of cell culture media standards with known pH values (e.g., from pH 6.0 to 7.6 in 0.2 unit increments). Use sterile buffers to adjust the pH and confirm with a calibrated pH meter. b. Add 200 µL of each pH standard to triplicate wells of a 96-well plate. c. Measure the absorbance at 572 nm (the λmax of the basic form of Chlorophenol Red) and a reference wavelength where the dye has minimal absorbance (e.g., 650 nm). d. Subtract the reference absorbance from the 572 nm absorbance for each well. e. Plot the corrected absorbance values against the corresponding pH values to generate a standard curve.

2. Monitoring pH in Experimental Cultures:

a. Seed cells in a 96-well plate with medium containing Chlorophenol Red. b. At desired time points, measure the absorbance of the culture medium at 572 nm and 650 nm. c. Calculate the corrected absorbance and determine the pH of the medium by interpolating from the standard curve.

Data Presentation

Cytotoxicity of Chlorophenols

The following table summarizes the reported EC50 values for various chlorophenols on L929 fibroblast cells.

CompoundEC50 at 24h (mmol/L)EC50 at 48h (mmol/L)Reference
4-Chlorophenol (CP)2.181.18[6]
2,4-Dichlorophenol (DCP)0.830.13[6]
2,3,4-Trichlorophenol (TCP)0.460.08[6]
Pentachlorophenol (PCP)0.110.06[6]

Signaling Pathway: pH Regulation of Notch Signaling

Intracellular pH (pHi) dynamics are increasingly recognized as a critical regulator of cellular signaling pathways. One such pathway is the Notch signaling pathway, which plays a fundamental role in cell fate decisions, proliferation, and differentiation. Studies have shown that changes in pHi can modulate the expression and activity of key components of the Notch pathway.[5][7] A decrease in extracellular pH, as occurs during active cellular metabolism and can be monitored by Chlorophenol Red, can lead to a decrease in pHi, which in turn can downregulate Notch1 expression and subsequent downstream signaling.

G cluster_0 Extracellular Environment cluster_1 Intracellular Environment cluster_2 Notch Signaling Pathway High_Metabolism High Cellular Metabolism Acidic_pH Acidic Extracellular pH (Indicated by Chlorophenol Red) High_Metabolism->Acidic_pH produces acidic byproducts Low_pHi Lower Intracellular pH (pHi) Acidic_pH->Low_pHi influences Notch1_Expression Decreased Notch1 Receptor Expression Low_pHi->Notch1_Expression NICD_Cleavage Reduced NICD Cleavage and Nuclear Translocation Notch1_Expression->NICD_Cleavage leads to Target_Gene Downregulation of Notch Target Genes (e.g., Hes1, Hey1) NICD_Cleavage->Target_Gene results in Cell_Fate Altered Cell Fate Decisions (e.g., Proliferation, Differentiation) Target_Gene->Cell_Fate impacts

Caption: Regulation of the Notch signaling pathway by pH changes.

Conclusion

This compound is a valuable and cost-effective tool for monitoring the pH of cell culture media. Its distinct color change provides a rapid and straightforward assessment of cell culture conditions, aiding in the maintenance of healthy, proliferating cells and the early detection of potential issues. By following the provided protocols and understanding its characteristics, researchers can effectively integrate Chlorophenol Red into their cell culture workflows to improve experimental consistency and reliability. However, it is imperative to empirically determine the optimal, non-toxic concentration for each specific cell line and experimental setup.

References

Application Notes and Protocols: Chlorophenol Red Sodium Salt for Acid-Base Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenol Red is a sulfonephthalein dye that serves as a pH indicator in various chemical, environmental, and biological applications. Its distinct color transition from yellow to violet/red over a pH range of approximately 4.8 to 6.8 makes it a suitable choice for specific acid-base titrations, particularly for titrations where the equivalence point lies within this acidic to near-neutral range.[1][2][3] This document provides detailed application notes and protocols for the use of Chlorophenol Red sodium salt as an acid-base indicator, with a specific focus on the titration of bicarbonate solutions.

Properties of this compound

This compound is the water-soluble form of Chlorophenol Red. Key properties are summarized in the table below.

PropertyValueReferences
Chemical Name 3',3''-Dichlorophenolsulfonephthalein sodium salt
Molecular Formula C₁₉H₁₁Cl₂NaO₅S
pH Transition Range 4.8 - 6.4[1]
5.2 - 6.8[2]
4.8 - 6.7[3]
Color Change Yellow (acidic) to Purple/Violet/Red (basic)[1][2][3]
pKa ~6.0

Preparation of Chlorophenol Red Indicator Solution

Several methods can be employed to prepare a working solution of Chlorophenol Red indicator. The choice of method may depend on the specific requirements of the titration and the desired solvent system.

MethodDescription
Aqueous Solution (from Sodium Salt) Dissolve 0.1 g of this compound in 100 mL of distilled or deionized water.
Ethanol/Water Solution Dissolve 0.1 g of Chlorophenol Red in 100 mL of 20% ethanol.[1]
Sodium Hydroxide Method Dissolve 0.04 g of Chlorophenol Red in 0.94 mL of 0.1 M sodium hydroxide and dilute to 100 mL with distilled or deionized water.[1] Alternatively, for a 0.1% solution, dissolve 0.1 g in 24 mL of 0.01 M NaOH and dilute to 250 mL.[4]

Note: For optimal performance, the indicator solution should be stored in a tightly sealed container, protected from light.

Experimental Protocol: Titration of Sodium Bicarbonate with Hydrochloric Acid

This protocol details the determination of the concentration of a sodium bicarbonate solution using a standardized solution of hydrochloric acid with Chlorophenol Red as the indicator. This titration is relevant in applications such as water alkalinity determination.

Materials and Reagents
  • Analyte: Sodium bicarbonate (NaHCO₃) solution of unknown concentration.

  • Titrant: Standardized 0.1 M Hydrochloric acid (HCl) solution.

  • Indicator: Chlorophenol Red indicator solution (0.1% in 20% ethanol).[1]

  • Equipment:

    • 50 mL Burette

    • 25 mL Volumetric pipette

    • 250 mL Erlenmeyer flasks (x3)

    • Burette stand and clamp

    • White tile or white paper

    • Magnetic stirrer and stir bar (optional)

    • Distilled or deionized water

Procedure
  • Preparation of the Burette:

    • Rinse the 50 mL burette twice with small portions of the standardized 0.1 M HCl solution.

    • Fill the burette with the 0.1 M HCl solution, ensuring the tip is free of air bubbles.

    • Record the initial volume of the HCl solution to two decimal places.

  • Preparation of the Analyte:

    • Using a 25 mL volumetric pipette, transfer 25.00 mL of the sodium bicarbonate solution into a 250 mL Erlenmeyer flask.

    • Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn a violet or purple color.

  • Titration:

    • Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

    • Slowly add the 0.1 M HCl from the burette to the sodium bicarbonate solution while continuously swirling the flask.

    • As the endpoint is approached, the violet/purple color will begin to fade. At this stage, add the HCl drop by drop.

    • The endpoint is reached when the solution undergoes a sharp and permanent color change from violet/purple to yellow.

    • Record the final volume of the HCl solution in the burette to two decimal places.

  • Repeat:

    • Repeat the titration with two more 25.00 mL aliquots of the sodium bicarbonate solution to ensure concordant results (titers within 0.1 mL of each other).

Calculation of Sodium Bicarbonate Concentration

The concentration of the sodium bicarbonate solution can be calculated using the following formula:

M_bicarbonate * V_bicarbonate = M_acid * V_acid

Where:

  • M_bicarbonate = Molarity of the sodium bicarbonate solution (mol/L)

  • V_bicarbonate = Volume of the sodium bicarbonate solution used (L)

  • M_acid = Molarity of the HCl solution (mol/L)

  • V_acid = Average volume of the HCl solution used from the concordant titrations (L)

The reaction is: NaHCO₃ + HCl → NaCl + H₂O + CO₂

Signaling Pathways and Experimental Workflows

Titration_Workflow Experimental Workflow for Acid-Base Titration cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_burette Prepare Burette: 1. Rinse with titrant (0.1 M HCl). 2. Fill and remove air bubbles. 3. Record initial volume. titrate Titrate: Slowly add HCl from burette to flask while swirling. prep_burette->titrate prep_analyte Prepare Analyte: 1. Pipette 25.00 mL NaHCO₃ into flask. 2. Add 2-3 drops of Chlorophenol Red. prep_analyte->titrate observe Observe Color Change: Solution transitions from violet/purple to yellow. titrate->observe endpoint Endpoint Reached: Sharp, permanent color change to yellow. Record final burette volume. observe->endpoint repeat Repeat titration for concordant results. endpoint->repeat Repeat 2x calculate Calculate Molarity of NaHCO₃: Use the formula M₁V₁ = M₂V₂ repeat->calculate

Caption: Workflow for the titration of sodium bicarbonate with HCl.

Logical Relationships in Titration

Titration_Logic Logical Relationships in Bicarbonate Titration Analyte Analyte (Sodium Bicarbonate Solution) Endpoint Endpoint (Color Change: Violet -> Yellow) Analyte->Endpoint Titrant Titrant (Standardized HCl) Titrant->Endpoint Indicator Indicator (Chlorophenol Red) Indicator->Endpoint signals EquivalencePoint Equivalence Point (Moles Acid = Moles Base) Endpoint->EquivalencePoint approximates Calculation Calculation of Analyte Concentration EquivalencePoint->Calculation

Caption: Key components and their relationships in the titration process.

References

Application Note: Spectrophotometric Determination of pH Using Chlorophenol Red Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the determination of pH in aqueous solutions using Chlorophenol Red sodium salt as a colorimetric indicator. The method is based on the principle that the absorbance spectrum of Chlorophenol Red changes predictably with pH. By measuring the absorbance at two specific wavelengths, the ratio of the acidic (yellow) and basic (violet) forms of the indicator can be determined, allowing for a precise calculation of the solution's pH. This technique is highly sensitive and suitable for various applications, including biochemical assays, water quality analysis, and monitoring pH in microbiological culture media.[1][2]

Principle of a Spectrophotometric pH Measurement

The spectrophotometric determination of pH relies on the acid-base equilibrium of an indicator dye.[3] Chlorophenol Red (HIn) is a sulfonephthalein dye that undergoes a color change from yellow in acidic solutions to violet in basic solutions.[1][4] This change corresponds to the dissociation of a proton, shifting the equilibrium between the protonated (acidic, HIn) and deprotonated (basic, In⁻) forms.

The equilibrium can be represented as:

HIn (Yellow) ⇌ H⁺ + In⁻ (Violet)

The pH of the solution can be related to the pKa of the indicator and the ratio of the concentrations of the two forms by the Henderson-Hasselbalch equation.[3] Using the Beer-Lambert law, the concentration ratio can be determined by measuring the solution's absorbance at two wavelengths, typically the absorbance maxima (λmax) of the acidic and basic forms.[3][5] The final pH is calculated using an equation that incorporates the ratio of these absorbance values.[6]

G cluster_equilibrium Chlorophenol Red Equilibrium cluster_conditions Environmental Conditions HIn HIn (Acidic Form) Yellow In_minus In⁻ (Basic Form) Violet HIn->In_minus + H⁺ - H⁺ Low_pH Low pH (Acidic) Low_pH->HIn Favors High_pH High pH (Basic) High_pH->In_minus Favors

Caption: Chemical equilibrium of Chlorophenol Red indicator.

Quantitative Data Summary

The properties and spectrophotometric parameters of Chlorophenol Red are summarized below.

Table 1: Physicochemical Properties of Chlorophenol Red

PropertyValueReference(s)
Chemical FormulaC₁₉H₁₂Cl₂O₅S[7][8]
Molecular Weight423.26 g/mol [1][9]
Sodium Salt FormulaC₁₉H₁₁Cl₂NaO₅S-
AppearanceDark brown or red crystalline powder[10]
SolubilitySoluble in ethanol; slightly soluble in water[4]

Table 2: Spectrophotometric Parameters of Chlorophenol Red

ParameterValueReference(s)
pH Transition Range4.8 - 6.7 (Yellow to Violet)[7][11]
pKa (at 25 °C)~6.0-
λmax of Acidic Form (HIn)~435 nm[12]
λmax of Basic Form (In⁻)~572 nm[1][7][13]

Experimental Protocols

This section provides a detailed methodology for preparing reagents, performing instrument calibration, and measuring sample pH.

Required Materials and Equipment
CategoryItem
Instrumentation Dual-beam UV-Vis Spectrophotometer
Calibrated pH meter and electrode
Analytical balance
Magnetic stirrer and stir bars
Glassware & Labware 100 mL volumetric flasks
Pipettes (various volumes)
Quartz or glass cuvettes (1 cm path length)
Beakers and Erlenmeyer flasks
Reagents This compound
Ethanol (20% v/v)
Sodium Hydroxide (NaOH), 0.1 M
Hydrochloric Acid (HCl), 0.1 M
Buffer solutions (e.g., phosphate or acetate) covering pH 5.0 to 7.0
Deionized water
Reagent Preparation

4.2.1 Chlorophenol Red Stock Solution (0.04% w/v)

  • Accurately weigh 0.04 g of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add 0.94 mL of 0.1 M Sodium Hydroxide solution.[14]

  • Add approximately 80 mL of deionized water and swirl gently to dissolve the indicator completely.

  • Once dissolved, bring the volume to the 100 mL mark with deionized water.

  • Store the solution in a dark bottle at room temperature.[11]

4.2.2 Buffer Solutions

Prepare a series of buffer solutions with known pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) using standard laboratory procedures. The pH of each buffer should be verified with a calibrated pH meter. These buffers are essential for the calibration step.

Protocol 1: Determination of Spectrophotometric Parameters (Calibration)

To ensure accuracy, the absorbance maxima (λmax) and molar absorptivity ratios (e₁, e₂, e₃) should be determined empirically using your specific instrument and reagent batches.

  • Determine λmax of the Acidic Form (HIn):

    • Pipette 10 mL of a highly acidic buffer (e.g., pH < 4) into a 50 mL flask.

    • Add a known volume (e.g., 100 µL) of the Chlorophenol Red stock solution.

    • Fill the flask to the mark with the same buffer.

    • Use the buffer as a blank to zero the spectrophotometer.

    • Scan the absorbance of the solution from 380 nm to 700 nm.

    • The wavelength of maximum absorbance is λ₁, which should be near 435 nm.[12]

  • Determine λmax of the Basic Form (In⁻):

    • Pipette 10 mL of a basic buffer (e.g., pH > 8) into a 50 mL flask.

    • Add the same known volume (e.g., 100 µL) of the Chlorophenol Red stock solution.

    • Fill the flask to the mark with the same buffer.

    • Use the buffer as a blank to zero the spectrophotometer.

    • Scan the absorbance of the solution from 380 nm to 700 nm.

    • The wavelength of maximum absorbance is λ₂, which should be near 572 nm.[7][13]

  • Determine Molar Absorptivity Ratios:

    • For each buffer solution prepared in section 4.2.2 (pH 5.0 to 7.0), prepare a sample by adding a consistent, known amount of indicator stock solution.

    • Measure the absorbance of each sample at the two determined wavelengths (λ₁ and λ₂).

    • These values, along with the known pH of the buffers, will be used to solve for the constants e₁, e₂, and e₃ in the pH calculation formula (Section 5.0). This is typically done by plotting and linear regression based on the rearranged pH equation.

Protocol 2: Measurement of Sample pH
  • Sample Preparation:

    • Pipette a precise volume of the unknown sample (e.g., 25 mL) into a beaker or flask.

    • Add a small, precise volume of the Chlorophenol Red stock solution (e.g., 50 µL). The amount should be sufficient to produce an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Mix the solution thoroughly.

  • Blank Measurement:

    • Fill a cuvette with the unknown sample without the indicator.

    • Place the cuvette in the spectrophotometer and measure the absorbance at λ₁ and λ₂. These are the blank absorbance values (A_blank₁ and A_blank₂).

  • Sample Measurement:

    • Fill a second cuvette with the sample containing the indicator.

    • Measure the absorbance at λ₁ and λ₂ (A_sample₁ and A_sample₂).

  • Corrected Absorbance:

    • Subtract the blank absorbance from the sample absorbance at each wavelength to get the corrected values (A₁ and A₂).

    • A₁ = A_sample₁ - A_blank₁

    • A₂ = A_sample₂ - A_blank₂

Data Analysis and pH Calculation

The pH of the sample is calculated using the following equation, which is standard for sulfonephthalein indicators:[6][15]

pH = pKₐ + log [ (R - e₁) / (e₂ - R * e₃) ]

Where:

  • R = Absorbance ratio (A₂ / A₁).

  • A₁ = Corrected absorbance at λ₁ (~435 nm).

  • A₂ = Corrected absorbance at λ₂ (~572 nm).

  • pKₐ = The acid dissociation constant of Chlorophenol Red (~6.0).

  • e₁, e₂, e₃ = Molar absorptivity ratios for the indicator, determined during the calibration step (Protocol 1). These ratios are defined as:

    • e₁ = ε(HIn) at λ₂ / ε(HIn) at λ₁

    • e₂ = ε(In⁻) at λ₂ / ε(In⁻) at λ₁

    • e₃ = ε(In⁻) at λ₁ / ε(HIn) at λ₁

Experimental Workflow Diagram

Caption: Workflow for spectrophotometric pH determination.

References

Application Notes and Protocols: Chlorophenol Red Sodium Salt as a pH Indicator in Microbiology Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenol Red sodium salt is a sulfonephthalein dye widely utilized as a pH indicator in various scientific applications, including microbiology. Its distinct color transition across a specific pH range makes it a valuable tool for visually monitoring metabolic activity in microbial cultures. As microorganisms grow and metabolize substrates in a culture medium, they often produce acidic or alkaline byproducts, leading to a change in the pH of the medium. This compound provides a real-time, non-invasive method to observe these pH shifts, offering insights into microbial growth and metabolic pathways.[1] This document provides detailed application notes and protocols for the effective use of this compound in microbiology media.

Data Presentation

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Formula C₁₉H₁₁Cl₂NaO₅S[1]
Molecular Weight 445.24 g/mol [1]
pH Range 4.8 - 6.4[1]
Color Change Yellow (acidic) to Red/Violet (alkaline)[1]
CAS Number 123333-64-2[1]
Melting Point 266 - 268 °C[1]

Principle of pH Indication in Microbial Culture

The use of this compound in microbiology media is based on the principle of monitoring pH changes resulting from microbial metabolism. Many bacteria, when fermenting carbohydrates, produce organic acids which lower the pH of the culture medium. This acidification causes the Chlorophenol Red indicator to change color from red/violet to yellow. Conversely, the breakdown of peptones and other proteinaceous components can lead to the production of alkaline byproducts, causing the indicator to remain in or shift to its red/violet state. This visual cue allows for the rapid differentiation of microorganisms based on their metabolic capabilities.

G cluster_0 Microbial Metabolism in Culture Medium cluster_1 pH Indication with Chlorophenol Red Metabolism Microbial Growth and Metabolism Products Acidic Byproducts (e.g., Lactic Acid) Metabolism->Products pH_Decrease Decrease in Medium pH Substrate Carbohydrate Substrate Substrate->Metabolism Products->pH_Decrease leads to Indicator Chlorophenol Red Indicator pH_Decrease->Indicator detected by Color_Change Color Change (Red to Yellow) Indicator->Color_Change results in

Caption: Principle of pH indication by microbial metabolism.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (0.1% w/v)

This protocol describes the preparation of a stock solution of this compound that can be added to various microbiology media.

Materials:

  • This compound

  • 20% Ethanol or sterile deionized water

  • 0.1 M Sodium Hydroxide (NaOH) (optional, for dissolving the free acid form)

  • Sterile volumetric flasks (100 mL)

  • Sterile graduated cylinders

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm pore size)

Procedure:

  • Method A (in 20% Ethanol):

    • Weigh 0.1 g of this compound and transfer it to a sterile 100 mL volumetric flask.

    • Add approximately 80 mL of 20% ethanol.

    • Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.

    • Bring the final volume to 100 mL with 20% ethanol.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Method B (in Water with NaOH):

    • This method is typically used for the less soluble free acid form of Chlorophenol Red, but can be adapted for the sodium salt if needed for a purely aqueous solution.

    • Weigh 0.04 g of this compound and place it in a sterile 100 mL volumetric flask.

    • Add 0.94 mL of 0.1 M NaOH and swirl to dissolve.

    • Add approximately 80 mL of sterile deionized water and mix.

    • Bring the final volume to 100 mL with sterile deionized water.

Storage: Store the stock solution in a sterile, light-protected container at room temperature.

Protocol 2: Preparation of Carbohydrate Fermentation Broth with Chlorophenol Red

This protocol details the preparation of a differential liquid medium to test for carbohydrate fermentation by microorganisms. This is a general protocol that can be adapted for various carbohydrates (e.g., glucose, lactose, sucrose).

Materials:

  • Proteose peptone or Trypticase

  • Beef extract (optional)

  • Sodium chloride (NaCl)

  • Specific carbohydrate (e.g., glucose)

  • This compound stock solution (0.1%)

  • Durham tubes (for gas detection)

  • Test tubes

  • Autoclave

  • Sterile deionized water

Formulation for 1 Liter of Medium:

ComponentAmount
Proteose peptone10.0 g
Beef extract1.0 g
Sodium chloride5.0 g
Carbohydrate10.0 g
Chlorophenol Red (from 0.1% solution)~1.8 mL (for a final concentration of ~0.0018%)
Deionized water1000 mL

Procedure:

  • Dissolve Components: In a 1-liter flask, dissolve the proteose peptone, beef extract, and sodium chloride in 1000 mL of deionized water. Heat gently if necessary to fully dissolve the components.

  • Add Carbohydrate and Indicator: Add the specific carbohydrate and the this compound stock solution. The final concentration of the indicator may need to be optimized, but a common starting point for similar indicators like phenol red is around 0.018 g/L.[2]

  • Adjust pH: Adjust the pH of the medium to approximately 7.4 ± 0.2. At this pH, the medium should have a reddish color.

  • Dispense: Dispense the medium into test tubes. If gas production is to be monitored, add an inverted Durham tube to each test tube.

  • Sterilization: Sterilize the tubes by autoclaving at 121°C for 15 minutes. Note that some carbohydrates are heat-labile and may need to be filter-sterilized and added to the autoclaved and cooled basal medium.[2]

  • Inoculation and Incubation: Inoculate the cooled broth with a pure culture of the test microorganism. Incubate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours).[3]

Interpretation of Results:

  • Positive for Fermentation (Acid Production): The color of the medium changes from red to yellow.

  • Negative for Fermentation: The medium remains red or turns a deeper red/fuchsia (due to peptone degradation producing alkaline byproducts).

  • Gas Production: A bubble is observed in the inverted Durham tube.

Experimental Workflow for Carbohydrate Fermentation Test

The following diagram illustrates the general workflow for performing a carbohydrate fermentation test using a medium containing this compound.

G cluster_results Possible Outcomes start Start prepare_media Prepare Carbohydrate Fermentation Broth with Chlorophenol Red start->prepare_media inoculate Inoculate with Test Microorganism prepare_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe Color Change and Gas Production incubate->observe interpret Interpret Results observe->interpret acid Yellow Color (Acid Production) observe->acid no_acid Red/Violet Color (No Acid Production) observe->no_acid gas Gas in Durham Tube observe->gas end End interpret->end

Caption: Workflow for carbohydrate fermentation testing.

Applications in Microbiology

  • Differential Media: this compound is primarily used as a differential indicator in media to distinguish between microorganisms based on their ability to ferment specific carbohydrates.[4]

  • Microbial Identification: The fermentation patterns observed with a panel of different carbohydrate broths containing Chlorophenol Red can be used as a biochemical fingerprint to aid in the identification of bacterial species.

  • Metabolic Studies: The color change provides a qualitative assessment of the rate and extent of acid production during microbial growth, which can be useful in metabolic studies.

  • Quality Control: In industrial settings, these indicator media can be used for the quality control of starter cultures or to detect acid-producing contaminants.

Conclusion

This compound is a versatile and effective pH indicator for a variety of applications in microbiology. Its clear color change provides a straightforward method for monitoring microbial metabolism, particularly carbohydrate fermentation. The protocols and information provided in these application notes offer a foundation for researchers, scientists, and drug development professionals to effectively incorporate this indicator into their microbiological workflows.

References

Application of Chlorophenol Red Sodium Salt in Environmental Water Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorophenol Red sodium salt is a versatile sulfonephthalein dye widely employed in environmental water testing primarily as a pH indicator and a reagent for the determination of chlorine dioxide. Its distinct color change over a specific pH range makes it a valuable tool for rapid and accurate assessments of water quality parameters.

Principle of pH Indication:

This compound functions as a weak acid. In solution, it exists in equilibrium between its acidic (protonated) and basic (deprotonated) forms, which exhibit different colors. The equilibrium shifts with changes in the hydrogen ion concentration (pH) of the water sample, resulting in a visually perceptible color change. The typical pH transition range for Chlorophenol Red is from yellow in acidic conditions (pH below 4.8) to red-violet in more neutral to alkaline conditions (pH above 6.7).[1][2] This property allows for the quick estimation of the pH of a water sample.

Application in Chlorine Dioxide Determination:

Chlorophenol Red is also utilized in the spectrophotometric determination of chlorine dioxide in drinking water.[3][4] In this application, chlorine dioxide bleaches the color of Chlorophenol Red in a pH-controlled environment. The decrease in absorbance at a specific wavelength is proportional to the concentration of chlorine dioxide in the sample. This method is valued for its selectivity for chlorine dioxide, particularly when measures are taken to mitigate interference from other oxidants like free chlorine.[5][6]

Key Considerations and Interferences:

When using this compound for water testing, it is crucial to be aware of potential interferences that can affect the accuracy of the results.

  • High Chlorine/Bromine Concentrations: In pH testing, high levels of chlorine or bromine can interfere with the colorimetric reading, potentially causing a shift in the indicator's color that does not accurately reflect the pH.[7]

  • Sample Turbidity and Color: The intrinsic color or turbidity of a water sample can interfere with the visual and spectrophotometric determination of the endpoint. Filtration of the sample may be necessary.

  • Temperature: The dissociation constant of the indicator and, consequently, its pH transition range can be temperature-dependent. For high-precision measurements, temperature control or compensation is recommended.

  • Ionic Strength: In spectrophotometric pH measurements, the ionic strength of the sample can influence the activity of the indicator's ions and should be considered for highly accurate results.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in environmental water testing.

Table 1: Properties of this compound

ParameterValueReference
Molecular FormulaC₁₉H₁₁Cl₂NaO₅S
Molecular Weight445.24 g/mol
pH Transition Range4.8 - 6.7[1]
Color (Acidic)Yellow[1]
Color (Basic)Red-Violet[1]
λmax (Basic form)572 nm[1][3]

Table 2: Application Parameters for Water Analysis

ApplicationParameterValue/RangeReference
pH DeterminationIndicator Solution Concentration0.04% (w/v) in water[8]
Spectrophotometric WavelengthsAcidic form (approx. 433 nm), Basic form (572 nm)[3]
Chlorine Dioxide DeterminationConcentration Range0.1 - 1.9 mg/L[3]
Wavelength for Measurement570 nm[5]
pH of Reaction~7[4]

Experimental Protocols

Protocol 1: Determination of pH in Water Samples (Visual Method)

1. Objective: To estimate the pH of a water sample using this compound indicator solution.

2. Materials:

  • This compound indicator solution (0.04% w/v in deionized water)

  • Clear glass test tubes or cuvettes

  • pH color chart for Chlorophenol Red

  • Water sample

3. Procedure:

  • Take a clear test tube and add 5 mL of the water sample.

  • Add 2-3 drops of the Chlorophenol Red indicator solution to the test tube.

  • Gently swirl the test tube to ensure the indicator is evenly distributed.

  • Observe the color change of the solution.

  • Compare the resulting color to a standard pH color chart for Chlorophenol Red to determine the approximate pH of the water sample.

Protocol 2: Spectrophotometric Determination of Chlorine Dioxide in Potable Water

This protocol is adapted from the Chlorophenol Red method and includes steps to mitigate interference from free chlorine.[5][6]

1. Objective: To quantitatively determine the concentration of chlorine dioxide in a water sample using a spectrophotometer.

2. Reagents:

  • Chlorophenol Red (CPR) Solution (3 x 10⁻⁵ M): Prepare a 3 x 10⁻⁴ M stock solution by dissolving 0.1436 g of indicator-grade Chlorophenol Red in 100 mL of 0.01 M NaOH and diluting to 1 L with distilled water. Prepare the working solution by a 10-fold dilution of the stock solution with distilled water.[5]

  • Phosphate Buffer (pH 7): Prepare a solution containing 35.2 g/L of potassium dihydrogen phosphate (KH₂PO₄) and 27.2 g/L of disodium hydrogen phosphate (Na₂HPO₄).[5]

  • Sodium Cyclamate Solution (1% m/V): Dissolve 1 g of sodium cyclamate in 100 mL of distilled water. This is used to suppress interference from free chlorine.[5]

  • Thioacetamide Solution (0.25% m/V): Dissolve 0.25 g of thioacetamide in 100 mL of distilled water.[5]

  • Chlorine Dioxide Standard Solutions: Prepare by diluting a stock solution of known concentration. Note: Chlorine dioxide solutions are volatile and should be handled with care in a well-ventilated area.

3. Procedure:

  • To a 50 mL Nessler tube, add 5 mL of the sodium cyclamate solution.

  • Add the water sample to the 50 mL mark and mix thoroughly.

  • Immediately add 2 mL of the phosphate buffer solution and mix.

  • Add 4 mL of the CPR solution and mix.

  • Add 2 mL of the thioacetamide solution and mix.

  • Measure the absorbance of the solution at 570 nm using a spectrophotometer with a 40-mm cuvette. Use distilled water as a reference blank.[5]

  • Prepare a calibration curve by measuring the absorbance of a series of standard chlorine dioxide solutions treated with the same procedure.

  • Determine the concentration of chlorine dioxide in the sample by comparing its absorbance to the calibration curve.

Visualizations

pH_Indicator_Mechanism HIn Chlorophenol Red (HIn) (Protonated Form) In_ Chlorophenol Red (In⁻) (Deprotonated Form) HIn->In_ + OH⁻ - H₂O In_->HIn + H⁺

Caption: Mechanism of Chlorophenol Red as a pH indicator.

Experimental_Workflow_ClO2 Sample Water Sample Add_Cyclamate Add Sodium Cyclamate (Chlorine Suppression) Sample->Add_Cyclamate Add_Buffer Add Phosphate Buffer (pH 7) Add_Cyclamate->Add_Buffer Add_CPR Add Chlorophenol Red Solution Add_Buffer->Add_CPR Add_Thioacetamide Add Thioacetamide Add_CPR->Add_Thioacetamide Measure_Absorbance Measure Absorbance at 570 nm Add_Thioacetamide->Measure_Absorbance Calculate_Concentration Calculate ClO₂ Concentration Measure_Absorbance->Calculate_Concentration

References

Application Notes: Chlorophenol Red Sodium Salt for Monitoring Fermentation pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring and controlling pH is critical in fermentation processes as it directly impacts microbial growth, metabolic pathways, and the yield and quality of the final product. Deviations from the optimal pH range can lead to reduced productivity, accumulation of undesirable byproducts, or even complete fermentation failure. Chlorophenol Red sodium salt is a sulfonephthalein dye that serves as a valuable pH indicator for visually monitoring pH changes in fermentation media. Its distinct color transition within a relevant pH range for many microbial fermentations makes it a practical and cost-effective tool for real-time, qualitative to semi-quantitative pH assessment.

This compound undergoes a distinct color change from yellow at pH 4.8 to a violet-red at pH 6.7.[1] This range is particularly useful for monitoring various fermentation processes, including those involving yeast and lactic acid bacteria, where the pH typically drops from a near-neutral starting point to a more acidic environment.

Principle of Operation

This compound is a weak acid that changes color in response to changes in the hydrogen ion (H+) concentration in the fermentation broth. The dissociation of the indicator molecule is pH-dependent, resulting in a structural change that alters its light absorption properties and, consequently, its color. This allows for a visual estimation of the pH of the culture medium.

Applications in Fermentation Monitoring

This compound can be employed in various fermentation applications, including:

  • Yeast Fermentations: Monitoring the acidification of the medium during the growth of Saccharomyces cerevisiae and other yeast species in the production of biofuels, alcoholic beverages, and recombinant proteins. Yeast metabolism typically lowers the pH of the medium, and maintaining it within an optimal range is crucial for cell viability and productivity.[2][3]

  • Bacterial Fermentations: Tracking pH changes in bacterial cultures, such as lactic acid bacteria (LAB) fermentations used in the food industry and the production of probiotics.[4] The production of organic acids by these bacteria leads to a significant drop in pH, which is a key indicator of fermentation progress.[4]

  • High-Throughput Screening: In small-scale cultures and high-throughput screening experiments, where the use of individual pH probes is impractical, this compound offers a convenient method for parallel, visual pH monitoring.

  • Educational and Preliminary Studies: For rapid, qualitative assessment of fermentation progression in academic research and process development.

Quantitative Data Summary

The following table summarizes the key properties of this compound as a pH indicator.

PropertyValueReference
Chemical Name Chlorophenol Red, sodium salt[]
CAS Number 123333-64-2[]
Molecular Formula C₁₉H₁₁Cl₂NaO₅S[]
pH Range 4.8 - 6.7[1]
Color Change Yellow to Violet-Red[1]
pKa ~6.0
Solubility Soluble in water[]

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Stock Solution (0.04% w/v)

This protocol is adapted from general laboratory solution preparation guidelines.[6]

Materials:

  • This compound

  • Distilled or deionized water

  • 0.01 M Sodium Hydroxide (NaOH) solution (optional, for pH adjustment of the indicator solution itself if starting from the acid form of the dye)

  • 50 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out 20 mg (0.02 g) of this compound using an analytical balance.

  • Transfer the powder to a 50 mL volumetric flask.

  • Add approximately 40 mL of distilled or deionized water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved.

  • If starting with the acid form of Chlorophenol Red, add 0.01 M NaOH dropwise until the indicator dissolves and the solution is at the desired starting color (typically orange-red).

  • Once dissolved, add distilled or deionized water to bring the final volume to 50 mL.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Store the stock solution in a well-sealed, light-protected container at room temperature.

Protocol 2: Incorporation of this compound into Fermentation Media

Materials:

  • Prepared fermentation medium (e.g., YPD for yeast, MRS for lactic acid bacteria)

  • 0.04% this compound stock solution

  • Sterile flasks or bioreactors

  • Autoclave

Procedure:

  • Prepare the desired fermentation medium according to the standard protocol.

  • Before sterilization, add the this compound stock solution to the medium to achieve a final concentration typically in the range of 0.001% to 0.002% (w/v). For example, add 2.5 to 5.0 mL of the 0.04% stock solution per liter of fermentation medium.

  • Mix the medium thoroughly to ensure uniform distribution of the indicator.

  • Dispense the medium into fermentation vessels (flasks, tubes, or bioreactors).

  • Sterilize the medium containing the indicator by autoclaving at 121°C for 15-20 minutes, or as required for the specific medium. Note: It is important to verify that the high temperature and pressure of autoclaving do not degrade the indicator. Most sulfonephthalein dyes are stable under these conditions.

  • After cooling, the medium is ready for inoculation. The initial color of the medium should be reddish-orange, corresponding to the typical starting pH of many fermentation media (around pH 6.0-6.5).

Protocol 3: Visual Monitoring of Fermentation pH

Materials:

  • Inoculated fermentation medium containing this compound

  • Incubator or bioreactor with temperature control

  • A color chart correlating Chlorophenol Red color to pH (can be prepared using buffers of known pH)

  • (Optional) pH meter for calibration and verification

Procedure:

  • Inoculate the fermentation medium containing Chlorophenol Red with the desired microorganism.

  • Incubate the culture under the appropriate conditions (temperature, agitation, aeration).

  • At regular intervals, visually inspect the color of the fermentation broth.

  • Record the observed color and any changes over time.

  • (Optional but recommended) To obtain a more quantitative reading, at each time point, aseptically withdraw a small sample of the fermentation broth and measure its pH using a calibrated pH meter. Correlate the pH meter reading with the observed color. This will help in creating a custom color-pH chart for your specific fermentation medium, as the color of the indicator can be influenced by the medium's composition and turbidity.

  • A color change from reddish-orange towards yellow indicates a drop in pH, signifying the production of acidic metabolites by the microorganisms.

Visualization of Workflows and Concepts

Fermentation_pH_Monitoring_Workflow Workflow for Fermentation pH Monitoring with Chlorophenol Red cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase prep_indicator Prepare 0.04% Chlorophenol Red Stock Solution add_indicator Add Indicator to Medium prep_indicator->add_indicator prep_media Prepare Fermentation Medium prep_media->add_indicator sterilize Sterilize Medium add_indicator->sterilize inoculate Inoculate with Microorganism sterilize->inoculate incubate Incubate under Optimal Conditions inoculate->incubate monitor Visually Monitor Color Change incubate->monitor record Record Color and Time monitor->record correlate Correlate Color with pH (optional, with pH meter) monitor->correlate interpret Interpret Fermentation Progress record->interpret correlate->interpret

Caption: Workflow for monitoring fermentation pH using Chlorophenol Red.

Logical_Relationship_pH_Color Logical Relationship of pH and Indicator Color pH_drop Decrease in pH (Acid Production) color_change Color Change to Yellow pH_drop->color_change causes microbial_activity Microbial Metabolic Activity microbial_activity->pH_drop leads to ferm_progress Fermentation Progression color_change->ferm_progress indicates

Caption: Relationship between microbial activity, pH, and color change.

Limitations and Considerations

  • Qualitative Nature: Visual colorimetric pH determination is inherently less precise than using a pH meter. It is best suited for monitoring trends and approximate pH ranges.

  • Media Interference: The color and turbidity of the fermentation medium can interfere with the visual assessment of the indicator's color. It is advisable to create a color standard by adding the indicator to sterile media at various known pH values.

  • Indicator Concentration: The concentration of the indicator should be optimized to provide a clear color change without inhibiting microbial growth. The recommended starting point is 0.001% to 0.002% (w/v).

  • Limited pH Range: Chlorophenol Red is only effective within its specific pH transition range (4.8-6.7). For fermentations that operate outside this range, a different indicator would be necessary.

  • Sodium Salt vs. Acid Form: The sodium salt of Chlorophenol Red is readily soluble in water, whereas the acid form may require the addition of a small amount of alkali to dissolve.

Conclusion

This compound is a convenient and economical tool for the real-time visual monitoring of pH in various fermentation processes. When used appropriately, it provides valuable insights into the metabolic state of the culture and the progression of the fermentation. For precise pH control and quantitative analysis, its use should be complemented with a calibrated pH meter. The protocols provided herein offer a starting point for researchers to incorporate this useful indicator into their fermentation monitoring workflows.

References

Application Notes and Protocols: Cell Viability Assays Using pH-Sensitive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chlorophenol Red Sodium Salt: Initial searches for cell viability assays directly employing this compound did not yield established, standardized protocols. Chlorophenol Red is a pH indicator dye with a color transition range of approximately pH 4.8 to 6.7, making it suitable for monitoring pH changes in chemical solutions.[1][2] While cellular metabolism does lead to pH alterations in the culture medium, which can be an indirect indicator of cell health, Chlorophenol Red is not typically used as a direct, quantitative marker for cell viability in the same manner as other vital dyes.[3][4][5][6][7]

It is possible that the query intended to explore the use of a different pH-sensitive dye, Neutral Red, which is the basis for a widely accepted and validated cell viability and cytotoxicity assay. The Neutral Red uptake assay is based on the ability of viable cells to incorporate and sequester the dye within their lysosomes. This document will provide detailed application notes and protocols for the Neutral Red uptake assay.

The Neutral Red Uptake Assay for Cell Viability and Cytotoxicity

The Neutral Red uptake assay is a sensitive, quantitative method for assessing cell viability and the cytotoxic effects of xenobiotics.[8][9][10] The principle of this assay lies in the ability of healthy, viable cells to actively transport and accumulate the supravital dye, Neutral Red, within their intact lysosomes.[11][12][13][14] In contrast, non-viable cells, or those with compromised plasma membranes, are unable to retain the dye. The amount of dye retained in the lysosomes is directly proportional to the number of viable cells in the culture.

Mechanism of Action

Neutral Red is a weak cationic dye that can penetrate cell membranes through non-ionic diffusion. Once inside the cell, the dye becomes protonated and is sequestered in the acidic environment of the lysosomes. This accumulation is dependent on the cell's capacity to maintain a low intralysosomal pH through an ATP-dependent proton pump. Toxic substances that impair the plasma membrane integrity, lysosomal function, or cellular energy metabolism will result in a decreased uptake and retention of Neutral Red.

Data Presentation

The following table summarizes typical quantitative data obtained from a Neutral Red uptake assay, illustrating the determination of an IC50 value for a test compound.

Compound Concentration (µM)Mean Absorbance (OD 540 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100.0
11.1800.07094.4
100.9500.06576.0
250.6300.05050.4
500.3100.04024.8
1000.1500.02512.0

Note: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that results in a 50% reduction in cell viability. In the example above, the IC50 value is approximately 25 µM.

Experimental Protocols

Materials and Reagents
  • Cells of interest (adherent or suspension)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compound

  • Neutral Red stock solution (e.g., 3.3 mg/mL in sterile water)

  • Neutral Red working solution (dilute stock 1:100 in pre-warmed, serum-free medium)

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate reader with a 540 nm filter

Protocol for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the seeding medium from the wells and add 100 µL of the various compound concentrations (including a vehicle control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: After the treatment period, remove the medium containing the test compound. Add 100 µL of pre-warmed Neutral Red working solution to each well. Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.

  • Washing: Carefully remove the Neutral Red solution. Wash the cells with 150 µL of PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of Neutral Red destain solution to each well. Shake the plate gently for 10-20 minutes on an orbital shaker to solubilize the dye.

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

Protocol for Suspension Cells
  • Cell Seeding and Treatment: Seed cells and immediately treat with serial dilutions of the test compound in a 96-well plate. The final volume in each well should be 100 µL.

  • Incubation: Incubate for the desired exposure period.

  • Neutral Red Staining: Add 10 µL of Neutral Red stock solution to each well and incubate for 2-3 hours.

  • Cell Pelleting and Washing: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Carefully aspirate the supernatant without disturbing the cell pellet. Wash the cells by resuspending the pellet in 150 µL of PBS and repeating the centrifugation and aspiration steps.

  • Dye Extraction and Measurement: Add 150 µL of Neutral Red destain solution to each well and resuspend the cell pellet. Shake for 10-20 minutes to ensure complete lysis and dye solubilization. Measure the absorbance at 540 nm.

Visualizations

Signaling Pathway: Principle of Neutral Red Uptake

G Principle of Neutral Red Uptake in Viable Cells cluster_extracellular Extracellular Space cluster_cell Viable Cell cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) Neutral_Red_Ext Neutral Red (NR) Neutral_Red_Cyt NR Neutral_Red_Ext->Neutral_Red_Cyt Passive Diffusion Cell_Membrane Neutral_Red_Lys NR-H+ Neutral_Red_Cyt->Neutral_Red_Lys Sequestration Proton_Pump ATP-dependent H+ Pump ADP ADP + Pi Proton_Pump->ADP ATP ATP ATP->Proton_Pump Energy

Caption: Neutral Red passively enters viable cells and is trapped in acidic lysosomes.

Experimental Workflow: Neutral Red Assay

G Experimental Workflow for the Neutral Red Assay Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h 2. Incubate (24 hours) Seed_Cells->Incubate_24h Treat_Compound 3. Add Test Compound (Various Concentrations) Incubate_24h->Treat_Compound Incubate_Exposure 4. Incubate (e.g., 24-72 hours) Treat_Compound->Incubate_Exposure Add_NR 5. Add Neutral Red Working Solution Incubate_Exposure->Add_NR Incubate_NR 6. Incubate (2-3 hours) Add_NR->Incubate_NR Wash 7. Wash with PBS Incubate_NR->Wash Destain 8. Add Destain Solution Wash->Destain Shake 9. Shake to Solubilize Destain->Shake Read_Absorbance 10. Read Absorbance (OD 540 nm) Shake->Read_Absorbance Analyze_Data 11. Analyze Data (Calculate % Viability, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for performing the Neutral Red cell viability assay.

References

Application Notes and Protocols: Chlorophenol Red Sodium Salt for Cell and Tissue pH Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenol Red (CPR) is a sulfonephthalein dye primarily utilized as a pH indicator.[1][2] Its application in cellular and tissue studies is not as a traditional histological stain for visualizing morphology, but rather as a vital indicator to monitor the pH of the extracellular environment, such as in cell culture media.[2][3] The color transition of Chlorophenol Red provides a rapid, non-invasive visual assessment of cellular metabolic activity and the overall health of the culture.[4][5] An acidic shift in the medium, indicated by a color change from red/violet to yellow, can signify cellular proliferation, metabolic stress, or bacterial contamination.[3][4]

Principle of Action

Chlorophenol Red sodium salt is a water-soluble dye that exhibits a distinct color change over a pH range of approximately 4.8 to 6.8.[6] In more alkaline conditions (higher pH), the indicator is red to violet, while in acidic conditions (lower pH), it turns yellow.[6][7] This change is due to alterations in the molecular structure of the dye in response to varying hydrogen ion concentrations.[8] In the context of cell culture, as cells metabolize nutrients and produce acidic byproducts like lactic acid, the pH of the surrounding medium decreases, leading to a corresponding color change in the Chlorophenol Red indicator.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound relevant to its use as a pH indicator in cell and tissue culture.

PropertyValueReference
Chemical Formula C₁₉H₁₁Cl₂NaO₅S[2]
Molecular Weight 445.24 g/mol [7]
pH Transition Range 4.8 - 6.8[3][6]
Color Change Yellow (acidic) to Red/Violet (alkaline)[3][7]
pKa ~6.0[3]
Solubility Soluble in 95% ethanol (10 mg/mL)
Recommended Concentration in Media 5 - 20 µg/mL[3]

Experimental Protocols

Protocol 1: Preparation of Chlorophenol Red Stock Solution

Objective: To prepare a sterile stock solution of Chlorophenol Red for addition to cell culture media.

Materials:

  • This compound powder

  • Cell culture grade water or Phosphate Buffered Saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • In a sterile conical tube, weigh out the desired amount of this compound powder to prepare a stock solution (e.g., 10 mg/mL).

  • Add the appropriate volume of sterile cell culture grade water or PBS to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Store the sterile stock solution at 4°C, protected from light.

Protocol 2: Monitoring pH in Adherent Cell Cultures

Objective: To visually monitor the pH of the culture medium of adherent cells using Chlorophenol Red.

Materials:

  • Adherent cells cultured in multi-well plates, flasks, or dishes

  • Complete cell culture medium

  • Chlorophenol Red stock solution (from Protocol 1)

Procedure:

  • Prepare the complete cell culture medium and warm it to 37°C.

  • Add the Chlorophenol Red stock solution to the medium to achieve the desired final concentration (e.g., 10 µg/mL). Mix well. This is now your indicator medium.

  • When passaging cells or changing the medium, aspirate the old medium and replace it with the indicator medium.

  • Incubate the cells under their standard conditions (e.g., 37°C, 5% CO₂).

  • Visually inspect the color of the medium daily.

    • Red/Violet: Indicates a neutral to alkaline pH, typical of fresh medium or low cell metabolic activity.

    • Orange/Pink: Indicates a slight drop in pH, suggesting active cell metabolism.

    • Yellow: Indicates an acidic pH, which may be due to high cell density, rapid proliferation, or potential bacterial contamination. This signals that the medium should be changed.

  • Record the color of the medium along with other cell health observations (e.g., morphology, confluency).

Protocol 3: Assessing pH Changes in 3D Tissue or Organoid Cultures

Objective: To use Chlorophenol Red to monitor the pH of the medium surrounding 3D tissue explants or organoids.

Materials:

  • 3D tissue or organoid culture

  • Culture medium appropriate for the 3D model

  • Chlorophenol Red stock solution (from Protocol 1)

Procedure:

  • Prepare the culture medium and supplement it with Chlorophenol Red stock solution to the desired final concentration.

  • Culture the tissue explants or organoids according to your established protocol, using the indicator medium.

  • Observe the color of the medium in the culture vessel daily. Due to the higher metabolic rate and potential for diffusion gradients in 3D cultures, localized pH changes around the tissue may occur more rapidly.

  • A rapid shift to yellow may indicate high metabolic activity, nutrient depletion in the core of the tissue, or cell death.

  • Correlate the color of the medium with the growth and morphology of the 3D culture.

Diagrams

Workflow_for_pH_Monitoring Workflow for Cell Culture pH Monitoring with Chlorophenol Red cluster_prep Preparation cluster_culture Cell Culture cluster_monitoring Monitoring & Action prep_stock Prepare Sterile Chlorophenol Red Stock Solution prep_media Add Stock to Culture Medium prep_stock->prep_media culture_cells Culture Cells in Indicator Medium prep_media->culture_cells incubate Incubate at 37°C, 5% CO₂ culture_cells->incubate observe Daily Visual Observation of Medium Color incubate->observe 24h decide Decision Point observe->decide action_ok Continue Culture decide->action_ok Color is Red/Violet action_change Change Medium decide->action_change Color is Yellow

Caption: Workflow for monitoring cell culture pH using Chlorophenol Red.

Logical_Relationship_pH_Indicator Relationship Between Cell Metabolism and CPR Color Change cluster_cell Cellular Activity cluster_medium Culture Medium Environment cluster_indicator Indicator Response metabolism Increased Cellular Metabolism/ Proliferation byproducts Production of Acidic Byproducts (e.g., Lactic Acid) metabolism->byproducts ph_drop Decrease in Medium pH byproducts->ph_drop color_change Chlorophenol Red Color Change ph_drop->color_change color_yellow Yellow (Acidic) color_change->color_yellow pH < 6.0 color_red Red/Violet (Alkaline/Neutral) color_change->color_red pH > 6.8

Caption: Logical flow of events leading to Chlorophenol Red color change.

Considerations and Limitations

  • Analogy to Phenol Red: While less common, Chlorophenol Red serves a similar purpose to the widely used Phenol Red. It is important to note that Phenol Red has been shown to have weak estrogenic activity and can interfere with certain colorimetric or fluorescent assays.[4] Researchers should consider the potential for similar effects with Chlorophenol Red, especially in hormone-sensitive studies or when using sensitive downstream assays.

  • Not a Viability Stain: Chlorophenol Red does not directly measure cell viability (the number of live vs. dead cells). A rapid color change to yellow could indicate high metabolic activity in a healthy, proliferating culture or stress and leakage of acidic contents from dying cells. Therefore, observations should always be correlated with microscopic examination of cell morphology.

  • Serum and Protein Interference: The protein components in serum-containing media can slightly alter the pH and buffering capacity, which may influence the exact color transition point of the indicator.

  • Lighting Conditions: The perceived color can be subjective and may vary with ambient lighting. Consistent observation conditions are recommended.

By incorporating Chlorophenol Red into the culture medium, researchers can gain valuable, real-time insights into the metabolic state of their cell and tissue cultures, enabling timely intervention and more consistent experimental outcomes.

References

Application Notes and Protocols: Chlorophenol Red Sodium Salt in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Chlorophenol Red sodium salt as a pH indicator in plant tissue culture media. This document is intended to guide researchers in the effective visual monitoring of pH, a critical parameter for optimal plant cell growth, differentiation, and overall culture health.

Introduction

The pH of plant tissue culture media is a crucial factor that influences nutrient availability, enzyme activity, and cellular morphogenesis.[1] Maintaining an optimal pH range, typically between 5.0 and 6.5 for most plant species, is essential for successful in vitro culture. This compound is a sulfonephthalein dye that serves as a visual pH indicator, enabling real-time, non-invasive monitoring of the acidity or alkalinity of the culture medium. Its distinct color transition provides a rapid assessment of pH shifts that can occur due to nutrient uptake by the plant tissue, metabolic byproducts, or microbial contamination.

Chlorophenol Red undergoes a color change from yellow at pH 4.8 to a reddish-purple at pH 6.8.[1] This range makes it particularly useful for monitoring the pH of plant tissue culture media, which is typically initiated around pH 5.8. A shift towards yellow indicates acidification, while a move towards purple signifies alkalinization.

Applications in Plant Tissue Culture

The primary application of this compound in plant tissue culture is as a semi-quantitative visual pH indicator.[1][2][3] This allows for:

  • Rapid Assessment of Media pH: A quick visual check of the culture vessels can inform the researcher about the current pH status of the medium without the need for destructive sampling or expensive equipment.

  • Early Detection of Problems: A sudden and significant drop in pH can be an early indicator of microbial contamination, allowing for the timely removal of affected cultures and preventing widespread contamination.

  • Optimization of Subculture Timing: The gradual acidification of the medium is a natural consequence of cell growth. Monitoring this change with Chlorophenol Red can help in determining the optimal time for transferring explants to fresh medium, ensuring a continuous supply of nutrients at an appropriate pH.

  • High-Throughput Screening: In large-scale experiments or commercial micropropagation, visual indicators provide a cost-effective and efficient method for monitoring a large number of cultures simultaneously.

Data Presentation

The following tables summarize the key characteristics and recommended working concentrations of this compound for plant tissue culture applications.

Table 1: Properties of this compound

PropertyValueReference
pH Range4.8 - 6.8[1]
Color (Acidic)Yellow[1]
Color (Basic)Reddish-Purple[1]
AutoclavableYes[2][3]
ToxicityNo toxic side effects reported on tested plant species.[2][3][2][3]

Table 2: Recommended Concentrations for Plant Tissue Culture Media

Concentration (µg/mL)ObservationRecommendationReference
5Visible color change, but may fade over a 5-week period.[1][2]Suitable for short-term cultures.[1][2]
20More noticeable and stable color change over a 5-week period.[1][2]Recommended for long-term cultures and clearer visual assessment.[1][2]

Experimental Protocols

Preparation of Chlorophenol Red Stock Solution

Materials:

  • This compound

  • Sterile distilled water

  • Sterile filter (0.22 µm)

  • Sterile container for storage

Protocol:

  • Weigh an appropriate amount of this compound to prepare a stock solution of 1 mg/mL.

  • Dissolve the powder in a small volume of sterile distilled water.

  • Bring the final volume to the desired level with sterile distilled water.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Store the stock solution in a sterile, light-protected container at 4°C.

Incorporation of Chlorophenol Red into Plant Tissue Culture Medium

Materials:

  • Prepared plant tissue culture medium (e.g., Murashige and Skoog medium)

  • Chlorophenol Red stock solution (1 mg/mL)

  • Sterile flasks or beakers

  • pH meter

  • 1M HCl and 1M NaOH for pH adjustment

  • Autoclave

Protocol:

  • Prepare the desired volume of plant tissue culture medium according to the standard protocol, omitting the gelling agent.

  • While stirring the medium, add the required volume of the Chlorophenol Red stock solution to achieve the final desired concentration (e.g., for a 20 µg/mL final concentration, add 20 µL of the 1 mg/mL stock solution for every 1 mL of medium).

  • Adjust the pH of the medium to the desired level (typically 5.8 for most plant cultures) using 1M HCl or 1M NaOH. The color of the medium should be within the indicator's transition range.

  • Add the gelling agent (e.g., agar) and heat the medium to dissolve it completely.

  • Dispense the medium into culture vessels.

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Allow the medium to cool and solidify in a sterile environment.

Visualizations

Chemical Mechanism of Chlorophenol Red pH Indication

G cluster_acidic Acidic (pH < 4.8) cluster_basic Basic (pH > 6.8) Acidic Yellow Form Deprotonation Deprotonation (-H+) Acidic->Deprotonation Basic Reddish-Purple Form Protonation Protonation (+H+) Basic->Protonation Protonation->Acidic Deprotonation->Basic

Caption: Chemical equilibrium of Chlorophenol Red indicating color change with pH.

Experimental Workflow for Testing pH Indicator in Plant Tissue Culture

G A Prepare basal medium C Add indicator to medium (e.g., 5 µg/mL and 20 µg/mL) A->C B Prepare Chlorophenol Red stock solution (1 mg/mL) B->C D Adjust pH to 5.8 C->D E Add gelling agent and autoclave D->E F Dispense into culture vessels E->F G Introduce plant explants F->G H Incubate under standard culture conditions G->H I Visually monitor color change and plant growth weekly H->I J Record observations (color stability, toxicity) I->J

Caption: Workflow for evaluating Chlorophenol Red in plant tissue culture.

Limitations and Considerations

While Chlorophenol Red is a valuable tool, it is important to be aware of its limitations:

  • Semi-Quantitative: The color change provides an estimate of the pH and is not a substitute for precise measurement with a pH meter, especially during media preparation.

  • Fading: At lower concentrations (e.g., 5 µg/mL), the color of the indicator may fade over time, making long-term assessment difficult.[1][2]

  • Limited Range: For plant species that cause a rapid and significant drop in media pH to below 5.0, Chlorophenol Red will remain yellow, and further acidification will not be visually distinguishable. In such cases, an indicator with a lower pH range or a combination of indicators might be more suitable.[1]

  • Potential for Interactions: While generally considered non-toxic to plants, it is always good practice to run a small-scale trial to ensure that the indicator does not have any adverse effects on the specific plant species or cell line being cultured.

Conclusion

This compound is a simple, effective, and economical tool for the visual monitoring of pH in plant tissue culture media. Its use can aid in routine culture maintenance, early detection of problems, and optimization of culture protocols. By following the provided protocols and considering the limitations, researchers can successfully integrate this pH indicator into their plant tissue culture workflows to improve efficiency and experimental outcomes.

References

Troubleshooting & Optimization

How to prevent fading of Chlorophenol Red sodium salt indicator color

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chlorophenol Red sodium salt as a pH indicator.

Frequently Asked Questions (FAQs)

1. What is Chlorophenol Red and what is its pH range?

Chlorophenol Red (CPR), chemically known as 3',3''-Dichlorophenolsulfonephthalein, is a sulfonephthalein dye commonly used as a pH indicator.[1] It undergoes a distinct color change from yellow in acidic conditions to red or violet in basic conditions. The typical pH transition range for Chlorophenol Red is between pH 4.8 and 6.7.[2]

2. How should this compound be stored?

To ensure its stability, this compound powder and its solutions should be stored in a cool, dry, and dark place.[1][3] Exposure to light, particularly UV radiation, can lead to photodegradation and color fading. Containers should be tightly sealed to protect from moisture and atmospheric contaminants.

3. What are the common solvents for preparing a Chlorophenol Red indicator solution?

This compound is typically dissolved in distilled water or ethanol to prepare an indicator solution.[1] For some applications, a small amount of sodium hydroxide is used to dissolve the acidic form of the indicator.

Troubleshooting Guide: Color Fading of Chlorophenol Red Indicator

One of the most common issues encountered during experiments is the fading or complete disappearance of the Chlorophenol Red indicator color. This guide will help you identify the potential causes and provide solutions to prevent this issue.

Problem: The Chlorophenol Red indicator color fades or disappears upon addition to my sample.

Possible Cause 1: Presence of Strong Oxidizing Agents

Strong oxidizing agents can chemically degrade the indicator molecule, leading to a loss of color. This is a common issue in assays involving substances like hydrogen peroxide, hypochlorite, or persulfates.

Solution:

  • Quench the Oxidizing Agent: If possible, add a quenching agent to your sample to neutralize the oxidizing species before adding the Chlorophenol Red indicator. The choice of quenching agent will depend on your specific assay and should not interfere with your downstream analysis.

  • Use a Higher Indicator Concentration: In some cases, a higher concentration of the indicator may be used, but this should be done with caution as it may affect the pH of the solution.

  • Alternative Indicator: If the oxidizing agent is essential for your reaction, consider using a pH indicator that is more resistant to oxidation.

Possible Cause 2: Exposure to Light (Photodegradation)

Chlorophenol Red, like many organic dyes, is susceptible to photodegradation, especially under UV or intense visible light. This can lead to a gradual fading of the color over time.

Solution:

  • Work in Low-Light Conditions: Perform your experiments in a shaded area or use amber-colored labware to minimize light exposure.

  • Prepare Fresh Solutions: Prepare your Chlorophenol Red indicator solution fresh and store it in an amber bottle.

  • Incorporate a Photostabilizer: For long-term experiments, consider adding a UV absorber or a photostabilizer to your solution, ensuring it does not interfere with your assay.

Possible Cause 3: Extreme pH

While Chlorophenol Red is used to measure pH, its stability can be compromised at very high or very low pH values, especially in the presence of other reactive species.

Solution:

  • Ensure Compatibility: Verify that your experimental pH is within a range where Chlorophenol Red is stable.

  • Use a Buffer: If your sample has an extreme pH, consider using a suitable buffer system to bring it closer to the indicator's working range before measurement.

Possible Cause 4: Presence of Reducing Agents

Certain strong reducing agents can also lead to the degradation of the indicator's chromophore.

Solution:

  • Pre-treat the Sample: If your sample contains reducing agents, you may need to pre-treat it to remove or neutralize them before adding the indicator.

  • Consider an Alternative Indicator: Select an indicator that is known to be stable in the presence of the specific reducing agents in your sample.

Quantitative Data on Chlorophenol Red Stability

The stability of Chlorophenol Red can be affected by various chemical agents. The table below summarizes the degradation of chlorophenols (as a proxy for the indicator's core structure) in the presence of different reactive species.

Chemical AgentConcentrationpHTimeDegradation Efficiency (%)Reference
Laccase (from G. lucidum)100 mg/L (2,6-DCP)5.012 h100[1]
Laccase (from G. lucidum)600 mg/L (2,6-DCP)5.012 h100[1]
Laccase (from G. lucidum)800 mg/L (2,6-DCP)5.012 h79.08[1]
Laccase (from G. lucidum)100 mg/L (3-CP)5.012 h40.44[1]
Zero-Valent Iron (ZVI) / Persulfate (SPS)1 mM 2-CP6.01 h~17 (SPS alone)[4]
Chlorine Dioxide0.1–1.9 mg/L7.0-Reactive[5]
Hydrogen Peroxide (with goethite)---Degradation observed[6]

Experimental Protocols

Protocol for Preparation of a Stabilized Chlorophenol Red Indicator Solution

This protocol describes the preparation of a Chlorophenol Red indicator solution with enhanced stability against light-induced fading.

Materials:

  • This compound

  • Ethanol (95%)

  • Distilled, deionized water

  • Sodium sulfite (antioxidant)

  • Amber glass bottle

Procedure:

  • Prepare the Indicator Stock Solution:

    • Weigh 100 mg of this compound.

    • Dissolve it in 100 mL of 95% ethanol in a clean glass beaker. Stir gently until fully dissolved. This is your 0.1% stock solution.

  • Prepare the Working Solution:

    • In a separate beaker, dissolve 10 mg of sodium sulfite in 90 mL of distilled, deionized water.

    • Add 10 mL of the 0.1% Chlorophenol Red stock solution to the sodium sulfite solution.

    • Mix thoroughly. The final concentration of the indicator will be 0.01% and the sodium sulfite will be 0.01%.

  • Storage:

    • Transfer the stabilized working solution to a clean, amber glass bottle.

    • Store the solution in a cool, dark place (4-8 °C is recommended for long-term storage).

    • It is recommended to prepare a fresh working solution weekly for best results.

Visualizations

Logical Workflow for Troubleshooting Color Fading

This diagram outlines a logical workflow to diagnose and address the issue of Chlorophenol Red indicator color fading during an experiment.

TroubleshootingWorkflow Troubleshooting Fading of Chlorophenol Red start Color Fading Observed check_oxidizer Is a strong oxidizing agent present? start->check_oxidizer check_light Is the experiment exposed to high-intensity light? check_oxidizer->check_light No solution_oxidizer Quench oxidizer or use alternative indicator check_oxidizer->solution_oxidizer Yes check_ph Is the pH of the sample extreme? check_light->check_ph No solution_light Work in low-light conditions or use amber labware check_light->solution_light Yes check_reducer Is a strong reducing agent present? check_ph->check_reducer No solution_ph Buffer the sample or choose a different indicator check_ph->solution_ph Yes solution_reducer Pre-treat sample or use a different indicator check_reducer->solution_reducer Yes end_node Problem Resolved check_reducer->end_node No, consult further solution_oxidizer->end_node solution_light->end_node solution_ph->end_node solution_reducer->end_node

Caption: A flowchart to diagnose and resolve color fading issues with Chlorophenol Red.

Simplified Signaling Pathway of Oxidative Degradation

This diagram illustrates a simplified pathway of how an oxidizing agent can lead to the degradation of the Chlorophenol Red indicator, resulting in color loss.

DegradationPathway Oxidative Degradation of Chlorophenol Red cpr Chlorophenol Red (Colored) intermediate Reactive Intermediates cpr->intermediate Oxidation oxidant Oxidizing Agent (e.g., H2O2, OCl-) oxidant->cpr Attacks Chromophore degraded Degradation Products (Colorless) intermediate->degraded Further Reactions

Caption: Simplified pathway of Chlorophenol Red degradation by an oxidizing agent.

References

Technical Support Center: Interference of Chlorophenol Red Sodium Salt with Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Chlorophenol Red sodium salt in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a sulfonephthalein dye commonly used as a pH indicator. Its distinct color change from yellow in acidic conditions (pH below 5.2) to red-violet in neutral to alkaline conditions (pH above 6.8) provides a quick visual assessment of the pH of a solution, such as cell culture media. This helps in monitoring the health of cell cultures, as metabolic activity can alter the pH.

Q2: How can this compound interfere with my biological assays?

Interference from this compound can manifest in several ways, primarily due to its optical properties:

  • Spectral Overlap: The absorbance spectrum of Chlorophenol Red can overlap with the excitation or emission spectra of fluorescent molecules (e.g., GFP, RFP) or the absorbance wavelength of colorimetric assays. This can lead to artificially high or low readings.

  • Fluorescence Quenching: Chlorophenol Red may quench the fluorescence of certain probes, reducing the signal in fluorescence-based assays.

  • Direct Absorbance Interference: In colorimetric assays that measure absorbance, the intrinsic color of Chlorophenol Red can contribute to the final reading, leading to inaccurate quantification.

  • Chemical Reactivity: Although less common, pH indicators can sometimes interact with assay components or test compounds, altering their chemical properties and affecting the assay outcome.

Q3: I am seeing unexpected results in my fluorescence-based assay. Could Chlorophenol Red be the cause?

Yes, it is possible. The most common issue is spectral overlap. Chlorophenol Red has a broad absorbance spectrum that can interfere with commonly used fluorophores. For instance, its absorbance may overlap with the excitation spectrum of red fluorescent proteins (RFPs) or the emission spectrum of green fluorescent proteins (GFP). This can lead to inner filter effects or direct signal interference.

Q4: Can this compound affect my enzyme kinetics or luciferase reporter assays?

Direct inhibition of enzymes by Chlorophenol Red is not widely reported. However, indirect interference is possible:

  • Colorimetric Detection: If the enzyme assay uses a colorimetric substrate that is read in the same absorbance range as Chlorophenol Red, the indicator will contribute to the background signal.

  • Luciferase Assays: Some colored compounds can quench the light output from luciferase reactions. While specific data for Chlorophenol Red is limited, similar compounds like phenol red have been shown to interfere with bioluminescence signals.[1]

Q5: What are the alternatives to using Chlorophenol Red for pH monitoring in my assays?

Several alternatives can be considered to avoid potential interference:

  • Use Indicator-Free Media: The most straightforward solution is to use a medium formulation that does not contain a pH indicator.

  • External pH Measurement: The pH of the medium can be monitored periodically using a calibrated pH meter with a micro-electrode.

  • Alternative pH Indicators: If a visual indicator is necessary, consider one with spectral properties that do not overlap with your assay's detection wavelengths. Examples include Bromothymol Blue or m-Cresol Purple.[2]

Troubleshooting Guides

Issue 1: High Background or Inconsistent Readings in Absorbance-Based Assays

This is often due to the intrinsic absorbance of Chlorophenol Red.

Objective: To correct for the absorbance contribution of Chlorophenol Red in a 96-well plate assay.

Methodology:

  • Prepare a Blank: In several wells of your microplate, add the same medium containing Chlorophenol Red but without the cells or assay reagents (your "media blank").

  • Wavelength Scan: If your plate reader has this capability, perform a wavelength scan of a well containing the media blank to identify the absorbance peak of Chlorophenol Red.

  • Select a Correction Wavelength: Choose a wavelength where Chlorophenol Red has minimal or no absorbance, typically in the near-infrared range (e.g., 750 nm).[3]

  • Dual-Wavelength Reading: Set your plate reader to measure the absorbance at your experimental wavelength (e.g., the wavelength for your colorimetric product) and the correction wavelength (e.g., 750 nm).

  • Data Analysis: For each well, subtract the absorbance value at the correction wavelength from the absorbance value at the experimental wavelength. This will correct for background absorbance from the indicator and other sources like plate imperfections.

Issue 2: Reduced Signal or Quenching in Fluorescence-Based Assays

This may be caused by spectral overlap leading to an inner filter effect or direct fluorescence quenching.

start Reduced Fluorescence Signal Observed check_spectra Check for Spectral Overlap (Excitation/Emission of Fluorophore vs. Absorbance of Chlorophenol Red) start->check_spectra overlap Significant Overlap Detected check_spectra->overlap Yes no_overlap No Significant Overlap check_spectra->no_overlap No perform_control Perform Control Experiment: Assay with and without Chlorophenol Red overlap->perform_control no_overlap->perform_control signal_restored Signal Restored without Indicator? perform_control->signal_restored no_change No Significant Signal Change signal_restored->no_change No conclusion_overlap Interference is likely due to spectral overlap (inner filter effect). signal_restored->conclusion_overlap Yes (from overlap path) conclusion_quenching Interference is likely due to direct quenching. signal_restored->conclusion_quenching Yes (from no overlap path) conclusion_other Issue may not be related to Chlorophenol Red. Investigate other causes. no_change->conclusion_other

Caption: Troubleshooting workflow for reduced fluorescence signals.

Issue 3: Variability in Luciferase Reporter Assays

Signal variability or unexpectedly low signal in luciferase assays can be a sign of interference.

Objective: To determine if Chlorophenol Red is interfering with a luciferase assay.

Methodology:

  • Prepare Cell Lysates: Culture your reporter cells in both standard medium (containing Chlorophenol Red) and an indicator-free medium. After treatment, lyse the cells according to your standard protocol.

  • Spiking Experiment (Cell-Free):

    • Prepare a solution of purified luciferase enzyme in your assay buffer.

    • In a white, opaque 96-well plate, add the luciferase solution to wells containing either buffer alone or buffer with varying concentrations of this compound.

    • Initiate the reaction by adding the luciferin substrate.

    • Measure luminescence immediately and over time.

  • Data Analysis:

    • Compare the luciferase activity from cells grown in the two different media. A significant difference suggests interference with cellular processes or the assay itself.

    • In the cell-free assay, a dose-dependent decrease in luminescence in the presence of Chlorophenol Red indicates direct quenching or inhibition of the luciferase enzyme.

Data Summary

While specific quantitative data for Chlorophenol Red's interference is not extensively published, we can infer potential effects from its spectral properties and data on the similar compound, Phenol Red.

Table 1: Spectral Properties of Chlorophenol Red and Common Fluorophores

CompoundExcitation Max (nm)Emission Max (nm)Absorbance Max (nm) of Chlorophenol RedPotential for Interference
GFP (Green Fluorescent Protein) ~488~509~572 (in basic conditions)Moderate (Overlap with emission tail)
RFP (Red Fluorescent Protein) ~558~583~572 (in basic conditions)High (Direct overlap with excitation and absorbance)[4]
Fluorescein (FITC) ~495~518~572 (in basic conditions)Moderate (Overlap with emission tail)

Note: The absorbance maximum of Chlorophenol Red is pH-dependent.

Visualization of Potential Interference

Spectral Overlap Diagram

cluster_gfp GFP cluster_rfp RFP gfp_ex Excitation (~488nm) gfp_em Emission (~509nm) rfp_ex Excitation (~558nm) rfp_em Emission (~583nm) cpr_abs Chlorophenol Red Absorbance (~572nm) cpr_abs->gfp_em Potential Overlap (with emission tail) cpr_abs->rfp_ex High Overlap

Caption: Potential spectral overlap of Chlorophenol Red with GFP and RFP.

This technical guide provides a starting point for identifying and mitigating the potential interference of this compound in your biological assays. For further assistance, please consult the references or contact your assay kit manufacturer.

References

Optimizing Chlorophenol Red Sodium Salt Concentration for Microbial Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

New Technical Resource Center Launched for Researchers Utilizing Chlorophenol Red in Microbial Assays

To assist researchers, scientists, and drug development professionals in the accurate and effective use of Chlorophenol Red (CPR) sodium salt as a pH indicator in microbial assays, a new comprehensive technical support center is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges and enhance experimental success.

Chlorophenol Red is a valuable pH indicator for monitoring microbial metabolic activity, which often results in a pH change of the culture medium. Its distinct color transition from yellow to red-violet within a pH range of approximately 4.8 to 6.8 makes it a useful tool for visually assessing bacterial growth and fermentation. However, optimizing its concentration is critical to ensure accurate pH measurement without interfering with microbial viability.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of Chlorophenol Red sodium salt for microbial assays?

The optimal concentration of this compound can vary depending on the specific microbial species, the type of culture medium, and the assay format (e.g., broth microdilution, agar plates). A typical starting concentration for many applications is 0.002% (w/v) or 20 mg/L. However, it is recommended to perform a preliminary experiment to determine the ideal concentration for your specific conditions, testing a range from 0.001% to 0.005%.

2. How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in deionized water. A common stock solution concentration is 0.1% (w/v). For example, to make a 0.1% stock solution, dissolve 100 mg of this compound in 100 mL of deionized water. This stock solution can then be filter-sterilized and stored at 4°C, protected from light. The working concentration is achieved by diluting the stock solution into the microbial growth medium.

3. Can this compound be toxic to microorganisms?

While generally used at concentrations considered non-toxic, some sensitive microbial strains may exhibit growth inhibition at higher concentrations of Chlorophenol Red. It is crucial to evaluate the potential cytotoxicity of the indicator at the intended working concentration for the specific microorganism being studied. A control experiment with and without the indicator should be performed to assess any impact on microbial growth.

4. How does microbial metabolism lead to a color change with Chlorophenol Red?

Many microbes, particularly during fermentation, produce acidic byproducts such as lactic acid, acetic acid, and formic acid. This acid production lowers the pH of the culture medium. As the pH drops below 6.8, Chlorophenol Red will begin to transition from its red-violet color to yellow, with a more pronounced yellow color as the pH approaches 4.8. This color change is a visual indication of metabolic activity and can be correlated with microbial growth.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No color change observed despite visible microbial growth. 1. The microbial strain does not produce sufficient acid to lower the pH into the indicator's range. 2. The buffering capacity of the medium is too high. 3. The concentration of the indicator is too low.1. Verify the metabolic pathway of your microorganism. Consider using an alternative assay if acid production is not a primary metabolic outcome. 2. Use a medium with lower buffering capacity if appropriate for your experiment. 3. Increase the concentration of this compound, ensuring it does not become inhibitory to the microbe.
Color change is observed in the negative control (no microbes). 1. The initial pH of the medium is already within the transition range of the indicator. 2. Contamination of the medium with acid-producing microbes.1. Adjust the initial pH of the medium to be above the indicator's transition range (e.g., pH 7.2-7.4). 2. Ensure aseptic techniques are strictly followed during media preparation and handling.
Inconsistent color changes across replicate wells or plates. 1. Uneven distribution of inoculum. 2. "Edge effect" in microplates leading to temperature or evaporation variations. 3. Inaccurate pipetting of the indicator or microbial suspension.1. Ensure the inoculum is well-mixed before dispensing. 2. To minimize edge effects, avoid using the outer wells of the microplate for sensitive experiments or fill them with sterile medium. 3. Calibrate pipettes regularly and ensure proper pipetting technique.
Reduced microbial growth in the presence of the indicator compared to the control. The concentration of this compound is inhibitory to the specific microorganism.Perform a dose-response experiment to determine the highest non-inhibitory concentration of the indicator for your microbial strain.

Quantitative Data Summary

The following table summarizes typical concentration ranges for pH indicators in microbial assays. It is important to note that the optimal concentration for this compound should be empirically determined for each specific application.

Indicator Typical Concentration in Agar Media (g/L) Typical pH Range
Phenol Red0.018 - 0.025[1][2]6.8 - 8.4
Chlorophenol Red Starting point: 0.020 4.8 - 6.8
Bromocresol Purple0.020 - 0.0405.2 - 6.8
Bromothymol Blue0.025 - 0.0506.0 - 7.6

Experimental Protocols

Protocol 1: Preparation of Chlorophenol Red Indicator Solution (0.1% Stock)
  • Weigh 100 mg of this compound powder.

  • Dissolve the powder in 100 mL of purified, deionized water.

  • Mix thoroughly until the salt is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the sterile stock solution in a labeled, light-protected container at 4°C.

Protocol 2: Broth Microdilution Assay for Monitoring Bacterial Metabolism
  • Prepare the desired microbial growth medium and adjust the pH to 7.2-7.4.

  • Add the 0.1% this compound stock solution to the medium to achieve the desired final concentration (e.g., 20 mg/L or 0.002%).

  • Dispense 100 µL of the indicator-containing medium into the wells of a 96-well microtiter plate.

  • Prepare a serial dilution of the compound to be tested, if applicable.

  • Inoculate the wells with 10 µL of a bacterial suspension (adjusted to a 0.5 McFarland standard). Include negative control wells (medium with indicator only) and positive control wells (medium with indicator and bacteria, without test compound).

  • Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli or S. aureus).

  • Visually inspect the plate or use a microplate reader to measure absorbance at 570 nm at various time points (e.g., 12, 24, 48 hours). A color change from red-violet to yellow indicates acid production and microbial growth.

Visualizations

Microbial_pH_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis cluster_results Results prep_media Prepare Microbial Growth Medium add_cpr Add Chlorophenol Red Sodium Salt prep_media->add_cpr to desired concentration dispense Dispense into Microplate Wells add_cpr->dispense inoculate Inoculate Wells dispense->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe Color Change incubate->observe yellow Yellow (pH < 6.8) observe->yellow Acid Production red_violet Red-Violet (pH > 6.8) observe->red_violet No/Low Acid Production

Experimental workflow for a microbial pH assay using Chlorophenol Red.

CPR_Mechanism cluster_cell Bacterial Cell cluster_medium Culture Medium glucose Glucose metabolism Glycolysis / Fermentation glucose->metabolism acid Acidic Byproducts (Lactate, Acetate, etc.) metabolism->acid h_plus H+ ions acid->h_plus Release into medium cpr_high Chlorophenol Red (Alkaline form) cpr_low Chlorophenol Red (Acidic form) cpr_high->cpr_low Color Change h_plus->cpr_high Causes protonation

Mechanism of Chlorophenol Red color change due to bacterial metabolism.

References

Technical Support Center: Stability of Chlorophenol Red Sodium Salt in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Chlorophenol Red sodium salt in various buffer systems. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols for stability testing, and illustrative stability data.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experimental settings.

Problem Possible Cause(s) Recommended Solution(s)
Fading or Discoloration of the Indicator 1. Photodegradation: Prolonged exposure to ambient or UV light can cause the dye to fade. 2. Chemical Degradation: The buffer components or other reagents in the solution may be reacting with and degrading the Chlorophenol Red. 3. Extreme pH: The pH of the solution may be outside the stable range for the indicator.1. Prepare fresh indicator solutions and store them in amber bottles or protect them from light. 2. Verify the compatibility of all solution components with Chlorophenol Red. If a reaction is suspected, consider using an alternative buffer system. 3. Ensure the experimental pH is within the indicator's working range (approximately pH 4.8 to 6.8).[1]
Precipitation of the Indicator 1. Low Solubility: The concentration of the indicator may exceed its solubility in the specific buffer system or solvent. 2. Temperature Effects: A decrease in temperature can reduce the solubility of the indicator, leading to precipitation. 3. Interaction with Buffer Salts: High concentrations of certain salts in the buffer can lead to the "salting out" of the indicator.1. Prepare a less concentrated stock solution of the indicator. 2. Ensure the buffer and indicator solutions are at a stable, appropriate temperature for the experiment. 3. If high salt concentrations are necessary, consider a different indicator with higher solubility in that medium.
Inconsistent or Drifting pH Readings 1. Buffer Degradation: The buffer itself may be unstable, leading to a shift in pH over time. 2. CO2 Absorption: Absorption of atmospheric carbon dioxide can lower the pH of unsealed, weakly buffered, or alkaline solutions.[2] 3. Temperature Fluctuations: The pKa of the buffer and the indicator can be temperature-dependent, causing pH readings to vary with temperature changes.[2]1. Use freshly prepared buffer solutions for critical experiments. 2. Keep solutions sealed whenever possible, especially when working with buffers that are sensitive to CO2. 3. Maintain a constant and controlled temperature throughout the experiment.
Unexpected Color Transition pH 1. Ionic Strength: The ionic strength of the buffer can influence the pKa of the indicator, shifting its color transition range.[2] 2. Solvent Effects: If organic co-solvents are used, they can alter the polarity of the medium and affect the indicator's pKa. 3. Indicator Concentration: Very high concentrations of the indicator can slightly shift the perceived color transition point.[2]1. Calibrate the indicator's response in the specific buffer system being used if high accuracy is required. 2. If possible, use a consistent solvent system for all experiments. 3. Use the lowest effective concentration of the indicator.

Frequently Asked Questions (FAQs)

Q1: What is the typical pH range for Chlorophenol Red?

A1: this compound typically undergoes a color change from yellow at pH 5.2 to a reddish-violet at pH 6.8.[3]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the appropriate amount of this compound in deionized water. A common concentration for a stock solution is 0.1% (w/v). Gentle warming may aid in dissolution.

Q3: How should I store my this compound solution to ensure its stability?

A3: Store the solution in a tightly sealed, amber glass bottle in a cool, dark place.[3] A safety data sheet suggests that if stored properly, the shelf life is indefinite.[3]

Q4: Can I use Chlorophenol Red in buffers containing organic solvents?

A4: Yes, but be aware that the presence of organic solvents can alter the pKa of the indicator and thus shift its pH transition range. It is advisable to validate the indicator's performance in your specific solvent system.

Q5: What is the wavelength of maximum absorbance (λmax) for Chlorophenol Red?

A5: The λmax for the basic (red/violet) form of Chlorophenol Red is approximately 572 nm.[4] This wavelength is typically used for spectrophotometric analysis of the indicator's stability.

Experimental Protocol: Spectrophotometric Stability Assessment of this compound

This protocol outlines a method to quantitatively assess the stability of this compound in different buffer systems over time.

1. Objective: To determine the stability of this compound in phosphate, acetate, and citrate buffer systems at a constant temperature by monitoring its absorbance over a specified period.

2. Materials:

  • This compound

  • Sodium phosphate monobasic and dibasic

  • Sodium acetate and acetic acid

  • Sodium citrate and citric acid

  • Deionized water

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Cuvettes

  • Constant temperature incubator

3. Procedure:

  • Buffer Preparation:

    • Prepare 0.1 M stock solutions of phosphate buffer (pH 6.0), acetate buffer (pH 6.0), and citrate buffer (pH 6.0).

    • Verify the pH of each buffer solution using a calibrated pH meter.

  • Indicator Solution Preparation:

    • Prepare a 0.1% (w/v) stock solution of this compound in deionized water.

    • From this stock, prepare a working solution by diluting it with each of the three buffer systems to achieve an initial absorbance of approximately 1.0 at 572 nm.

  • Stability Study:

    • For each buffer system, dispense the Chlorophenol Red working solution into several sealed, amber vials.

    • Place the vials in a constant temperature incubator set to 25°C.

    • At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial for each buffer system.

    • Allow the vial to equilibrate to room temperature.

    • Measure the absorbance of the solution at 572 nm using the respective buffer as a blank.

  • Data Analysis:

    • Record the absorbance values for each time point and buffer system.

    • Calculate the percentage of remaining Chlorophenol Red at each time point relative to the initial absorbance (Time 0).

    • Plot the percentage of remaining Chlorophenol Red versus time for each buffer system.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Data Analysis prep_buffers Prepare Phosphate, Acetate, & Citrate Buffers (pH 6.0) prep_indicator Prepare Chlorophenol Red Stock & Working Solutions prep_buffers->prep_indicator incubation Incubate Indicator in Buffers at 25°C prep_indicator->incubation measurements Measure Absorbance at 572 nm at Time Intervals (0, 24, 48, 72, 168h) incubation->measurements calc_degradation Calculate % Remaining Indicator measurements->calc_degradation plot_data Plot % Remaining vs. Time calc_degradation->plot_data

Figure 1. Experimental workflow for assessing the stability of Chlorophenol Red.

Illustrative Stability Data

The following tables present hypothetical data that could be obtained from the experimental protocol described above. This data is for illustrative purposes to demonstrate how the stability of this compound might vary in different buffer systems.

Table 1: Absorbance of this compound (at 572 nm) Over Time in Different Buffer Systems at 25°C

Time (hours)Phosphate Buffer (pH 6.0)Acetate Buffer (pH 6.0)Citrate Buffer (pH 6.0)
01.0021.0051.003
240.9980.9850.991
480.9950.9680.982
720.9910.9520.975
1680.9820.9100.958

Table 2: Percentage of Remaining this compound Over Time

Time (hours)Phosphate Buffer (pH 6.0)Acetate Buffer (pH 6.0)Citrate Buffer (pH 6.0)
0100.0%100.0%100.0%
2499.6%98.0%98.8%
4899.3%96.3%97.9%
7298.9%94.7%97.2%
16898.0%90.5%95.5%

Interpretation of Illustrative Data:

Based on this hypothetical data, this compound exhibits the highest stability in the phosphate buffer, followed by the citrate buffer, and is least stable in the acetate buffer under the specified conditions. This suggests that for applications requiring long-term stability of the indicator, a phosphate buffer system may be the most suitable choice.

Logical Relationship of Stability Factors:

stability_factors cluster_factors Factors Influencing Stability cluster_effects Observed Effects Buffer Buffer System Degradation Indicator Degradation Buffer->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation pH pH pH->Degradation Color_Shift Color Shift / Fading Degradation->Color_Shift Reading_Error Inaccurate pH Reading Color_Shift->Reading_Error

Figure 2. Factors influencing the stability of Chlorophenol Red and their effects.

References

How to improve the accuracy of titration endpoints with Chlorophenol Red sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of titration endpoints when using Chlorophenol Red sodium salt.

Troubleshooting Guide: Inaccurate Titration Endpoints

Issue 1: Faint, Fleeting, or Indistinct Endpoint Color Change

Possible Causes:

  • Incorrect Indicator Concentration: Using too much or too little indicator can affect the sharpness of the color change. Excessive indicator can obscure the endpoint, while too little may result in a faint color that is difficult to discern.

  • Inadequate Mixing: If the titrant is not thoroughly mixed with the analyte, localized areas of high or low pH can cause a premature or delayed color change.

  • Slow Endpoint Approach: Adding the titrant too quickly near the endpoint can cause you to overshoot the true equivalence point, leading to an indistinct color change.

Solutions:

SolutionDescription
Optimize Indicator Concentration Typically, 2-3 drops of a 0.1% Chlorophenol Red solution are sufficient for a standard titration. If the color change is weak, a slight increase in the amount of indicator may be necessary.
Ensure Proper Mixing Continuously and gently swirl the flask throughout the titration to ensure the titrant is evenly distributed in the analyte solution.
Slow Titrant Addition As the endpoint is approached, the color change will persist for longer periods. At this stage, add the titrant drop by drop, ensuring each drop is fully mixed before adding the next. The endpoint is reached when the faintest distinct color change persists for at least 30 seconds.
Use a White Background Placing a white tile or a piece of white paper under the titration flask can enhance the visibility of the color change.
Issue 2: Consistent Over- or Under-estimation of the Endpoint

Possible Causes:

  • Incorrectly Standardized Titrant: The concentration of the titrant solution may not be accurately known, leading to systematic errors in the titration.

  • Parallax Error: Misreading the burette due to viewing the meniscus from an angle can lead to consistent errors in volume readings.

  • Air Bubbles in the Burette: The presence of air bubbles in the burette tip can be expelled during the titration, leading to an inaccurate volume reading.

Solutions:

SolutionDescription
Standardize the Titrant Regularly standardize the titrant against a primary standard, such as potassium hydrogen phthalate (KHP) for a base, to accurately determine its concentration.
Proper Burette Reading Technique Always read the volume at the bottom of the meniscus with your eye level with the meniscus to avoid parallax error.
Remove Air Bubbles Before starting the titration, ensure that the burette tip is free of air bubbles by running some of the titrant through it.
Prepare a Color Standard Prepare a solution with the expected endpoint pH and the same concentration of Chlorophenol Red. Use this as a visual reference to identify the true endpoint color.

Frequently Asked Questions (FAQs)

Q1: What is the pH transition range of this compound?

A1: this compound typically exhibits a color change from yellow at pH 4.8 to a red or violet color at pH 6.8.[1][2][3][4][5] Different sources may report slightly different ranges, so it is important to consider the specific lot and preparation of the indicator.

Q2: How do I prepare a Chlorophenol Red indicator solution?

A2: A common preparation for a 0.1% indicator solution involves dissolving 0.1 g of this compound in 100 mL of 20% ethanol. Alternatively, 0.04 g can be dissolved in 0.94 mL of 0.1M sodium hydroxide and then diluted to 100 mL with water.

Q3: Can Chlorophenol Red be used in non-aqueous titrations?

A3: While Chlorophenol Red is primarily used in aqueous solutions, some indicators can be used in non-aqueous titrations depending on the solvent system. For non-aqueous titrations, indicators like crystal violet or thymol blue are more commonly employed.[6][7][8][9][10] The choice of indicator is highly dependent on the solvent and the analyte.

Q4: How does temperature affect the performance of Chlorophenol Red?

A4: The pH of a solution and the pKa of an indicator can be temperature-dependent. For the highest accuracy, it is recommended to perform titrations and standardizations at a consistent, controlled temperature.[11]

Q5: What are some common sources of error in titrations using visual indicators?

A5: Common errors include misjudging the endpoint color, incorrect reading of the burette, using a non-standardized titrant, and improper mixing of the solution.[11][12] Using the correct amount of indicator is also crucial, as too much can shift the endpoint.[11]

Experimental Protocols

Standardization of Sodium Hydroxide (NaOH) with Potassium Hydrogen Phthalate (KHP) using Chlorophenol Red Indicator

Materials:

  • Sodium hydroxide (NaOH) solution (~0.1 M)

  • Potassium hydrogen phthalate (KHP), primary standard grade

  • Chlorophenol Red indicator solution (0.1% in 20% ethanol)

  • Deionized water

  • 50 mL burette

  • 250 mL Erlenmeyer flasks (x3)

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare the KHP Samples:

    • Accurately weigh by difference approximately 0.4-0.6 g of dried KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass of KHP in each flask.

    • To each flask, add approximately 50 mL of deionized water and swirl to dissolve the KHP completely.

  • Prepare the Burette:

    • Rinse the burette twice with small portions of the ~0.1 M NaOH solution.

    • Fill the burette with the NaOH solution, ensuring the tip is free of air bubbles.

    • Record the initial volume of the NaOH solution to two decimal places.

  • Titration:

    • Add 2-3 drops of Chlorophenol Red indicator solution to the first KHP sample flask. The solution should be yellow.

    • Begin adding the NaOH solution from the burette to the KHP solution while continuously swirling the flask.

    • As the endpoint nears, the reddish color will start to persist for longer. Add the NaOH dropwise until the solution turns to a distinct orange-red or violet color that persists for at least 30 seconds. This is the endpoint.

    • Record the final volume of the NaOH solution to two decimal places.

  • Repeat:

    • Repeat the titration for the other two KHP samples.

  • Calculations:

    • Calculate the moles of KHP in each flask.

    • Since the reaction between NaOH and KHP is 1:1, the moles of NaOH are equal to the moles of KHP at the equivalence point.

    • Calculate the molarity of the NaOH solution for each trial.

    • Determine the average molarity of the NaOH solution.

Visualizations

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Prepare Analyte (e.g., KHP solution) D Add Indicator to Analyte A->D B Prepare Titrant (e.g., NaOH solution) C Prepare Burette B->C E Perform Titration C->E D->E F Observe Endpoint E->F G Record Volume F->G H Calculate Concentration G->H Troubleshooting_Endpoint Start Inaccurate Endpoint Q1 Is the color change faint or fleeting? Start->Q1 A1 Adjust indicator concentration. Ensure proper mixing. Slow titrant addition near endpoint. Q1->A1 Yes Q2 Are results consistently high or low? Q1->Q2 No End Accurate Endpoint A1->End A2 Standardize titrant. Check for parallax error. Remove air bubbles from burette. Q2->A2 Yes Q2->End No A2->End

References

Impact of temperature on Chlorophenol Red sodium salt pH readings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chlorophenol Red sodium salt as a pH indicator.

Frequently Asked Questions (FAQs)

Q1: What is the pH range and color change of this compound?

A1: this compound is a pH indicator that exhibits a distinct color change from yellow in acidic solutions to violet in alkaline solutions. Its effective pH transition range is generally cited as pH 5.4 to 6.8.[1]

Q2: How does temperature affect pH readings with this compound?

A2: Temperature has a significant impact on pH measurements for several reasons. An increase in temperature can lead to a decrease in the solution's viscosity and an increase in the mobility of its ions.[2] It can also increase the number of ions in a solution due to the dissociation of molecules, which is particularly true for weak acids and bases.[2] As pH is a measure of the hydrogen ion concentration, a change in the temperature of a solution will be reflected by a subsequent change in its pH.[2] Furthermore, the dissociation constant (pKa) of the indicator itself is temperature-dependent.

Q3: Is there a temperature correction chart for this compound?

Q4: What is the pKa of this compound?

A4: The pKa of Chlorophenol Red is approximately 6.0 at 25°C.[3] This value is the pH at which the concentrations of the acidic (yellow) and basic (violet) forms of the indicator are equal.

Q5: How should this compound solutions be prepared and stored?

A5: this compound is soluble in water and ethanol. For spectrophotometric measurements, a stock solution is typically prepared by dissolving the powder in a suitable solvent, such as deionized water or ethanol, and then diluting it to the desired concentration for the experiment. Store the solution in a well-sealed container, protected from light, at room temperature.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inaccurate or Inconsistent pH Readings 1. Temperature Fluctuations: The pKa of the indicator and the pH of the sample are temperature-dependent. 2. Incorrect Wavelength: Using a wavelength other than the absorbance maxima of the acidic and basic forms of the indicator. 3. Indicator Concentration: The concentration of the indicator may be too high, leading to non-linear absorbance readings. 4. Interfering Substances: Other colored compounds or substances that absorb light at the measurement wavelengths can interfere with the reading.1. Maintain Constant Temperature: Use a water bath or other temperature control device to ensure that the sample and calibration buffers are at the same, constant temperature. Report the temperature at which the measurement was taken. 2. Verify Wavelengths: Ensure your spectrophotometer is set to the correct wavelengths for the acidic (approximately 432 nm) and basic (approximately 572 nm) forms of Chlorophenol Red.[1] 3. Optimize Indicator Concentration: Prepare a fresh, dilute solution of the indicator. The absorbance should ideally be within the linear range of your spectrophotometer (typically below 1.5 AU). 4. Run a Blank: Use a sample without the indicator as a blank to zero the spectrophotometer and account for any background absorbance.
Color of the Indicator is Faint or Unexpected 1. Incorrect pH Range: The pH of the sample is outside the effective range of the indicator (pH 5.4-6.8). 2. Indicator Degradation: The indicator may have degraded due to improper storage or exposure to harsh conditions. 3. Chemical Reaction: The indicator may be reacting with a component in the sample.1. Pre-test with a pH Meter: Use a calibrated pH meter to get an approximate pH of your sample to ensure it falls within the indicator's range. 2. Prepare a Fresh Solution: Prepare a fresh solution of this compound from a reliable source. 3. Test for Reactivity: Observe if the color of the indicator changes over time in the sample, which might suggest a chemical reaction. If so, this indicator may not be suitable for your sample.
Drifting pH Readings 1. Thermal Equilibrium: The sample and electrode (if used for calibration) have not reached thermal equilibrium. 2. Photodegradation: Prolonged exposure to the spectrophotometer's light source can sometimes cause the indicator to fade.1. Allow for Equilibration: Allow the sample to sit in the temperature-controlled environment for a sufficient amount of time to reach a stable temperature before taking a measurement. 2. Minimize Light Exposure: Take readings promptly and avoid unnecessarily long exposure of the sample to the light source.

Data Presentation

Table 1: Estimated pKa of Chlorophenol Red at Various Temperatures

Disclaimer: The following pKa values are estimated using the van't Hoff equation with an assumed enthalpy of dissociation (ΔH°) of 29 kJ/mol, a value typical for sulfonephthalein indicators. These values should be experimentally verified for the highest accuracy.

Temperature (°C)Temperature (K)pKa
10283.156.16
15288.156.10
20293.156.05
25298.156.00
30303.155.95
35308.155.90
40313.155.85

Experimental Protocols

Spectrophotometric Determination of the pKa of this compound

This protocol outlines the steps to experimentally determine the pKa of this compound at a specific temperature.

Materials:

  • This compound

  • Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Buffer solutions of known pH (e.g., phosphate buffers) covering the range of pH 5.0 to 7.0

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Deionized water

  • Temperature-controlled water bath

Procedure:

  • Preparation of Stock Indicator Solution:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Prepare a series of buffer solutions with pH values ranging from approximately 5.0 to 7.0.

    • To a set of volumetric flasks, add a precise volume of the stock indicator solution and the same volume of each buffer solution. Dilute to the mark with deionized water.

    • Prepare a highly acidic solution (pH < 4) by adding a drop of 0.1 M HCl to one of the indicator-buffer mixtures. This will convert the indicator to its fully acidic (yellow) form.

    • Prepare a highly basic solution (pH > 8) by adding a drop of 0.1 M NaOH to another indicator-buffer mixture. This will convert the indicator to its fully basic (violet) form.

  • Spectrophotometric Measurements:

    • Set the spectrophotometer to scan a range of wavelengths (e.g., 350-700 nm) to determine the absorbance maxima (λmax) for the acidic and basic forms of the indicator.

    • Measure the absorbance of the highly acidic and highly basic solutions at both λmax values.

    • Measure the absorbance of each of the buffered indicator solutions at both λmax values.

    • Maintain a constant temperature for all solutions using the water bath.

  • Data Analysis:

    • Use the following equation to calculate the ratio of the basic to acidic forms of the indicator ([In⁻]/[HIn]) for each buffered solution: [In⁻]/[HIn] = (A - A_HIn) / (A_In - A) where:

      • A is the absorbance of the buffered solution at the λmax of the basic form.

      • A_HIn is the absorbance of the acidic solution at the same wavelength.

      • A_In is the absorbance of the basic solution at the same wavelength.

    • Plot the measured pH of each buffer solution against the logarithm of the calculated ratio (log([In⁻]/[HIn])).

    • The pKa is the pH at which log([In⁻]/[HIn]) is zero (i.e., the y-intercept of the plot).

Mandatory Visualization

Experimental_Workflow Experimental Workflow for pKa Determination cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Indicator Solution prep_acidic Prepare Acidic Solution (pH < 4) prep_stock->prep_acidic prep_basic Prepare Basic Solution (pH > 8) prep_stock->prep_basic prep_buffers Prepare Buffer Solutions (pH 5-7) measure_abs Measure Absorbance of All Solutions at Both λmax prep_buffers->measure_abs determine_lambda Determine λmax for Acidic and Basic Forms prep_acidic->determine_lambda prep_basic->determine_lambda determine_lambda->measure_abs calculate_ratio Calculate [In⁻]/[HIn] Ratio measure_abs->calculate_ratio plot_data Plot pH vs. log([In⁻]/[HIn]) calculate_ratio->plot_data determine_pka Determine pKa from Plot plot_data->determine_pka

Caption: Workflow for pKa determination.

Temperature_Effect_Logic Impact of Temperature on pH Readings cluster_solution Effects on Solution cluster_indicator Effects on Indicator cluster_result Result temp Temperature Change ion_mobility Alters Ion Mobility temp->ion_mobility dissociation Changes Degree of Dissociation temp->dissociation pka_shift Shifts Indicator pKa temp->pka_shift reading_change Inaccurate pH Reading ion_mobility->reading_change dissociation->reading_change pka_shift->reading_change

Caption: Logical flow of temperature effects.

References

Addressing high background signal in Chlorophenol Red sodium salt-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chlorophenol Red sodium salt-based assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on mitigating high background signals.

Troubleshooting Guide: High Background Signal

High background signal can significantly reduce assay sensitivity and lead to inaccurate results. The following guide provides a systematic approach to identifying and resolving the root causes of this common issue.

Issue: High Absorbance in "No-Enzyme" or "Blank" Controls

This is the most direct indicator of a high background signal originating from the assay components themselves, rather than the specific enzymatic reaction.

Potential Cause Recommended Solution
Reagent Contamination Prepare fresh buffers and reagent solutions using high-purity water and analytical grade chemicals. Ensure dedicated labware is used for preparing assay reagents to avoid cross-contamination.[1][2]
Substrate Instability/Spontaneous Hydrolysis Prepare the this compound substrate solution fresh for each experiment. Protect the solution from light and store it on ice until use. Minimize the pre-incubation time of the substrate in the assay buffer before starting the reaction.[2]
Inherent Color of Assay Components Run a "no-substrate" control containing all other assay components to determine if the buffer or other additives contribute to the background color. If so, consider using an alternative buffer system or purifying the interfering component.
Particulate Matter Centrifuge or filter samples and reagents to remove any particulate matter that could scatter light and increase absorbance readings.[3]
Issue: High Background Across All Wells, Including Samples

This suggests a more systemic issue affecting the entire assay plate.

Potential Cause Recommended Solution
Incorrect Assay Buffer pH The color of Chlorophenol Red is highly pH-dependent.[4][5] Verify the pH of your assay buffer and ensure it is optimal for both the enzyme's activity and for minimizing the background absorbance of the indicator at the detection wavelength.
Inadequate Washing Steps Inadequate washing can leave residual unbound reagents in the wells.[6] Increase the number and/or duration of wash steps. The addition of a non-ionic detergent, such as Tween-20, to the wash buffer can also help reduce non-specific binding.[1]
Excessive Incubation Time Overly long incubation times can lead to the accumulation of non-specific products or signal amplification.[1] Optimize the incubation time by performing a time-course experiment to find the optimal window for specific signal generation.
High Concentration of Detection Reagents If using a coupled-enzyme assay or a secondary detection system, the concentration of these reagents may be too high, leading to non-specific activity. Perform a titration to determine the optimal concentration of all detection reagents.[1][6]
Light Exposure Some assay components may be light-sensitive, leading to increased background upon exposure. Protect the assay plate from light during incubation and reading.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in Chlorophenol Red-based assays?

A1: Interference can arise from several sources:

  • Endogenous Enzyme Activity: Samples themselves may contain enzymes that can act on the substrate or other assay components, leading to a false-positive signal.[1]

  • Sample Matrix Effects: Components in biological samples, such as proteins, lipids, or salts, can interfere with the assay chemistry or the optical reading.[3]

  • Test Compound Interference: Test compounds, particularly in drug screening, may be colored, fluorescent, or may react directly with the assay reagents.

  • Pan-Assay Interference Compounds (PAINS): These are compounds known to frequently produce false-positive results in high-throughput screens through non-specific mechanisms.[8][9]

Q2: How can I determine if my test compound is interfering with the assay?

A2: To identify compound interference, run the following controls:

  • Compound in "No-Enzyme" Control: Add the test compound to a well containing all assay components except the enzyme. An increase in signal indicates direct interference.

  • Compound in "No-Substrate" Control: Add the test compound and the enzyme to a well without the substrate. This will reveal if the compound interacts with the enzyme or other components to generate a signal.

Q3: What is the optimal pH range for assays using this compound?

A3: Chlorophenol Red undergoes a color change from yellow to violet in the pH range of 4.8 to 6.7.[4] The optimal pH for your assay will be a balance between the pH optimum of your enzyme of interest and a pH that provides a low background signal from the indicator itself. It is crucial to experimentally determine the best pH for your specific assay conditions.

Q4: Can the buffer composition, other than pH, affect the background signal?

A4: Yes, the composition of the buffer can significantly impact the assay. Some ions or additives may interact with the Chlorophenol Red indicator or the enzyme, affecting the background signal or enzymatic activity.[5] It is advisable to test different buffer systems if high background persists.

Q5: How can I minimize non-specific binding in my assay?

A5: To reduce non-specific binding, consider the following:

  • Blocking Agents: For assays involving plate-bound components, use a blocking buffer (e.g., BSA or casein) to saturate non-specific binding sites.

  • Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your assay and wash buffers can help prevent non-specific interactions.[1]

  • Optimize Reagent Concentrations: Use the lowest effective concentration of enzymes and other detection reagents, as determined by titration experiments.[6]

Experimental Protocols

Protocol 1: Standard β-Galactosidase Assay using Chlorophenol Red-β-D-galactopyranoside (CPRG)

This protocol is adapted for measuring β-galactosidase activity in cell lysates.

Materials:

  • Lysis Buffer (e.g., 1X Reporter Lysis Buffer)

  • Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • CPRG Substrate Solution (prepare fresh)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader (absorbance at 570-595 nm)

Procedure:

  • Cell Lysis: Prepare cell lysates according to your standard protocol. Clarify the lysate by centrifugation to pellet cell debris.[10][11]

  • Assay Setup: Add 20 µL of clarified cell lysate to each well of a 96-well plate. Include a "no-enzyme" control with 20 µL of Lysis Buffer.[10]

  • Substrate Preparation: Prepare the 1X CPRG substrate solution according to the manufacturer's instructions immediately before use.[10]

  • Reaction Initiation: Add 130 µL of the 1X CPRG substrate solution to each well.[10]

  • Incubation: Incubate the plate at 37°C. The incubation time can range from 30 minutes to several hours, depending on the enzyme activity. Monitor for color development.[10]

  • Reaction Termination: Stop the reaction by adding 80 µL of Stop Solution to each well.[10]

  • Data Acquisition: Read the absorbance at 570-595 nm using a microplate reader.

Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method Adaptation)

While the classic Ellman's method uses DTNB, a similar principle can be applied with a pH-based indicator like Chlorophenol Red if the reaction buffer is weakly buffered and the substrate hydrolysis leads to a pH change.

Materials:

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5)

  • Acetylthiocholine (ATCh) Substrate Solution

  • This compound Solution

  • AChE Enzyme

  • 96-well microplate

  • Microplate reader (absorbance at ~572 nm)

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCh and Chlorophenol Red in the Assay Buffer.

  • Assay Setup: In a 96-well plate, add:

    • Test Wells: 20 µL of diluted AChE enzyme.

    • 100% Activity Control: 20 µL of diluted AChE enzyme.

    • Blank (No Enzyme): 20 µL of Assay Buffer.[12]

  • Reaction Mix Preparation: Prepare a working reaction mix containing the ATCh substrate and Chlorophenol Red indicator in the Assay Buffer.

  • Reaction Initiation: Add 180 µL of the working reaction mix to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at ~572 nm in kinetic mode at room temperature for a set period (e.g., 10-20 minutes). The rate of color change is proportional to the AChE activity. Alternatively, an endpoint reading can be taken after a fixed incubation time.[12]

Data Presentation

Table 1: Troubleshooting High Background - Quantitative Optimization
Parameter Sub-optimal Condition Optimized Condition Expected Outcome
Enzyme Concentration 50 mU/mL10 mU/mLDecrease in non-specific signal
Substrate Concentration 5 mM1 mMReduced spontaneous hydrolysis
Incubation Time 60 minutes20 minutesLower background, improved signal-to-noise
Wash Steps 1 wash3 washesRemoval of unbound reagents
Detergent in Wash Buffer 0%0.05% Tween-20Reduced non-specific binding
Table 2: Effect of pH on Background Absorbance
pH of Assay Buffer Absorbance at 572 nm (No Enzyme) Notes
6.00.150
6.50.250
7.00.400Potential for high background
7.50.650High background likely

Note: These are representative data and the actual values will vary depending on the specific assay conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Lysate/ Sample C Add Sample/Enzyme to Plate A->C B Prepare Assay Reagents (Buffer, Substrate, CPR) D Add CPR Substrate to Initiate Reaction B->D C->D E Incubate at 37°C D->E F Stop Reaction (Optional) E->F G Read Absorbance (570-595 nm) F->G H Calculate Results G->H troubleshooting_logic Start High Background Signal Observed Q1 Is 'No-Enzyme' Control High? Start->Q1 A1 Check for Reagent Contamination & Substrate Instability Q1->A1 Yes Q2 Is Background High Across All Wells? Q1->Q2 No A1->Q2 A2 Optimize Buffer pH, Incubation Time & Washing Q2->A2 Yes Q3 Is Sample Itself Colored or Interfering? Q2->Q3 No A2->Q3 A3 Run Sample Controls (No-Enzyme/No-Substrate) Q3->A3 Yes End Assay Optimized Q3->End No A3->End bgal_pathway Signal Upstream Signal (e.g., Hormone, Cytokine) Receptor Cell Surface Receptor Signal->Receptor Pathway Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Pathway TF Transcription Factor Activation Pathway->TF Promoter Promoter/Enhancer TF->Promoter LacZ lacZ Reporter Gene Transcription Transcription & Translation Promoter->Transcription drives bGal β-Galactosidase (Enzyme) Transcription->bGal CPR Chlorophenol Red (Colored Product) bGal->CPR hydrolyzes CPRG CPRG (Substrate)

References

Technical Support Center: Chlorophenol Red Sodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use of Chlorophenol Red sodium salt in cell culture applications, addressing common questions and potential issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cell culture?

This compound is a water-soluble pH indicator. In cell culture, its primary function is to provide a visual assessment of the pH of the culture medium. As cells metabolize and produce acidic waste products, the pH of the medium decreases, causing a color change in the indicator. This allows for a quick, non-invasive way to monitor the health and confluency of cell cultures. The color of this compound transitions from red in a neutral pH environment to yellow in an acidic environment.[1]

Q2: Is this compound cytotoxic to all cell lines?

Currently, there is a lack of comprehensive studies detailing the specific cytotoxicity (e.g., IC50 values) of this compound across a wide range of mammalian cell lines. However, it is commonly used in cell culture media, suggesting that for many cell types, it has low toxicity at typical working concentrations. It is important to note that cytotoxicity can be cell line-specific and concentration-dependent. Therefore, it is recommended to perform a preliminary cytotoxicity assessment for your specific cell line of interest.

Q3: What is the recommended working concentration of this compound in cell culture media?

A typical starting concentration for pH indicators in cell culture media is in the range of 5-15 mg/L. For a related compound, Phenol Red sodium salt, a common concentration is 11 mg/L.[2] It is advisable to consult the certificate of analysis for the specific lot of this compound you are using and to optimize the concentration for your particular cell line and experimental conditions.

Q4: Can this compound interfere with cell-based assays?

Yes, as a colored compound, this compound has the potential to interfere with colorimetric and fluorescence-based assays.

  • Colorimetric Assays (e.g., MTT, XTT, Neutral Red): The intrinsic color of Chlorophenol Red can absorb light at similar wavelengths used to measure the formazan product in MTT or XTT assays, or the extracted dye in a Neutral Red assay. This can lead to inaccurate measurements of cell viability.[3][4][5] It is crucial to include proper controls, such as media-only blanks containing Chlorophenol Red, to account for this background absorbance.

  • Fluorescence-based Assays (e.g., fluorescence microscopy, flow cytometry): Chlorophenol Red may exhibit autofluorescence or quench the fluorescence of experimental dyes, leading to false-positive or false-negative results. The extent of interference will depend on the excitation and emission wavelengths of the fluorophores used in your assay.

Q5: How is this compound different from Phenol Red sodium salt?

While both are pH indicators used in cell culture, they are distinct chemical compounds. Phenol Red is known to have weak estrogenic activity, which can be a concern when working with hormone-sensitive cell lines like MCF-7.[2] While there is less specific data on the estrogenic activity of Chlorophenol Red, its structural similarity to Phenol Red suggests that this is a possibility to consider. For experiments that are sensitive to hormonal effects, using a medium without any pH indicator is recommended.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Cell Viability Assays

Possible Cause: Interference from this compound.

Solutions:

  • Run Proper Controls:

    • Media-only Blank: Include wells with your complete culture medium (containing Chlorophenol Red) but without cells. This will allow you to subtract the background absorbance or fluorescence of the indicator.

    • Compound-in-Media Control: If you are testing the cytotoxicity of a compound, include a control with your compound in the culture medium without cells to check for any direct reaction between your compound and Chlorophenol Red.

  • Use a Phenol Red-Free Medium: The most straightforward way to eliminate interference is to use a culture medium that does not contain any pH indicator.

  • Consider Alternative Viability Assays: If you suspect interference, consider using an assay that is less susceptible to colorimetric or fluorescent interference, such as an ATP-based luminescence assay or a trypan blue exclusion assay for cell counting.

Issue 2: Observing Changes in Cell Morphology or Growth Rate

Possible Cause: Potential cytotoxic or hormonal effects of this compound on your specific cell line.

Solutions:

  • Perform a Dose-Response Experiment: Test a range of this compound concentrations on your cells to determine if there is a concentration-dependent effect on their growth and morphology.

  • Culture Cells in Indicator-Free Medium: As a control, culture your cells in a medium without Chlorophenol Red to see if the observed effects are reversed.

  • Consult Literature for Your Cell Line: While specific data on Chlorophenol Red is limited, check for any published studies on your cell line of interest that mention sensitivity to pH indicators or other media components.

Experimental Protocols

Protocol 1: Preparation of a 1000X this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted into your cell culture medium.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: To prepare a 1000X stock solution for a final concentration of 10 mg/L (0.01 g/L), you will need a stock concentration of 10 g/L.

  • Weigh the powder: Carefully weigh out the required amount of this compound powder in a sterile weighing boat.

  • Dissolve the powder: Transfer the powder to a sterile conical tube. Add a small volume of sterile, nuclease-free water and vortex gently to dissolve. This compound is soluble in water.[6][7]

  • Bring to final volume: Once fully dissolved, add sterile, nuclease-free water to reach the final desired volume.

  • Sterile filter: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Assessing Potential Interference of Chlorophenol Red in an MTT Assay

This protocol provides a workflow to determine if this compound interferes with your MTT assay.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium with and without this compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Plate setup: Prepare a 96-well plate with the following controls:

    • Column 1-3: Cells in medium with Chlorophenol Red.

    • Column 4-6: Cells in medium without Chlorophenol Red.

    • Column 7-9: Medium with Chlorophenol Red only (no cells).

    • Column 10-12: Medium without Chlorophenol Red only (no cells).

  • Incubate: Incubate the plate under your standard cell culture conditions.

  • Add MTT reagent: Add MTT reagent to all wells according to the manufacturer's protocol.

  • Incubate: Incubate for the recommended time to allow for formazan crystal formation.

  • Solubilize formazan: Add the solubilization solution to all wells and mix gently to dissolve the formazan crystals.

  • Read absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analyze results: Compare the absorbance values between the different conditions. A significant difference in the background absorbance (no-cell controls) between the media with and without Chlorophenol Red indicates interference.

Data Presentation

Table 1: Compatibility of this compound with Different Cell Lines (Qualitative)

Cell LineCompatibilityNotes
Various Plant SpeciesCompatible at 5 and 20 µg/mLNo toxic side effects observed in plant tissue culture.
Mammalian Cell LinesGenerally considered compatible at standard concentrations, but should be empirically determined.Lack of specific published cytotoxicity data necessitates preliminary testing for sensitive cell lines or assays.

Table 2: Potential Interference of this compound with Common Cell-Based Assays

Assay TypePotential for InterferenceRecommended Action
Colorimetric (e.g., MTT, XTT, Neutral Red)HighRun media-only controls; consider using an indicator-free medium.
Fluorescence (e.g., Microscopy, Flow Cytometry)Moderate to HighCheck for spectral overlap; run media-only controls; use an indicator-free medium for sensitive assays.
Luminescence (e.g., ATP-based)LowGenerally a good alternative to avoid colorimetric or fluorescent interference.
Cell Counting (e.g., Trypan Blue)LowDirect cell counting is not typically affected by the presence of a pH indicator in the medium.

Visualizations

Experimental_Workflow_for_Assessing_Interference Workflow for Assessing Chlorophenol Red Interference cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate (Cells and No-Cell Controls) prep_cells->seed_plate prep_media Prepare Media (+/- Chlorophenol Red) prep_media->seed_plate incubate Incubate seed_plate->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent solubilize Add Solubilization Buffer incubate_reagent->solubilize read_plate Read Absorbance/Fluorescence solubilize->read_plate analyze Analyze Data (Compare Controls) read_plate->analyze conclusion Determine Interference analyze->conclusion Troubleshooting_Logic_Tree Troubleshooting Inconsistent Assay Results cluster_solutions Solutions for Interference start Inconsistent Assay Results q1 Are you using Chlorophenol Red? start->q1 a1_yes Potential Interference q1->a1_yes Yes a1_no Investigate Other Experimental Variables q1->a1_no No sol1 Run Media-Only Controls a1_yes->sol1 sol2 Use Indicator-Free Medium a1_yes->sol2 sol3 Switch to a Non-Interfering Assay a1_yes->sol3

References

Validation & Comparative

A Tale of Two Indicators: Chlorophenol Red Sodium Salt vs. Phenol Red for Cell Culture pH Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining optimal pH in cell cultures is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of two pH indicators, Chlorophenol Red sodium salt and the ubiquitously used Phenol Red, to aid in making informed decisions for your cell culture experiments.

Phenol Red has long been the standard pH indicator in mammalian cell culture media, providing a simple, visual method to monitor the health of cultures. However, its use is not without drawbacks, prompting a search for alternatives. This guide examines this compound as a potential substitute and presents a data-driven comparison of their suitability for monitoring physiological pH in mammalian cell culture.

At a Glance: Key Differences

FeatureThis compoundPhenol Red
Chemical Formula C₁₉H₁₁Cl₂NaO₅SC₁₉H₁₄O₅S
Molecular Weight 445.25 g/mol 354.38 g/mol
pH Indicator Range 4.8 - 6.86.8 - 8.2
Color Transition Yellow to Red/VioletYellow to Red to Pink/Fuchsia
Suitability for Mammalian Cell Culture (pH ~7.4) Not SuitableSuitable (with caveats)

Performance in the Context of Mammalian Cell Culture

The primary role of a pH indicator in cell culture is to provide a real-time, non-invasive assessment of the medium's pH. Healthy mammalian cell cultures are typically maintained at a physiological pH of 7.2 to 7.4. Metabolic activity, such as glucose consumption and lactic acid production, leads to a decrease in pH. A reliable indicator should therefore exhibit a distinct color change within this physiological range.

Phenol Red fulfills this requirement, transitioning from a red color at pH 7.4 to orange and then yellow as the pH becomes more acidic (below 6.8).[1] A shift to a pink or fuchsia color indicates a more alkaline pH (above 8.2).[1] This visual cue alerts researchers to the need for a media change or potential contamination.

This compound , in contrast, undergoes its color transition in a much more acidic range, typically between pH 4.8 and 6.8, shifting from yellow to red or violet.[2][3] This operational range is well below the optimal pH for mammalian cell viability and growth. Consequently, by the time a significant color change is observed with Chlorophenol Red, the cell culture would likely have already experienced detrimental acidic conditions. While some sources mention its use in "cell culture media," this is more applicable to microbiological or plant tissue culture, where the optimal pH can be more acidic.

Potential for Cytotoxicity and Assay Interference

Beyond the primary function of pH indication, it is crucial to consider the potential off-target effects of any additive to cell culture media.

Phenol Red is generally considered non-toxic at the concentrations used in cell culture.[4] However, it is not without its complications:

  • Estrogenic Activity: Phenol Red is a known weak estrogen mimic, which can be problematic in studies involving hormone-sensitive cells, such as breast cancer cell lines.[4][5]

  • Assay Interference: Due to its color and fluorescent properties, Phenol Red can interfere with colorimetric and fluorescence-based assays, leading to inaccurate results.[4]

  • Redox Activity: Recent studies have shown that Phenol Red can participate in redox reactions, which may introduce an unintended variable in experiments.[6][7]

  • Cytotoxicity in Specific Contexts: While generally safe, some studies have reported cytotoxic effects when combined with other agents, such as carbon nanoparticles.[8]

This compound has limited available data regarding its cytotoxicity and assay interference specifically in the context of mammalian cell culture. However, studies on chlorophenols as a class of compounds have indicated potential for cytotoxicity. One study on various chlorophenols (not specifically the sodium salt indicator) demonstrated cytotoxic effects on L929 fibroblast cells.[9] Given the lack of extensive research on its biological inertness in mammalian systems, its use would require rigorous validation.

Experimental Protocols

Protocol 1: Determining the pH Indicator Range

This protocol outlines a method to visually and spectrophotometrically determine the pH-dependent color change of a pH indicator.

  • Preparation of Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 9.0 (e.g., phosphate or citrate buffers).

  • Indicator Solution: Prepare a stock solution of the pH indicator (e.g., 1 mg/mL in water or ethanol).

  • Color Observation: Add a standardized amount of the indicator stock solution to each buffer solution. Visually document the color at each pH.

  • Spectrophotometric Analysis: Measure the absorbance spectrum (e.g., 400-700 nm) of the indicator in each pH buffer to identify the wavelengths of maximum absorbance for the acidic and basic forms.

Protocol 2: Assessing Cytotoxicity (MTT Assay)

This protocol provides a general method for evaluating the effect of a substance on cell viability.

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of the test compound (e.g., this compound or Phenol Red) in a phenol red-free cell culture medium. Replace the existing medium with the treatment media. Include a vehicle control (medium without the test compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Logical Workflow for pH Indicator Selection

G cluster_0 pH Indicator Selection for Mammalian Cell Culture start Start: Need for Visual pH Monitoring req Define Requirement: Monitor Physiological pH (7.2-7.4) start->req candidates Identify Potential Candidates req->candidates pr Phenol Red candidates->pr cpr Chlorophenol Red Sodium Salt candidates->cpr eval_pr Evaluate Phenol Red: pH Range 6.8-8.2 pr->eval_pr eval_cpr Evaluate Chlorophenol Red: pH Range 4.8-6.8 cpr->eval_cpr pr_suitable Suitable for Physiological Monitoring eval_pr->pr_suitable Yes cpr_unsuitable Unsuitable for Physiological Monitoring eval_cpr->cpr_unsuitable No pr_caveats Consider Caveats: - Estrogenic Effects - Assay Interference pr_suitable->pr_caveats conclusion Conclusion: Use Phenol Red with awareness of its limitations or consider phenol red-free media for sensitive assays. cpr_unsuitable->conclusion pr_caveats->conclusion

Caption: Decision workflow for selecting a pH indicator for mammalian cell culture.

Conclusion

While the search for a perfect, inert pH indicator for cell culture continues, Phenol Red remains the standard choice for routine visual monitoring of physiological pH, despite its known limitations. Researchers should be aware of its potential to influence experimental outcomes, particularly in studies involving hormone signaling or sensitive fluorescence-based assays. For such applications, the use of phenol red-free media is strongly recommended.

Based on its acidic pH transition range, This compound is not a suitable alternative to Phenol Red for monitoring the physiological pH of mammalian cell cultures. Its utility is better suited for applications where a more acidic pH range is of interest, such as in certain microbiological or biochemical assays.

References

A Comparative Guide to pH Indicators: Chlorophenol Red Sodium Salt vs. Bromothymol Blue in Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise chemical analysis, the selection of an appropriate pH indicator is a critical determinant of experimental accuracy. This guide provides a detailed comparison of two common pH indicators, Chlorophenol Red sodium salt and Bromothymol Blue, in the context of acid-base titrations. This analysis is supported by their physicochemical properties and established principles of titration.

Key Performance Characteristics at a Glance

A summary of the essential properties of this compound and Bromothymol Blue is presented below, allowing for a quick comparative assessment.

PropertyThis compoundBromothymol Blue
pH Transition Range 4.8 - 6.7[1]6.0 - 7.6[2][3][4]
Color in Acidic Solution Yellow[1][5][6]Yellow[2][4][7]
Color in Basic Solution Violet/Red-violet[5][8]Blue[2][4][7]
pKa ~6.0 (estimated from pH range)~7.1[2][4][7]
Typical Applications Titrations where the equivalence point is in the slightly acidic to neutral range.Titrations involving strong acids and strong bases where the equivalence point is near neutral.[3][4]

Performance in Different Titration Scenarios

The suitability of a pH indicator is determined by how closely its pH transition range brackets the equivalence point of the titration. The equivalence point is where the moles of the titrant are stoichiometrically equal to the moles of the analyte.

Strong Acid-Strong Base Titrations

In the titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH), the equivalence point occurs at a neutral pH of 7.0. For such titrations, Bromothymol Blue is an excellent choice as its pH transition range of 6.0 to 7.6 comfortably encompasses the equivalence point.[3][4] The color change from yellow to blue, with a distinct green intermediate at the endpoint, provides a sharp and easily identifiable endpoint.[2][9]

Chlorophenol Red , with a transition range of 4.8 - 6.7, would change color slightly before the equivalence point in a strong acid-strong base titration. This could lead to a premature estimation of the endpoint and introduce a systematic error in the determination of the analyte's concentration.

Weak Acid-Strong Base Titrations

When titrating a weak acid (e.g., acetic acid) with a strong base, the resulting salt hydrolyzes to produce a solution with a pH greater than 7 at the equivalence point. Neither Chlorophenol Red nor Bromothymol Blue are ideal for this type of titration. An indicator with a higher pH transition range, such as phenolphthalein (pH 8.2-10.0), would be more appropriate.[10]

Strong Acid-Weak Base Titrations

For the titration of a strong acid with a weak base (e.g., ammonia), the equivalence point will be in the acidic pH range (less than 7). In this scenario, Chlorophenol Red could be a suitable indicator, as its transition range of 4.8 - 6.7 aligns well with the expected equivalence point. Bromothymol Blue would likely change color too late, after the equivalence point has been passed.

Experimental Protocols

Accurate and reproducible results in titrations depend on meticulous experimental technique. Below are detailed protocols for the preparation of indicator solutions and a general acid-base titration procedure.

Preparation of Indicator Solutions

Chlorophenol Red Indicator Solution (0.1%)

  • Materials:

    • This compound powder: 0.1 g

    • Ethanol (95%): 50 mL

    • Distilled or deionized water

    • 100 mL volumetric flask

  • Procedure:

    • Accurately weigh 0.1 g of this compound powder.

    • Dissolve the powder in 50 mL of 95% ethanol in a beaker.

    • Quantitatively transfer the solution to a 100 mL volumetric flask.

    • Add distilled or deionized water to the flask until the total volume reaches the 100 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

Bromothymol Blue Indicator Solution (0.04%)

  • Materials:

    • Bromothymol Blue powder: 0.1 g

    • 0.01 N Sodium Hydroxide (NaOH) solution: 16 mL

    • Distilled or deionized water

    • 250 mL volumetric flask

  • Procedure:

    • Accurately weigh 0.1 g of Bromothymol Blue powder.

    • In a small beaker or mortar, dissolve the powder in 16 mL of 0.01 N NaOH solution.[2]

    • Once fully dissolved, quantitatively transfer the solution to a 250 mL volumetric flask.

    • Rinse the beaker or mortar with small portions of distilled water and add the rinsings to the volumetric flask to ensure a complete transfer.

    • Dilute the solution to the 250 mL mark with distilled water.

    • Stopper the flask and invert it multiple times to ensure a homogeneous solution.[2]

General Acid-Base Titration Procedure
  • Preparation of the Analyte:

    • Using a volumetric pipette, accurately transfer a known volume of the analyte (the solution of unknown concentration) into a clean Erlenmeyer flask.

    • Add a few drops (typically 2-3) of the selected indicator solution (either Chlorophenol Red or Bromothymol Blue) to the analyte.[11]

  • Preparation of the Titrant:

    • Rinse a clean burette with a small amount of the titrant (the solution of known concentration).

    • Fill the burette with the titrant, ensuring there are no air bubbles in the tip.

    • Record the initial volume of the titrant in the burette to two decimal places.

  • Titration:

    • Place the Erlenmeyer flask containing the analyte and indicator under the burette on a white tile to easily observe the color change.

    • Slowly add the titrant from the burette to the analyte while continuously swirling the flask to ensure thorough mixing.[12]

    • As the endpoint is approached, the color of the solution will start to change more persistently. At this stage, add the titrant drop by drop.

  • Endpoint Determination:

    • The endpoint is reached when a single drop of the titrant causes a distinct and permanent color change in the solution.

    • For Bromothymol Blue in a strong acid-strong base titration, the endpoint is a persistent green color.[9][11] For Chlorophenol Red, the endpoint is the first persistent appearance of the violet/red-violet color.

  • Data Recording and Analysis:

    • Record the final volume of the titrant in the burette.

    • Calculate the volume of titrant used by subtracting the initial volume from the final volume.

    • Repeat the titration at least two more times to obtain concordant results (volumes that are within a small, acceptable range of each other).

    • Use the average volume of the titrant and the known concentrations to calculate the concentration of the analyte.

Visualizing the Process

The following diagrams illustrate the logical process of selecting a titration indicator and the general workflow of an acid-base titration experiment.

IndicatorSelection cluster_titration_type Titration Type cluster_equivalence_point Equivalence Point pH cluster_indicator_selection Indicator Selection cluster_indicators Indicator Examples TitrationType Identify Titration Type (e.g., Strong Acid-Strong Base) EquivalencePoint Determine Equivalence Point pH TitrationType->EquivalencePoint Predicts SelectIndicator Select Indicator with Transition Range Bracketing Equivalence Point pH EquivalencePoint->SelectIndicator Guides ChlorophenolRed Chlorophenol Red (pH 4.8-6.7) SelectIndicator->ChlorophenolRed e.g., Strong Acid-Weak Base BromothymolBlue Bromothymol Blue (pH 6.0-7.6) SelectIndicator->BromothymolBlue e.g., Strong Acid-Strong Base

Caption: Logical flow for selecting a suitable pH indicator for titration.

TitrationWorkflow start Start prep_analyte Prepare Analyte in Erlenmeyer Flask start->prep_analyte add_indicator Add 2-3 Drops of Indicator prep_analyte->add_indicator prep_titrant Prepare Titrant in Burette add_indicator->prep_titrant record_initial_vol Record Initial Volume prep_titrant->record_initial_vol titrate Slowly Add Titrant to Analyte with Swirling record_initial_vol->titrate observe_color Observe for Color Change titrate->observe_color observe_color->titrate No persistent change endpoint Endpoint Reached (Persistent Color Change) observe_color->endpoint Persistent change record_final_vol Record Final Volume endpoint->record_final_vol calculate Calculate Analyte Concentration record_final_vol->calculate end End calculate->end

Caption: Experimental workflow for a standard acid-base titration.

Conclusion

Both this compound and Bromothymol Blue are valuable indicators for acid-base titrations; however, their optimal applications differ based on the specific reaction being analyzed. Bromothymol Blue is the superior choice for strong acid-strong base titrations due to its transition range closely matching the neutral equivalence point. Conversely, Chlorophenol Red is better suited for titrations where the equivalence point lies in the slightly acidic range, such as in strong acid-weak base titrations. The selection of the correct indicator is paramount for minimizing titration error and achieving accurate and reliable results in quantitative analysis.

References

A Comparative Analysis: Chlorophenol Red Sodium Salt vs. a Calibrated pH Meter for Accurate pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of pH is a critical parameter in a vast array of experimental and quality control settings. While the digital pH meter is a ubiquitous tool in modern laboratories, colorimetric indicators, such as Chlorophenol Red sodium salt, offer a visually intuitive alternative. This guide provides an objective comparison of the accuracy and operational principles of this compound and a standard laboratory pH meter, supported by experimental protocols and data.

Quantitative Performance Comparison

The primary distinction between these two methods lies in their principle of measurement and the resultant accuracy. A pH meter provides a direct, quantitative digital readout, whereas this compound relies on a visual color change over a specific pH range.

ParameterThis compoundLaboratory pH Meter
Measurement Principle ColorimetricPotentiometric
pH Transition Range 4.8 - 6.8 (Yellow to Red/Violet)[1][2][3]Typically 0 - 14
Reported Accuracy Semi-quantitative; accuracy is dependent on the observer's ability to distinguish color shades within the transition range. No specific ± pH unit accuracy is typically reported.High; Realistic laboratory accuracy is between ±0.03 to ±0.05 pH units [4]. Under ideal conditions, an accuracy of ±0.02 pH units is achievable[4]. A general rule of thumb for absolute accuracy in a lab setting is about 0.1 pH units [4][5].
Resolution Limited by the visual perception of color change.High; typically 0.01 pH units or better.
Interferences The presence of salts, proteins, and the concentration of the indicator itself can affect the perceived color and accuracy[6]. Staining of the sample can also make color determination difficult[5][7].Temperature fluctuations, electrode coating or damage, improper calibration, and electrical interference can impact accuracy[8][9].
Calibration Not applicable in the traditional sense, but comparison to a color chart is necessary.Requires regular calibration with standard buffer solutions (e.g., pH 4.0, 7.0, 10.0)[9].

Experimental Protocols

To ensure accurate and reproducible pH measurements, adherence to standardized protocols is essential.

Protocol 1: pH Measurement using a Calibrated pH Meter

This protocol outlines the standard procedure for calibrating and using a laboratory pH meter.

Materials:

  • pH meter with a combination pH electrode

  • Standard pH buffer solutions (e.g., pH 4.01, 7.00, and 10.01)

  • Deionized or distilled water

  • Beakers

  • Magnetic stirrer and stir bar (optional)

  • Sample solution

Procedure:

  • Electrode Preparation: Remove the protective cap from the electrode and rinse it thoroughly with deionized water.

  • Calibration:

    • Immerse the electrode in the pH 7.00 buffer solution.

    • Allow the reading to stabilize and calibrate the meter to this first point.

    • Rinse the electrode with deionized water.

    • Immerse the electrode in the pH 4.01 buffer solution.

    • Allow the reading to stabilize and calibrate the meter to this second point.

    • For a three-point calibration, rinse the electrode and repeat the process with the pH 10.01 buffer.

  • Sample Measurement:

    • Rinse the electrode with deionized water and gently blot dry.

    • Immerse the electrode in the sample solution.

    • If using a magnetic stirrer, ensure the stir bar does not strike the electrode.

    • Allow the reading to stabilize before recording the pH value.

  • Post-Measurement:

    • Rinse the electrode with deionized water and store it in the appropriate storage solution as per the manufacturer's instructions.

Protocol 2: pH Estimation using this compound Solution

This protocol describes the use of a this compound solution for estimating the pH of a sample.

Materials:

  • This compound indicator solution (typically 0.1% w/v in water)

  • Sample solution

  • Test tubes or a white spot plate

  • pH color chart for Chlorophenol Red

  • Control solutions with known pH values (optional, for comparison)

Procedure:

  • Sample Preparation: Place a small, known volume of the sample solution into a clean test tube or a well of a spot plate.

  • Indicator Addition: Add a few drops of the Chlorophenol Red indicator solution to the sample. The exact amount may need to be optimized based on the sample's buffering capacity and color.

  • Color Observation: Gently swirl the solution to ensure uniform mixing.

  • pH Estimation: Immediately observe the color of the solution against a white background.

    • A yellow color indicates a pH at or below approximately 5.2[2].

    • A red or violet color indicates a pH at or above approximately 6.8[2][3].

    • Shades of orange or reddish-orange indicate a pH within the transition range (approximately 5.2 to 6.8).

  • Comparison: Compare the observed color to a calibrated pH color chart specific to Chlorophenol Red to estimate the pH value.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for comparing the two pH measurement methods and the signaling pathway of the Chlorophenol Red indicator.

G cluster_prep Sample & Reagent Preparation cluster_meter pH Meter Measurement cluster_indicator Indicator Measurement cluster_analysis Data Analysis & Comparison Sample Prepare Sample Solution Measure_Meter Measure Sample pH with Meter Sample->Measure_Meter Add_Indicator Add Indicator to Sample Sample->Add_Indicator Buffers Prepare Standard pH Buffers (pH 4.0, 7.0, 10.0) Calibrate Calibrate pH Meter Buffers->Calibrate Indicator Prepare Chlorophenol Red Indicator Solution Calibrate->Measure_Meter Record_Meter Record Digital pH Reading Measure_Meter->Record_Meter Observe_Color Observe Color Change Add_Indicator->Observe_Color Compare_Chart Compare to Color Chart Observe_Color->Compare_Chart Record_Indicator Estimate pH Range Compare_Chart->Record_Indicator Compare_Results Compare Meter Reading vs. Indicator Estimate Record_Meter->Compare_Results Record_Indicator->Compare_Results

Caption: Experimental workflow for comparing pH meter and Chlorophenol Red measurements.

G cluster_acidic Acidic (pH < 5.2) cluster_basic Alkaline (pH > 6.8) cluster_transition Transition Range (pH 5.2 - 6.8) HIn HIn (Protonated) In_minus In⁻ (Deprotonated) HIn->In_minus + OH⁻ In_minus->HIn + H⁺ Equilibrium HIn ⇌ H⁺ + In⁻

Caption: Chlorophenol Red pH indicator signaling pathway.

Conclusion

For applications demanding high accuracy and precision, a properly calibrated pH meter is unequivocally the superior choice. Its quantitative output and high resolution provide reliable and reproducible data crucial for research and development. Studies have shown a statistically significant difference between colorimetric methods (like pH test strips) and potentiometric pH meters, with the latter being more accurate[5][7].

This compound, however, serves as a valuable tool for rapid, semi-quantitative pH estimations. It is particularly useful for applications where a precise pH value is not critical, but rather an indication of whether the pH is within a certain range is sufficient. Its ease of use and the lack of need for electronic equipment make it a convenient option for preliminary screenings or for educational purposes. The choice between these two methods should therefore be guided by the specific accuracy requirements of the intended application.

References

Comparative Guide to Microbiological Assays Using Chlorophenol Red Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of microbiological assays that utilize Chlorophenol Red (CPR) and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to validate and implement new, rapid, and sensitive methods for microbial detection. The guide covers two primary applications: the detection of β-galactosidase in coliforms and the detection of β-lactamase in antibiotic-resistant bacteria.

β-Galactosidase Assay for Coliform Detection using CPRG

The detection of β-galactosidase is a key indicator for the presence of coliform bacteria, including Escherichia coli. The Chlorophenol Red-β-D-galactopyranoside (CPRG) assay is a sensitive chromogenic method for this purpose.

Assay Principle

In this assay, the CPRG molecule serves as a substrate for the β-galactosidase enzyme. CPRG is a conjugate of Chlorophenol Red and galactose. In its intact form, the substrate is yellowish. When β-galactosidase is present, it hydrolyzes the glycosidic bond, releasing the Chlorophenol Red (CPR) chromophore. This cleavage event results in a distinct color change from yellow to red, which can be quantified spectrophotometrically.[1]

G cluster_assay CPRG Assay Mechanism cluster_result Result Interpretation CPRG CPRG Substrate (Yellow) Enzyme β-Galactosidase (from Coliforms) CPRG->Enzyme Enzymatic Cleavage CPR Chlorophenol Red (Red) Enzyme->CPR Releases Galactose Galactose Enzyme->Galactose Releases Color Change\n(Yellow to Red) Color Change (Yellow to Red) CPR->Color Change\n(Yellow to Red) Quantify at 570-595 nm Quantify at 570-595 nm Color Change\n(Yellow to Red)->Quantify at 570-595 nm

Figure 1: Principle of the CPRG-based β-galactosidase assay.

Detailed Experimental Protocol (96-Well Plate Format)

This protocol is adapted from methodologies for detecting β-galactosidase activity in cell lysates or bacterial cultures.[2]

A. Reagent Preparation:

  • Lysis Buffer: Prepare a suitable lysis buffer to release intracellular enzymes. For improved sensitivity, a buffer containing Saponin has been shown to be effective.[3]

  • CPRG Substrate Solution (1X):

    • Prepare a 25X concentrated stock of CPRG by dissolving 16.5 mg of CPRG powder in a suitable buffer provided by a commercial kit or prepared in-house. This stock can be stored at -20°C for up to one month.[1]

    • Immediately before use, dilute the 25X CPRG stock to a 1X working solution using the assay reaction buffer.

B. Sample Preparation:

  • Bacterial Culture: Grow bacteria in an appropriate liquid medium.

  • Cell Lysis:

    • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 min).

    • Resuspend the pellet in Lysis Buffer.

    • Perform freeze-thaw cycles (e.g., 30 minutes at -20°C followed by thawing at room temperature) to ensure complete cell lysis.

    • Clarify the lysate by centrifugation (e.g., 12,000 x g for 5 min at 4°C) to pellet cell debris. The resulting supernatant contains the enzyme.

C. Assay Procedure:

  • Add 20 µL of the clarified cell lysate to each well of a 96-well microtiter plate. Include a blank (lysis buffer only) and a negative control (lysate from non-coliform bacteria).[1]

  • Add 130 µL of the 1X CPRG Substrate solution to each well.

  • Cover the plate to protect it from light.

  • Incubate at 37°C. The incubation time can range from 30 minutes to several hours, depending on the enzyme concentration.[1][2]

  • Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[1][2]

Performance Comparison: CPRG vs. Alternative Methods

The CPRG assay offers a balance of speed and sensitivity, positioning it favorably against traditional and molecular methods. It has been reported to be up to 10 times more sensitive than assays using the classic o-nitrophenyl-β-D-galactopyranoside (ONPG) substrate.[1] A fluorimetric adaptation of the CPRG assay demonstrated the ability to detect as little as 1 colony-forming unit (CFU) per 10 mL after a 12-hour enrichment culture.[4]

Parameter CPRG Assay Standard Plate Count ONPG Assay qPCR
Principle Enzymatic colorimetricGrowth of viable cellsEnzymatic colorimetricDNA amplification
Time to Result 1-4 hours (post-enrichment)24-48 hours1-4 hours (post-enrichment)2-4 hours
Sensitivity High (e.g., ~1 CFU/10mL with enrichment)[4]High (1 CFU)Moderate (less sensitive than CPRG)[1]Very High (LOD ~0.27 copies/µL)[5]
Specificity High for β-galactosidaseModerate (dependent on media)High for β-galactosidaseVery High (gene-specific)
Equipment SpectrophotometerIncubatorSpectrophotometerThermal cycler
Cost Low to ModerateLowLowHigh
Quantification Semi-quantitative to QuantitativeQuantitativeSemi-quantitative to QuantitativeQuantitative

β-Lactamase Assay using Acidimetric Method

The acidimetric method is a rapid and straightforward assay for detecting β-lactamase, the enzyme responsible for resistance to β-lactam antibiotics like penicillin. This method relies on a pH indicator, such as Phenol Red or Chlorophenol Red, to visualize the enzymatic activity.

Assay Principle

The assay is based on the hydrolysis of a β-lactam antibiotic (e.g., penicillin G) by the β-lactamase enzyme. This reaction breaks the β-lactam ring, producing penicilloic acid.[6][7] The generation of this acidic product causes a decrease in the pH of the medium. A pH indicator incorporated into the assay solution changes color in response to this acidification. For instance, using phenol red, a positive reaction is indicated by a color change from red/violet to yellow.[6][7][8]

G cluster_assay Acidimetric Assay Mechanism Penicillin Penicillin G (β-Lactam Ring Intact) Enzyme β-Lactamase (from Resistant Bacteria) Penicillin->Enzyme Hydrolysis Acid Penicilloic Acid (Lowers pH) Enzyme->Acid Indicator_Low pH Indicator Final State: Yellow Acid->Indicator_Low Causes pH drop Indicator_High pH Indicator (e.g., Phenol Red) Initial State: Red/Violet

Figure 2: Principle of the acidimetric β-lactamase assay.

Detailed Experimental Protocol (Tube Method)

This protocol describes a rapid acidimetric test for detecting β-lactamase in bacterial colonies.[6][7][9]

A. Reagent Preparation:

  • Substrate Solution: Prepare a solution of penicillin G in a buffer containing a pH indicator (e.g., 0.5% Phenol Red solution).

  • Adjust the pH of the final solution dropwise with NaOH until it reaches a violet color (pH ~8.5).[9]

  • Dispense the solution into small, sterile tubes and store frozen.

B. Assay Procedure:

  • Thaw the required number of reagent tubes at room temperature.

  • Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism from an 18-24 hour culture.

  • Smear the colonies onto the inside wall of the tube, then vortex or shake to create a dense, milky suspension in the reagent solution.

  • Incubate the tube at room temperature.

  • Observe for a color change. A positive result (the presence of β-lactamase) is indicated by a change from violet/red to yellow. This typically occurs within 15 minutes for potent producers.[6][7]

  • The absence of a color change after 1 hour indicates a negative result.

Performance Comparison: Acidimetric vs. Nitrocefin Assay

The primary alternative to the acidimetric method is the Nitrocefin assay, which is considered a reference method due to its high sensitivity.[10] Nitrocefin is a chromogenic cephalosporin that changes from yellow to red upon hydrolysis by β-lactamase, a direct chromogenic reaction rather than a pH-based one.[8][11]

Parameter Acidimetric Assay (Phenol Red) Nitrocefin Assay
Principle pH change due to acid productionDirect chromogenic change upon hydrolysis
Time to Result 5-60 minutes< 15 minutes
Sensitivity GoodVery High (LOD as low as 0.06 mU)[10][12]
Specificity High for β-lactamaseHigh for β-lactamase
Equipment None (visual)Spectrophotometer (for quantitative) or visual
Cost Very LowModerate to High
Format Qualitative (tube/disk)Qualitative (disk) and Quantitative (liquid)
Ease of Use Very simple and easy to perform[6]Simple, requires careful handling of reagent

Validation Workflow for a New Microbiological Assay

The validation of a new microbiological method is essential to ensure it is reliable, reproducible, and fit for its intended purpose. The process involves comparing the new (alternative) method against an established reference or "gold standard" method.

G cluster_params Key Validation Parameters Start Define Assay Purpose (e.g., Detect E. coli) Select Select Reference Method (e.g., Plate Count) Start->Select Params Determine Validation Parameters Select->Params Compare Perform Head-to-Head Comparison (Alternative vs. Reference Method) Params->Compare Accuracy Accuracy / Trueness Precision Precision (Repeatability & Reproducibility) Sensitivity Analytical Sensitivity (Limit of Detection) Specificity Analytical Specificity (Inclusivity & Exclusivity) Linearity Linearity & Range Analyze Statistical Analysis of Data Compare->Analyze Decision Does New Method Meet Acceptance Criteria? Analyze->Decision Implement Implement Validated Method Decision->Implement Yes Review Review & Re-optimize Method Decision->Review No Review->Params

Figure 3: Logical workflow for validating a new microbiological assay.

References

A Comparative Guide: Chlorophenol Red Sodium Salt versus Bromocresol Purple for Bacterial Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The differentiation of bacterial species based on their metabolic capabilities is a cornerstone of microbiology. The use of pH indicators in culture media provides a simple and effective visual method for detecting these metabolic differences. Among the various indicators, Chlorophenol Red and Bromocresol Purple are frequently employed to discern bacterial phenotypes. This guide offers an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate indicator for specific research needs.

At a Glance: Key Properties of Chlorophenol Red and Bromocresol Purple

A summary of the essential chemical and physical properties of Chlorophenol Red sodium salt and Bromocresol Purple is presented below. Understanding these characteristics is fundamental to their application in bacterial differentiation assays.

PropertyThis compoundBromocresol Purple
Chemical Formula C₁₉H₁₁Cl₂NaO₅SC₂₁H₁₆Br₂O₅S
pH Range 4.8 - 6.7[1]5.2 - 6.8[2]
Color Change (Acidic to Alkaline) Yellow to Violet/Red[1][3]Yellow to Purple[2]
pKa Not specified in provided results6.3[2]
Common Applications in Microbiology Detection of acid/base production by microorganisms[3], E. coli detection assays[4].Carbohydrate fermentation tests[5], decarboxylase assays[6], isolation of lactic acid bacteria[2].

Performance in Bacterial Differentiation

Both Chlorophenol Red and Bromocresol Purple are effective for visualizing pH changes in bacterial culture media. The choice between them often depends on the specific metabolic pathway being investigated and the expected magnitude of the pH shift.

Bromocresol Purple is extensively used and well-documented in classic bacteriological media. Its slightly higher pH range (5.2-6.8) makes it particularly suitable for detecting both acidic and alkaline shifts from a near-neutral starting pH. An early study noted that Bromocresol Purple provides "sharper differentiation" compared to Phenol Red (a close relative of Chlorophenol Red) in the bacteriological examination of stools, suggesting a more distinct color transition[7].

Chlorophenol Red , with a pH range of 4.8 to 6.7, is also valuable for detecting acid production from fermentation. Its utility has been demonstrated in chromogenic assays for the detection of specific bacterial enzymes, such as β-galactosidase in E. coli[4]. However, comprehensive data directly comparing its performance and potential toxicity across a wide range of bacterial species to that of Bromocresol Purple is not as readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies for two common bacterial differentiation tests are provided below, illustrating the application of each indicator.

Carbohydrate Fermentation Broth

This test determines a microorganism's ability to ferment a specific carbohydrate, producing acid and sometimes gas.

Principle: Bacteria that can ferment the supplied carbohydrate will produce acidic byproducts, lowering the pH of the medium and causing a color change in the indicator. Gas production is detected by its entrapment in an inverted Durham tube.

Experimental Workflow: Carbohydrate Fermentation Test

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_res Result Interpretation prep1 Prepare basal broth (e.g., Peptone water) prep2 Add carbohydrate (e.g., Glucose, 1%) prep1->prep2 prep3 Add pH indicator (Chlorophenol Red or Bromocresol Purple) prep2->prep3 prep4 Dispense into tubes with Durham tubes prep3->prep4 prep5 Sterilize by autoclaving prep4->prep5 inoc1 Inoculate with a pure culture of the test bacterium prep5->inoc1 incubate Incubate at optimal temperature (e.g., 37°C for 24-48h) inoc1->incubate observe Observe color change and gas production incubate->observe pos_acid Positive (Acid): Yellow color observe->pos_acid neg_acid Negative (No Acid): No color change observe->neg_acid pos_gas Positive (Gas): Bubble in Durham tube observe->pos_gas neg_gas Negative (No Gas): No bubble observe->neg_gas

Caption: Workflow for the carbohydrate fermentation test.

Decarboxylase Broth (Moeller's Method)

This test identifies bacteria that can produce decarboxylase enzymes, which break down amino acids.

Principle: The test organism first ferments glucose, lowering the pH and turning the Bromocresol Purple indicator yellow. This acidic environment induces the production of decarboxylase. If the specific amino acid (e.g., lysine, ornithine) is present and the bacterium produces the corresponding decarboxylase, the amino acid is broken down into alkaline amines. This raises the pH, causing the indicator to revert to a purple color. An oil overlay is used to create an anaerobic environment, which promotes fermentation[6].

Experimental Workflow: Decarboxylase Test

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_res Result Interpretation prep1 Prepare Moeller's Decarboxylase Broth Base prep2 Add specific amino acid (e.g., L-Lysine) prep1->prep2 prep3 Dispense into tubes prep2->prep3 prep4 Sterilize by autoclaving prep3->prep4 inoc1 Inoculate with a pure culture prep4->inoc1 overlay Overlay with sterile mineral oil inoc1->overlay incubate Incubate at optimal temperature (e.g., 37°C for up to 4 days) overlay->incubate observe Observe color of the medium incubate->observe pos Positive: Purple color observe->pos neg Negative: Yellow color observe->neg

Caption: Workflow for the amino acid decarboxylase test.

Underlying Biochemical Pathways

The color changes observed in these differentiation media are the result of specific metabolic pathways altering the pH.

Carbohydrate Fermentation Pathways

Bacteria utilize different fermentation pathways to metabolize carbohydrates, leading to the production of various acidic end products.

Mixed Acid Fermentation: Characteristic of many members of the Enterobacteriaceae family, such as E. coli, this pathway produces a mixture of lactic acid, acetic acid, formic acid, and succinic acid, resulting in a significant drop in the pH of the medium[8].

Signaling Pathway: Mixed Acid Fermentation

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Acetate Acetate Pyruvate->Acetate Formate Formate Pyruvate->Formate Succinate Succinate Pyruvate->Succinate Ethanol Ethanol Pyruvate->Ethanol CO2_H2 CO2 + H2 Formate->CO2_H2

Caption: Mixed acid fermentation pathway.

Butanediol Fermentation: Other members of the Enterobacteriaceae, such as Enterobacter and Klebsiella, carry out butanediol fermentation. This pathway produces fewer acidic end products and more neutral products like 2,3-butanediol and ethanol, leading to a less pronounced pH drop compared to mixed acid fermentation[9].

Signaling Pathway: Butanediol Fermentation

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate Acetolactate Pyruvate->Acetolactate Ethanol Ethanol Pyruvate->Ethanol Acetoin Acetoin Acetolactate->Acetoin CO2 CO2 Acetolactate->CO2 Butanediol 2,3-Butanediol Acetoin->Butanediol

Caption: Butanediol fermentation pathway.

Amino Acid Decarboxylation Pathway

The decarboxylation of amino acids is a key mechanism for some bacteria to counteract acidic environments.

Lysine/Ornithine Decarboxylation: In an acidic environment, bacteria that possess the respective decarboxylase enzymes will convert amino acids like lysine and ornithine into their corresponding alkaline amines, cadaverine and putrescine. This process consumes a proton, thereby increasing the pH of the cytoplasm and the surrounding medium[10].

Signaling Pathway: Lysine/Ornithine Decarboxylation

G cluster_acidic Acidic Environment (Initial Phase) cluster_decarbox Decarboxylation (Positive Result) Glucose_ferm Glucose Fermentation Acid_prod Acid Production Glucose_ferm->Acid_prod Low_pH Low pH Acid_prod->Low_pH Decarboxylase Decarboxylase Induction Low_pH->Decarboxylase induces Amine Alkaline Amine (e.g., Cadaverine) Decarboxylase->Amine Amino_Acid Amino Acid (e.g., Lysine) Amino_Acid->Amine High_pH High pH Amine->High_pH

Caption: Biochemical basis of the decarboxylase test.

Conclusion

Both this compound and Bromocresol Purple are valuable tools for the visual differentiation of bacteria based on metabolic pH shifts. Bromocresol Purple is a well-established and widely used indicator, particularly in traditional bacteriological media for fermentation and decarboxylation tests, with some evidence suggesting it provides sharper color distinctions. Chlorophenol Red is also effective, especially in detecting acidic pH changes, and has found application in modern chromogenic and fluorogenic assays.

The selection of an indicator should be based on the specific biochemical test being performed, the expected pH range of the metabolic end products, and the desired clarity of the color change. For routine differentiation of enteric bacteria using traditional methods, Bromocresol Purple has a long history of reliable performance. For the development of novel assays or when investigating bacteria with subtle pH shifts, a preliminary comparison of both indicators may be beneficial to determine the most sensitive and clear reporter for the specific application.

References

A Comparative Analysis of Neutral Red and Chlorophenol Red Sodium Salt for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cell-based assays, the accurate determination of cell viability is a cornerstone of toxicology, drug discovery, and fundamental research. Various dyes are employed to differentiate between live and dead cells, each with distinct mechanisms of action. This guide provides a comparative analysis of two such dyes: Neutral Red and Chlorophenol Red sodium salt, detailing their applications, mechanisms, and experimental protocols for researchers, scientists, and drug development professionals.

While both are pH-sensitive dyes, their utility in cell viability assessment is vastly different. Neutral Red is a well-established and widely used supravital dye for quantifying viable cells, whereas this compound primarily serves as a pH indicator in culture media and is not employed for quantitative cell viability assays.

Principle of Detection

Neutral Red , a eurhodin dye, operates on the principle of lysosomal integrity in viable cells.[1] Live cells actively transport the Neutral Red dye and accumulate it within their intact lysosomes.[2] The acidic environment of the lysosomes leads to the protonation of the dye, causing it to be retained. When cells die, their ability to maintain this pH gradient is lost, and their membrane integrity is compromised, leading to the inability to retain the dye.[2] The amount of dye released from the cells after a solubilization step is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][3]

Chlorophenol Red , on the other hand, is a sulfonephthalein dye that functions as an external pH indicator.[4][5] Its color changes from yellow to violet over a pH range of approximately 4.8 to 6.8.[6][7] In cell culture, it is sometimes included in the medium to provide a visual cue of the pH status, which can indicate the health of the culture (e.g., acidification due to high metabolic activity or contamination). However, it does not selectively accumulate in live cells or directly measure a parameter indicative of viability like lysosomal function.

Comparative Summary

The following table summarizes the key characteristics and applications of Neutral Red and this compound in the context of cell-based assays.

FeatureNeutral RedThis compound
Primary Application Quantitative cell viability and cytotoxicity assays.[3]pH indicator in solutions and culture media.[4][5]
Mechanism of Action Accumulation in lysosomes of viable cells due to pH gradient.[2]Color change in response to the pH of the surrounding medium.[8]
Basis of Measurement Spectrophotometric quantification of extracted dye from viable cells.[3]Visual or spectrophotometric assessment of the medium's color.
Typical Readout Absorbance at ~540 nm.[1]Color change (Yellow to Violet/Red).[4][8]
Quantitative Potential High; provides a quantitative measure of viable cells.[2]None for cell viability; indicates pH range.
Advantages Sensitive, reproducible, cost-effective, stable reagents.[2][3][9]Provides a quick, non-invasive visual check of medium pH.[5]
Disadvantages Can be interfered with by colored compounds; dye precipitation can occur.[2]Not a measure of cell viability; its presence can potentially interfere with some biological assays.

Mechanism of Action Diagrams

The following diagrams illustrate the distinct mechanisms of Neutral Red for cell viability assessment and Chlorophenol Red as a pH indicator.

cluster_NR Neutral Red Mechanism in Viable Cells NR_outside Neutral Red (NR) (Uncharged at physiological pH) Cell Viable Cell NR_outside->Cell Passive Diffusion Lysosome Lysosome (Acidic pH) Cell->Lysosome Sequestration NR_inside NRH+ (Charged, Trapped)

Mechanism of Neutral Red uptake and retention in a viable cell.

cluster_CPR Chlorophenol Red as a pH Indicator CPR_acid Chlorophenol Red (Yellow) CPR_base Chlorophenol Red (Violet/Red) CPR_acid->CPR_base pH increases CPR_base->CPR_acid pH decreases pH_low Acidic pH (e.g., < 5.2) pH_high Alkaline pH (e.g., > 6.8)

Color transition of Chlorophenol Red in response to pH changes.

Experimental Protocol: Neutral Red Cell Viability Assay

This protocol is a generalized procedure for adherent cells in a 96-well plate format. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Cells cultured in a 96-well plate

  • Neutral Red staining solution (e.g., 50 µg/mL in culture medium)

  • Phosphate-Buffered Saline (PBS)

  • Destain/Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere and grow, typically for 24 hours.

  • Treatment: Expose cells to the test compound at various concentrations for the desired duration. Include untreated control wells.

  • Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Washing: Carefully remove the staining solution and wash the cells with PBS to remove unincorporated dye.

  • Solubilization: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.

  • Shaking: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.

  • Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Neutral Red cell viability assay.

A 1. Seed Cells in 96-well Plate B 2. Treat Cells with Test Compound A->B C 3. Incubate with Neutral Red Solution B->C D 4. Wash to Remove Excess Dye C->D E 5. Solubilize Retained Dye D->E F 6. Measure Absorbance (540 nm) E->F G 7. Calculate Cell Viability F->G

Experimental workflow for the Neutral Red cell viability assay.

Conclusion

References

A Comparative Guide to pH Indicators: Highlighting the Advantages of Chlorophenol Red Sodium Salt in Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and drug development, the accurate measurement of pH is paramount. While digital pH meters offer high precision, pH indicators remain an indispensable tool for rapid, visual assessment of pH in a variety of applications, from microbiological culture to analytical titrations. Among the plethora of available indicators, Chlorophenol Red sodium salt presents distinct advantages in specific contexts. This guide provides an objective comparison of this compound with other common pH indicators, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate indicator for your research needs.

Properties and pH Transition Ranges of Common Indicators

The effectiveness of a pH indicator is primarily determined by its pH transition range, which should bracket the expected equivalence point of a reaction or the optimal pH of a biological system. The following table summarizes the key properties of this compound and other widely used indicators.

IndicatorChemical NamepH RangeColor Change (Acidic to Basic)pKa
This compound 3′,3′′-Dichlorophenolsulfonephthalein sodium salt4.8 - 6.4Yellow to Red/Violet~6.0
Phenol Red Phenolsulfonphthalein6.8 - 8.2Yellow to Red/Pink~7.7
Bromothymol Blue 3′,3′′-Dibromothymolsulfonephthalein6.0 - 7.6Yellow to Blue~7.1
Methyl Orange Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate3.1 - 4.4Red to Yellow~3.47

Advantages of this compound in Specific Applications

This compound's unique pH transition range and sharp color change make it particularly advantageous in several applications.

Microbiological and Plant Tissue Culture Media

Monitoring the pH of culture media is crucial for optimal cell growth and for detecting microbial contamination.[1][2] Many microbial metabolic processes result in the production of acids, leading to a decrease in the pH of the medium.[3]

Advantage: Chlorophenol Red's transition range (pH 4.8-6.4) is ideally suited for monitoring acidification in cultures that are maintained at a near-neutral pH.[4] A color change from red to yellow provides a clear and early indication of bacterial or fungal contamination.

In a comparative study on pH indicators in plant tissue culture, Chlorophenol Red was assessed alongside Bromocresol Purple.[5] It was noted that Chlorophenol Red provided a distinct color change in the pH range of 5.5-6.5, which is relevant for many plant culture media.[5]

Experimental Observation: In a study assessing pH indicators for plant shoot cultures, Chlorophenol Red at a concentration of 20 µg/mL exhibited a noticeable color change over a 5-week period, indicating a drop in pH, without showing toxic side effects on the tested plant species.[5] This highlights its utility and biocompatibility in long-term culture applications.

Water Quality and Leak Detection

The pH of water is a critical parameter in environmental monitoring.[6] Chlorophenol Red is employed in water quality testing to assess pH levels and chemical balance.[4] Its sensitivity to pH changes makes it a valuable tool for assessing the health of aquatic ecosystems.

Advantage: The distinct color change of Chlorophenol Red at a near-neutral pH makes it an excellent choice for water leak detection papers. These papers, impregnated with the indicator, will exhibit a dramatic color change from yellow to red or purple upon contact with water that has a pH in the neutral to slightly alkaline range, providing a clear visual signal of a leak.[7] This is particularly useful as the paper is insensitive to high humidity, preventing false positives.[7]

Titrations of Weak Bases with Strong Acids

In acid-base titrations, the indicator's pH range must align with the pH at the equivalence point of the reaction. For the titration of a weak base with a strong acid, the equivalence point will be in the acidic pH range.

Advantage: With a pKa of approximately 6.0, Chlorophenol Red is a suitable indicator for titrations where the equivalence point lies between pH 4.8 and 6.4. This is often the case when titrating a weak base (e.g., ammonia or its organic derivatives) with a strong acid (e.g., HCl). The sharp color transition from red to yellow provides a precise determination of the endpoint.[8]

Experimental Protocols

Protocol 1: Comparative Evaluation of pH Indicators in Microbial Growth Media

Objective: To visually compare the effectiveness of Chlorophenol Red, Phenol Red, and Bromothymol Blue in detecting pH changes due to microbial growth.

Materials:

  • Sterile nutrient broth

  • This compound solution (0.04% w/v)

  • Phenol Red solution (0.025% w/v)

  • Bromothymol Blue solution (0.04% w/v)

  • Bacterial culture (e.g., E. coli)

  • Sterile test tubes and rack

  • Incubator (37°C)

  • pH meter

Methodology:

  • Prepare three sets of sterile test tubes, each containing 9.9 mL of nutrient broth.

  • To the first set, add 0.1 mL of Chlorophenol Red solution.

  • To the second set, add 0.1 mL of Phenol Red solution.

  • To the third set, add 0.1 mL of Bromothymol Blue solution.

  • For each set, inoculate one tube with 0.1 mL of the bacterial culture. Leave one tube uninoculated as a negative control.

  • Measure the initial pH of all solutions using a pH meter.

  • Incubate all tubes at 37°C for 24-48 hours.

  • Visually observe and record the color of the media in all tubes at regular intervals (e.g., every 6 hours).

  • After the incubation period, measure the final pH of all solutions.

Expected Results: The tubes inoculated with bacteria will show a decrease in pH. The clarity and timing of the color change will indicate the effectiveness of each indicator in this application. Chlorophenol Red is expected to show a sharp transition from red to yellow as the pH drops below 6.4.

Protocol 2: Spectrophotometric Analysis of Color Transition Sharpness

Objective: To quantitatively compare the sharpness of the color transition of different pH indicators using a spectrophotometer.

Materials:

  • This compound, Phenol Red, Bromothymol Blue, and Methyl Orange

  • Buffer solutions of known pH values (ranging from pH 2 to 10 in 0.5 pH unit increments)

  • Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Methodology:

  • Prepare stock solutions of each indicator at a concentration of 0.1% w/v in ethanol or water.

  • For each indicator, prepare a series of solutions by adding a small, constant volume of the indicator stock solution to a series of volumetric flasks and diluting to the mark with the buffer solutions of varying pH.

  • Measure the absorbance spectrum (e.g., from 400 nm to 700 nm) of each solution using the spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) for the acidic and basic forms of each indicator.

  • Plot the absorbance at the λmax of the basic form against the pH for each indicator.

  • The sharpness of the color transition can be quantified by the steepness of the slope of the absorbance vs. pH curve within the indicator's transition range.

Visualizing Concepts

Indicator Selection Logic

The choice of a suitable pH indicator is a critical step in many experimental designs. The following diagram illustrates a decision-making process for selecting an appropriate indicator for an acid-base titration.

IndicatorSelection start Start: Need to select a pH indicator for titration titration_type Identify Titration Type start->titration_type strong_acid_strong_base Strong Acid vs. Strong Base (Equivalence pH ≈ 7) titration_type->strong_acid_strong_base weak_acid_strong_base Weak Acid vs. Strong Base (Equivalence pH > 7) titration_type->weak_acid_strong_base strong_acid_weak_base Strong Acid vs. Weak Base (Equivalence pH < 7) titration_type->strong_acid_weak_base weak_acid_weak_base Weak Acid vs. Weak Base (Gradual pH change, indicator not ideal) titration_type->weak_acid_weak_base indicator_choice1 Choose Indicator with pKa ≈ 7 (e.g., Bromothymol Blue) strong_acid_strong_base->indicator_choice1 indicator_choice2 Choose Indicator with pKa > 7 (e.g., Phenol Red, Phenolphthalein) weak_acid_strong_base->indicator_choice2 indicator_choice3 Choose Indicator with pKa < 7 (e.g., Chlorophenol Red, Methyl Orange) strong_acid_weak_base->indicator_choice3 use_ph_meter Consider using a pH meter for accuracy weak_acid_weak_base->use_ph_meter

Caption: Decision tree for selecting a pH indicator for titration.

Experimental Workflow for Comparing pH Indicators

The following diagram outlines a general workflow for the comparative evaluation of pH indicators for a specific application.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_indicators Prepare Indicator Solutions (e.g., Chlorophenol Red, Phenol Red) add_indicators Add Indicators to Samples prep_indicators->add_indicators prep_samples Prepare Sample Solutions (e.g., Culture Media, Titrands) prep_samples->add_indicators induce_change Induce pH Change (e.g., Microbial Growth, Titration) add_indicators->induce_change observe_visual Visual Observation of Color Change induce_change->observe_visual measure_spectro Spectrophotometric Measurement induce_change->measure_spectro compare_visual Compare Visual Sharpness and Timing observe_visual->compare_visual analyze_spectro Analyze Spectrophotometric Data (e.g., Plot Absorbance vs. pH) measure_spectro->analyze_spectro evaluate_performance Evaluate Overall Performance compare_visual->evaluate_performance analyze_spectro->evaluate_performance conclusion Conclusion: Select Optimal Indicator evaluate_performance->conclusion

Caption: Workflow for comparing pH indicator performance.

Conclusion

The selection of an appropriate pH indicator is a nuanced decision that depends on the specific requirements of the application. While indicators like Phenol Red, Bromothymol Blue, and Methyl Orange have their well-established uses, this compound offers clear advantages in scenarios requiring the monitoring of pH in the slightly acidic to neutral range. Its utility in microbiological and plant tissue culture, water quality testing, and specific acid-base titrations is underscored by its distinct color transition and suitable pKa value. By understanding the comparative performance of these indicators, researchers can make more informed decisions, leading to more accurate and reliable experimental outcomes.

References

Navigating pH Measurement: A Comparative Guide to the Cross-Reactivity of Chlorophenol Red Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of pH measurement is paramount. Chlorophenol Red sodium salt, a common sulfonephthalein pH indicator, is widely used for its distinct color transition in the acidic to neutral range. However, the potential for cross-reactivity with various chemical compounds can introduce inaccuracies in experimental results. This guide provides a comprehensive comparison of this compound's performance, details potential interferences, and presents experimental protocols to assess its suitability for specific applications.

This compound undergoes a distinct color change from yellow to red over a pH range of approximately 4.8 to 6.4. This characteristic makes it a valuable tool in various laboratory settings, including biochemical assays, microbiological studies, and water quality testing.[1] However, like all indicators, its performance can be influenced by the chemical environment, leading to a phenomenon known as "indicator error." This guide explores the specifics of such interferences and provides a framework for validating the use of Chlorophenol Red in diverse experimental contexts.

Performance Comparison with Alternative pH Indicators

The selection of a pH indicator should be based on the specific requirements of the experiment, including the pH range of interest and the chemical composition of the sample. The following table compares this compound with other commonly used pH indicators that cover similar or adjacent pH ranges.

IndicatorpH RangeColor Change (Acid to Base)AdvantagesPotential for Cross-Reactivity/Disadvantages
Chlorophenol Red 4.8 - 6.4Yellow to RedSharp color transition in a physiologically relevant range.Susceptible to protein error and interference from some organic molecules and detergents.[2][3]
Bromocresol Green 3.8 - 5.4Yellow to BlueUseful for more acidic conditions; has been used in combination with other indicators for a wider pH range assessment.[4][5]Can be affected by proteins and certain organic compounds.
Bromocresol Purple 5.2 - 6.8Yellow to PurpleCovers a similar range to Chlorophenol Red and has been used in plant tissue culture media.[4][5]May exhibit protein error.
Phenol Red 6.8 - 8.2Yellow to Red/PinkWidely used in cell culture media due to its color transition around physiological pH.[6]Can interact with certain biological molecules and is known to have estrogenic effects in some cell lines.
Methyl Red 4.4 - 6.2Red to YellowProvides a distinct color change in a slightly more acidic range than Chlorophenol Red.Can be affected by temperature and the presence of organic solvents.

Understanding Cross-Reactivity and Interference

The accuracy of pH measurements using this compound can be compromised by several factors:

  • Protein Error: Sulfonephthalein dyes, including Chlorophenol Red, are known to exhibit "protein error," where the presence of proteins can shift the indicator's pH transition range, leading to inaccurate readings.[2][7] This is particularly relevant in biochemical assays and cell culture applications.

  • Detergents: Non-ionic detergents can interfere with the color development of some pH indicators, affecting the accuracy of the measurement.[3][8] This is a critical consideration in experiments involving cell lysis or solubilization steps.

  • Salt Effects and Ionic Strength: High concentrations of salts can alter the activity of hydrogen ions and influence the pKa of the indicator, leading to shifts in the color transition range.

  • Organic Solvents: The presence of organic solvents can affect the solubility and the dissociation constant of the indicator, thereby altering its pH-indicating properties.

  • Indicator Impurities: Commercially available indicator dyes can contain impurities from their synthesis, which may exhibit their own pH-dependent color changes and interfere with accurate measurements.[9][10]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the reliability of pH measurements, it is crucial to validate the performance of this compound in the specific experimental matrix. The following is a generalized protocol for assessing potential cross-reactivity.

Objective: To determine the effect of a specific chemical compound on the accuracy of pH measurement using this compound.
Materials:
  • This compound solution (e.g., 0.1% w/v in 20% ethanol)

  • A series of standard buffer solutions with known pH values (e.g., pH 4.0, 5.0, 6.0, 7.0)

  • The chemical compound to be tested for interference

  • Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Test Solutions:

    • For each standard buffer solution, prepare two sets of samples in volumetric flasks.

    • To the first set (Control), add a known volume of the standard buffer and the Chlorophenol Red indicator solution.

    • To the second set (Test), add the same volumes of the standard buffer and indicator solution, plus the chemical compound of interest at the desired concentration.

    • Prepare a blank solution for each set containing the buffer and the test compound (if applicable) but without the indicator.

  • pH Measurement:

    • Calibrate the pH meter using standard buffers.

    • Measure and record the pH of all control and test solutions.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance for the acidic and basic forms of Chlorophenol Red (approximately 433 nm and 572 nm, respectively).

    • Measure and record the absorbance of all control and test solutions at both wavelengths.

  • Data Analysis:

    • Compare the pH values of the control and test solutions measured with the pH meter. A significant difference indicates that the test compound directly alters the pH of the buffer.

    • Compare the absorbance spectra of the control and test solutions. A change in the absorbance spectrum in the presence of the test compound, without a corresponding change in the pH meter reading, indicates direct interference with the indicator's color.

    • Calculate the apparent pH of the test solutions based on the ratio of absorbances at the two wavelengths and compare it to the pH meter readings.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow Experimental Workflow for Assessing Cross-Reactivity cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_conclusion Conclusion prep_control Prepare Control Solutions (Buffer + Indicator) ph_meter Measure pH with pH Meter prep_control->ph_meter spectro Measure Absorbance Spectra prep_control->spectro prep_test Prepare Test Solutions (Buffer + Indicator + Test Compound) prep_test->ph_meter prep_test->spectro compare_ph Compare pH Meter Readings (Control vs. Test) ph_meter->compare_ph compare_spectra Compare Absorbance Spectra (Control vs. Test) spectro->compare_spectra calc_apparent_ph Calculate Apparent pH from Spectra spectro->calc_apparent_ph interference Interference Detected compare_ph->interference Significant Difference no_interference No Significant Interference compare_ph->no_interference No Significant Difference compare_spectra->interference Spectral Shift compare_spectra->no_interference No Spectral Shift calc_apparent_ph->interference Discrepancy with Meter calc_apparent_ph->no_interference Agreement with Meter

Caption: A generalized workflow for assessing the cross-reactivity of a chemical compound with this compound.

Signaling Pathway of pH Indication

The color change of Chlorophenol Red is a result of a change in its molecular structure in response to the hydrogen ion concentration (pH) of the solution. This process can be visualized as a simple signaling pathway.

ph_indication_pathway pH Indication Signaling Pathway H_ion [H+] (Hydrogen Ion Concentration) Indicator_Acid Chlorophenol Red (Acidic Form - HIn) H_ion->Indicator_Acid High [H+] (Low pH) Indicator_Base Chlorophenol Red (Basic Form - In-) H_ion->Indicator_Base Low [H+] (High pH) Color_Yellow Yellow Color Indicator_Acid->Color_Yellow Dominant Species Color_Red Red Color Indicator_Base->Color_Red Dominant Species

Caption: The signaling pathway illustrating the pH-dependent color change of Chlorophenol Red.

By understanding the potential for cross-reactivity and employing rigorous validation protocols, researchers can confidently use this compound for accurate and reliable pH measurements in a wide range of scientific applications.

References

Navigating High-Salt Environments: A Comparative Guide to pH Indicator Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with high-salt solutions, accurate pH measurement is a critical, yet often challenging, necessity. The performance of common pH indicators can be significantly affected by high ionic strength, leading to potential inaccuracies in experimental results. This guide provides a comprehensive evaluation of Chlorophenol Red sodium salt and compares its performance with common alternatives in high-salt environments, supported by experimental data and detailed protocols.

The presence of high concentrations of salts in a solution can alter the activity of hydrogen ions and affect the equilibrium of pH indicators, a phenomenon known as the "salt error." This is particularly relevant for sulfonephthalein indicators, such as Chlorophenol Red, where the alkaline form of the indicator often carries a double negative charge, making it more susceptible to changes in ionic strength. Understanding and quantifying this salt effect is crucial for selecting the appropriate indicator and ensuring the accuracy of pH measurements in saline and hypersaline media.

Comparative Analysis of pH Indicator Performance in High-Salt Solutions

To evaluate the performance of this compound against other commonly used sulfonephthalein indicators in high-salt solutions, a review of available experimental data on their acid dissociation constants (pKa) at varying ionic strengths is presented. The pKa is a critical parameter as a shift in its value directly translates to an error in the pH reading.

IndicatorpH Range (Low Ionic Strength)pKa at Low Ionic Strength (approx.)pKa in 0.1 M NaClpKa in 1.0 M NaCl
This compound 4.8 - 6.86.0Data not availableData not available
Bromothymol Blue 6.0 - 7.67.01.48 (apparent pKa1)[1][2]1.00 (apparent pKa1)[1][2]
Cresol Red 7.2 - 8.88.3Data not availableData not available
Thymol Blue 1.2 - 2.8 & 8.0 - 9.61.6 & 8.91.54 (apparent pKa1)[3]1.45 (apparent pKa1)[3]
Phenol Red 6.4 - 8.27.9Data not availableData not available

Experimental Protocol: Spectrophotometric Determination of pKa in High-Salt Solutions

This protocol outlines a detailed methodology for determining the pKa of a pH indicator in a high-salt solution using UV-Vis spectrophotometry. This method allows for the precise measurement of the indicator's response to pH changes under specific ionic strength conditions.

Objective: To determine the acid dissociation constant (pKa) of a pH indicator in a solution of defined high ionic strength.

Materials:

  • pH indicator stock solution (e.g., this compound)

  • High-salt buffer solutions of known pH values covering the expected pKa range of the indicator. These buffers should be prepared with the desired salt concentration (e.g., 1 M NaCl).

  • Acidic and basic solutions with the same high salt concentration to determine the absorbance of the fully protonated (HIn) and deprotonated (In-) forms of the indicator.

  • UV-Vis spectrophotometer

  • Calibrated pH meter and electrode

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with varying pH values but constant high ionic strength.

    • Prepare a highly acidic solution (e.g., pH < 2) and a highly alkaline solution (e.g., pH > 10) with the same salt concentration as the buffer solutions.

  • Determination of λmax:

    • Add a small, precise volume of the indicator stock solution to the acidic solution.

    • Scan the absorbance of the solution across the visible spectrum to determine the wavelength of maximum absorbance (λmax) for the acidic form (HIn).

    • Repeat the process with the alkaline solution to determine the λmax for the basic form (In-).

  • Absorbance Measurements:

    • For each buffer solution, add the same precise volume of the indicator stock solution.

    • Measure the absorbance of each solution at the two λmax values determined in the previous step.

    • Measure the absorbance of the acidic and basic solutions at both λmax values.

  • Data Analysis:

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric measurements: pKa = pH - log(([In-]/[HIn]))

    • The ratio of the concentrations of the basic and acidic forms of the indicator can be determined from the absorbance measurements using the following equation: ([In-]/[HIn]) = (A - A_HIn) / (A_In- - A) where:

      • A is the absorbance of the indicator in a given buffer solution at the λmax of the basic form.

      • A_HIn is the absorbance of the indicator in the acidic solution at the same wavelength.

      • A_In- is the absorbance of the indicator in the basic solution at the same wavelength.

  • pKa Determination:

    • Plot pH versus log(([In-]/[HIn])). The pKa is the pH at which log(([In-]/[HIn])) = 0.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for evaluating pH indicators in high-salt solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Prep_Buffers Prepare High-Salt Buffer Series Measure_Absorbance Measure Absorbance of Indicator in Buffers Prep_Buffers->Measure_Absorbance Prep_Acid_Base Prepare Acidic & Basic High-Salt Solutions Det_Lambda_Max Determine λmax (HIn & In-) Prep_Acid_Base->Det_Lambda_Max Det_Lambda_Max->Measure_Absorbance Calc_Ratio Calculate [In-]/[HIn] Ratio Measure_Absorbance->Calc_Ratio Plot_Data Plot pH vs. log([In-]/[HIn]) Calc_Ratio->Plot_Data Det_pKa Determine pKa Plot_Data->Det_pKa

Caption: Experimental workflow for spectrophotometric pKa determination.

Logical_Relationship High_Salt High Salt Concentration Ionic_Strength Increased Ionic Strength High_Salt->Ionic_Strength Indicator_Eq Shifts Indicator Equilibrium (Salt Error) Ionic_Strength->Indicator_Eq pKa_Shift pKa Shift Indicator_Eq->pKa_Shift pH_Error Inaccurate pH Measurement pKa_Shift->pH_Error

References

Literature review comparing Chlorophenol Red sodium salt with other sulfonephthalein indicators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sulfonephthalein pH Indicators: Chlorophenol Red and Alternatives

For researchers, scientists, and professionals in drug development, the precise measurement of pH is a critical component of experimental accuracy and reproducibility. Sulfonephthalein dyes are a prominent class of pH indicators valued for their distinct and sharp color changes across specific pH ranges.[1] This guide provides a comparative analysis of Chlorophenol Red sodium salt against other commonly used sulfonephthalein indicators, supported by quantitative data and detailed experimental protocols for their evaluation.

The utility of a sulfonephthalein indicator is determined by its pH transition range, which should align with the equivalence point of the chemical reaction being monitored.[1] The color change arises from a structural rearrangement of the molecule in response to varying hydrogen ion concentrations, which alters its light absorption properties.[1][2]

Comparative Data of Common Sulfonephthalein Indicators

The selection of an appropriate indicator is paramount for achieving accurate results. The following table summarizes the key performance characteristics of this compound and other widely used sulfonephthalein indicators.

Indicator NameAcid ColorBase ColorpH Transition RangepKa
Chlorophenol Red YellowRed/Violet4.8 - 6.8[3][4][5][6]Not specified
Bromocresol Green YellowBlue3.8 - 5.4[1][7]~4.7[1][8]
Bromothymol Blue YellowBlue6.0 - 7.6[1][9][10][11]~7.1[1][11]
Phenol Red YellowRed6.4 - 8.2[1][12][13]~7.9[1][14]

Experimental Protocols

To facilitate a direct and objective comparison of indicator performance, the following detailed experimental protocols are provided.

Preparation of Indicator Solutions

Consistent and accurate results depend on the proper preparation of indicator solutions.[1]

Objective: To prepare standardized stock solutions of sulfonephthalein indicators for comparative analysis.

General Protocol:

  • Weigh 0.1 g of the sulfonephthalein indicator powder (e.g., this compound, Bromothymol Blue).

  • Dissolve the powder in 100 mL of 20% ethanol (v/v) in water.[1]

  • For indicators in their sparingly soluble acid form, add a few drops of dilute sodium hydroxide to aid dissolution and confirm the basic color.[1]

  • For indicators that are sodium salts, a drop of dilute acid can be added to a small aliquot to observe the acidic color.[1]

  • Store the final solution in a clearly labeled, sealed bottle and protect it from direct sunlight.[1]

Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) is a critical quantitative measure of an indicator's pH transition point. This protocol outlines the spectrophotometric method for its determination.[11][15]

Objective: To accurately determine the pKa of a sulfonephthalein indicator.

Methodology:

  • Prepare Indicator Stock Solution: Prepare a stock solution of the indicator as described in the protocol above.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, covering the expected transition range of the indicator (e.g., at intervals of 0.5 pH units).[11]

  • Prepare Test Solutions: For each buffer solution, create a test solution by adding a small, constant volume of the indicator stock solution to a known volume of the buffer. Ensure the final concentration of the indicator is identical across all test solutions.[11]

  • Determine Wavelength of Maximum Absorbance (λmax):

    • Measure the absorbance spectrum of the indicator in a highly acidic solution (e.g., pH 2) to determine the λmax for the acidic form (HIn).[11][15]

    • Measure the absorbance spectrum in a highly basic solution (e.g., pH 12) to determine the λmax for the basic form (In⁻).[11][15]

  • Spectrophotometric Measurements: Measure the absorbance of each buffered test solution at the determined λmax of the basic form (λmax,base).[11]

  • Data Analysis and pKa Calculation:

    • Plot the absorbance values at λmax,base against the pH of the corresponding buffer solutions.[11]

    • The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum absorbance values.[11]

    • Alternatively, the Henderson-Hasselbalch equation can be used. A plot of pH versus log([In⁻]/[HIn]) will yield a straight line where the y-intercept is equal to the pKa.[11][15]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_indicator Prepare Indicator Stock Solution create_test Create Test Solutions (Indicator + Buffer) prep_indicator->create_test prep_buffer Prepare Buffer Series (Varying pH) prep_buffer->create_test measure_abs Measure Absorbance of Test Solutions at λmax (Base) create_test->measure_abs measure_spectra Measure Absorbance Spectra (Highly Acidic & Basic) determine_lambda Determine λmax (Acid & Base Forms) measure_spectra->determine_lambda determine_lambda->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calc_pka Calculate pKa plot_data->calc_pka

Caption: Workflow for Spectrophotometric pKa Determination.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Chlorophenol Red Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists dedicated to advancing drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible disposal of all chemical waste. Chlorophenol red sodium salt, a common pH indicator, requires a structured disposal plan to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for its proper disposal, aligning with the highest standards of laboratory safety and chemical handling.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical safety goggles, nitrile gloves, and a laboratory coat. All handling of this compound, particularly in its solid form, should occur in a well-ventilated area or within a chemical fume hood to prevent inhalation of dust particles.[1] An eyewash station and safety shower should be readily accessible.[2]

In the event of a spill, immediately clean the area while wearing appropriate PPE. For solid spills, sweep up the material carefully to avoid generating dust and place it into a designated, labeled, clean, dry, and closed container for disposal.[2]

Quantitative Data and Physical Properties

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₉H₁₂Cl₂NaO₅S
Molecular Weight 445.25 g/mol [2]
Appearance Red-brown solid[2]
Odor Odorless[2]
pH Indicator Range 5.2 (yellow) to 6.8 (red)

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as chemical waste in accordance with all federal, state, and local regulations.[2][3] Do not discharge it into drains or the environment.[4] The following protocol outlines a comprehensive approach to its disposal.

Experimental Protocol: Waste Collection and Segregation

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure screw-top cap.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the start date of waste accumulation.

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2]

  • Container Integrity: Ensure the outside of the waste container remains clean and free of contamination. Keep the container closed at all times except when adding waste.

Experimental Protocol: Preparing for Disposal

For laboratories with established chemical treatment protocols, a chemical degradation step can be considered to reduce the hazard of the dye before collection by a licensed waste disposal service. The following is an adapted protocol for the chemical treatment of indicator dyes. Note: This procedure should only be performed by trained personnel in a controlled laboratory setting. The treated solution must still be disposed of as hazardous waste.

  • Prepare a Treatment Solution: In a chemical fume hood, prepare a solution of the this compound waste.

  • Chemical Degradation (Oxidation): Slowly add a suitable oxidizing agent, such as a sodium hypochlorite solution (household bleach), to the stirring dye solution. The addition should be done dropwise to control the reaction. The objective is to cleave the chromophore, resulting in the decolorization of the solution.

  • Neutralization: After the degradation reaction is complete (indicated by a loss of color), the pH of the solution must be neutralized. Slowly add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) as needed, while monitoring with a pH meter or pH strips, to adjust the pH to a neutral range (6-8).

  • Final Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include the names of the original contents and a clear indication that the waste has been treated.

Final Disposal Logistics

  • Professional Disposal Service: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[5]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal service.

  • Empty Containers: Thoroughly rinse empty containers that held this compound. The first rinse should be collected and disposed of as hazardous waste.[6] Subsequent rinses with water can be managed according to your institution's guidelines for non-hazardous wastewater.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Have Chlorophenol Red Sodium Salt Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Protocol: - Sweep solid material - Avoid dust generation - Place in sealed container for disposal spill->cleanup Yes container Select & Label Chemically Compatible Hazardous Waste Container spill->container No cleanup->ppe collect Collect Waste (Solid or Solution) container->collect segregate Store in Designated Satellite Accumulation Area Away from Incompatibles collect->segregate treatment In-house Chemical Treatment Protocol Available? segregate->treatment degrade Perform Chemical Degradation (e.g., Oxidation with NaOCl) in Fume Hood treatment->degrade Yes ehs_pickup Arrange for Pickup by EHS or Licensed Waste Disposal Service treatment->ehs_pickup No neutralize Neutralize Solution to pH 6-8 degrade->neutralize collect_treated Collect Treated Waste in Labeled Container neutralize->collect_treated collect_treated->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Chlorophenol Red sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of Chlorophenol Red sodium salt, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a dark red to brown powder that may cause skin, eye, and respiratory tract irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk.

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Source
Eye ProtectionAppropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3][1][3]
Skin ProtectionWear appropriate gloves to prevent skin exposure.[1][3]
Body ProtectionWear appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1][1][3][4]

Operational and Handling Procedures

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Use with adequate ventilation to keep airborne concentrations low.[1][3]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke when using this product.[6]

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly closed.[1][2][5]

  • Store away from incompatible substances such as strong oxidizing agents.[1][5]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures Source
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[5][7] Get medical attention.[1][5][1][5][7]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash off with soap and plenty of water.[4][5] Get medical advice/attention if skin irritation occurs.[5][1][4][5]
Inhalation Remove from exposure to fresh air immediately.[1] If not breathing, give artificial respiration.[1][5] If breathing is difficult, give oxygen.[1] Get medical aid.[1][1][5]
Ingestion Do not induce vomiting unless directed to do so by medical personnel.[1] Never give anything by mouth to an unconscious person.[1][4] Rinse mouth with water.[4] Call a poison control center or get medical aid.[1][1][4]

Spills and Disposal Plan

Accidental Release Measures:

In case of a spill, immediately clean it up while observing the precautions in the Protective Equipment section.[1]

  • Ensure adequate ventilation.[1]

  • Avoid generating dusty conditions.[1]

  • Sweep up or absorb the material.[1]

  • Place the material into a suitable clean, dry, closed container for disposal.[1]

Disposal:

Dispose of waste and residues in accordance with local, state, and federal regulations.[1] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[4] Do not let the product enter drains.[4]

Workflow for Safe Handling of this compound

prep Preparation - Assess Risks - Wear appropriate PPE handling Handling - Use in well-ventilated area - Avoid dust generation prep->handling storage Storage - Cool, dry, well-ventilated area - Tightly closed container handling->storage spill Spill Response - Evacuate and ventilate - Contain and clean up with appropriate PPE handling->spill If spill occurs disposal Disposal - Follow local, state, and federal regulations - Use licensed disposal service handling->disposal After use storage->handling For subsequent use spill->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.